molecular formula C9H9BrO3 B1230164 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone CAS No. 39503-61-2

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Numéro de catalogue: B1230164
Numéro CAS: 39503-61-2
Poids moléculaire: 245.07 g/mol
Clé InChI: KFFNBIVASILHIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFNBIVASILHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404837
Record name 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-61-2
Record name 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a halogenated derivative of acetophenone, is a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, spectral data, synthesis, and biological activity. Notably, this document details its role as a suppressor of pro-inflammatory responses through the inhibition of the NF-κB and MAPK signaling pathways. All quantitative data is presented in structured tables, and experimental protocols for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Physicochemical Properties

Table 1: General and Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
CAS Number 39503-61-2[1]
Appearance Expected to be a solidInferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Crystallographic Data

X-ray crystallography has provided detailed insights into the solid-state structure of this compound.[2]

Table 2: Crystal Data and Structure Refinement

ParameterValue
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.916(3)
b (Å) 13.836(5)
c (Å) 6.940(2)
β (°) 90.031(3)
Volume (ų) 952.0(5)
Z 4
Calculated density (Mg/m³) 1.710
Radiation type Mo Kα
Wavelength (Å) 0.71073
Temperature (K) 296(2)

Spectral Data

Specific experimental spectral data for this compound are not available in the searched literature. However, characteristic spectral features can be predicted based on its chemical structure.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methoxy group protons, the acetyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the substitution pattern on the aromatic ring.

  • ¹³C NMR: The spectrum would display signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the ethanone group, the carbons of the aromatic ring, the methoxy carbon, and the methyl carbon of the acetyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch) of the ketone, C-O stretches of the ether and phenol, and C-H stretches of the aromatic ring and methyl groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of functional groups such as the acetyl and methoxy groups.

Synthesis

A common synthetic route to this compound involves the bromination of 2-hydroxy-4-methoxyacetophenone.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-hydroxy-4-methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-hydroxy-4-methoxyacetophenone in chloroform.

  • Slowly add N-Bromosuccinimide to the solution at room temperature with stirring.

  • Monitor the reaction progress (e.g., by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

A logical workflow for the synthesis is depicted in the following diagram:

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_end Final Product start1 2-hydroxy-4-methoxyacetophenone reaction Bromination in Chloroform start1->reaction start2 N-Bromosuccinimide start2->reaction quench Quench with NaHCO₃ reaction->quench extract Extract with Chloroform quench->extract dry Dry with MgSO₄ extract->dry evaporate Evaporate Solvent dry->evaporate product 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone evaporate->product

Caption: A flowchart illustrating the synthetic procedure for this compound.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties. Specifically, it suppresses pro-inflammatory responses in activated microglia by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Protocol: Inhibition of Microglia Activation

This protocol provides a general outline for assessing the anti-inflammatory effects of the compound on microglia, based on common methodologies in the field.

Cell Culture and Treatment:

  • Culture murine microglial cells (e.g., BV-2 cell line) in appropriate media.

  • Seed the cells in culture plates and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound for a specified time.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

Analysis of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

  • Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Analyze the protein expression levels of key signaling molecules (e.g., phosphorylated forms of p38, JNK, and NF-κB subunits) in cell lysates.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling cascade in microglia.

G Inhibition of Inflammatory Signaling Pathways cluster_stimulus Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_inhibition Inhibition cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->cytokines IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB->cytokines iNOS iNOS NFkappaB->iNOS COX2 COX-2 NFkappaB->COX2 inhibitor 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone inhibitor->MAPK inhibitor->NFkappaB blocks nuclear translocation

Caption: The inhibitory mechanism of this compound on LPS-induced pro-inflammatory signaling pathways.

Safety and Hazards

Conclusion

This compound is a compound with demonstrated anti-inflammatory activity, making it a valuable lead for the development of new therapeutic agents, particularly for neuroinflammatory conditions. While a complete physicochemical profile is yet to be fully elucidated, its synthesis and biological mechanism of action are understood. Further research into its spectral properties, solubility, and a comprehensive safety assessment will be crucial for its advancement in drug development pipelines.

References

An In-depth Technical Guide to the Molecular Structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound of interest in medicinal chemistry and natural product research. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 39503-61-2, is a brominated derivative of paeonol, a major component of the traditional Chinese medicine Moutan Cortex.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₉BrO₃[3]
Molecular Weight 245.07 g/mol [3]
CAS Number 39503-61-2[3]

Crystallographic Data

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[4] The compound crystallizes in a monoclinic system with the space group P2₁/c.[4] The crystal structure is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ethanone group, as well as π-π stacking interactions between the benzene rings of adjacent molecules.[4][5]

Crystallographic ParameterValueReference
Crystal System Monoclinic[4]
Space Group P2₁/c[4]
Unit Cell Dimensions a = 9.916(3) Å, b = 13.836(5) Å, c = 6.940(2) Å, β = 90.031(3)°[4]
Volume 952.0(5) ų[4]
Z 4[4]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals are expected for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to substitution), the methoxy carbon, and the acetyl methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected vibrations include the O-H stretch of the hydroxyl group, the C=O stretch of the carbonyl group, C-O stretches of the ether and phenol, and C-Br stretch.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will show characteristic peaks corresponding to the loss of various fragments from the parent molecule, which can aid in structural elucidation. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 2-hydroxy-4-methoxyacetophenone (paeonol).[2]

Materials:

  • 2-hydroxy-4-methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-hydroxy-4-methoxyacetophenone in chloroform at room temperature.

  • Slowly add N-Bromosuccinimide to the stirred solution.

  • Continue stirring for approximately one hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography over silica gel using chloroform as the eluent to yield pure this compound.

Molecular Structure Visualization

The synthesis workflow for this compound is depicted in the following diagram.

Synthesis_Workflow Reactant1 2-hydroxy-4-methoxy- acetophenone Reaction Bromination Reactant1->Reaction Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction Solvent Chloroform Solvent->Reaction Workup Aqueous Workup (NaHCO3, H2O) Reaction->Workup Purification Column Chromatography (Silica gel, Chloroform) Workup->Purification Product 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone Purification->Product

References

A Comprehensive Technical Guide to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39503-61-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone is a substituted acetophenone that has garnered interest in the scientific community due to its presence in traditional medicinal sources and its demonstrated biological activity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, natural occurrence, and biological significance, with a particular focus on its anti-inflammatory effects and potential therapeutic applications.

Physicochemical Properties

PropertyValueReference
CAS Number 39503-61-2N/A
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Appearance Likely a solid crystalline substanceN/A
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 9.916(3) Å, b = 13.836(5) Å, c = 6.940(2) Å, β = 90.031(3)°[1]
Volume 952.0(5) ų[1]
Z 4[1]

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not explicitly provided in the reviewed literature. However, studies on this compound confirm its structural elucidation through comprehensive spectral analysis. For reference, the following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the acetyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the positions of the substituents on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ethanone group, the carbons of the aromatic ring, the methoxy carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) functional groups, as well as absorptions corresponding to the aromatic ring.

Mass Spectrometry (MS)

Mass spectral analysis would reveal the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of a bromo-substituted methoxy-hydroxyphenyl ethanone structure.

Synthesis and Natural Occurrence

Synthetic Protocol

A common method for the synthesis of this compound involves the bromination of 2-hydroxy-4-methoxyacetophenone.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-hydroxy-4-methoxyacetophenone

    • N-Bromosuccinimide (NBS)

    • Chloroform (CHCl₃)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Water (H₂O)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 2-hydroxy-4-methoxyacetophenone (1 equivalent) in chloroform in a reaction vessel.

    • Slowly add N-Bromosuccinimide (1 equivalent) to the stirred suspension at room temperature.

    • Continue stirring the reaction mixture for approximately 1 hour.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with chloroform.

    • Combine the organic extracts and wash with water.

    • Dry the combined organic layer over magnesium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization.

Synthesis Workflow

G Synthesis of this compound start 2-hydroxy-4-methoxyacetophenone in Chloroform reaction Stir at Room Temperature (1 hour) start->reaction reagent N-Bromosuccinimide (NBS) reagent->reaction quench Quench with Saturated NaHCO3 Solution reaction->quench extraction Liquid-Liquid Extraction (Chloroform/Water) quench->extraction drying Dry with MgSO4 extraction->drying evaporation Evaporation of Solvent drying->evaporation product This compound evaporation->product

A flowchart illustrating the synthesis of the target compound.
Natural Occurrence

This compound has been identified as a component of the traditional Chinese medicine Moutan Cortex , which is the root bark of Paeonia suffruticosa. It has also been isolated from the seahorse Hippocampus kuda Bleeler.

Isolation from Natural Sources: General Protocols

Detailed protocols for the specific isolation of this compound from these sources are not extensively described in the available literature. However, general methods for the extraction of related compounds from these sources are outlined below.

  • From Moutan Cortex: The extraction of paeonol, a structurally related compound, from Moutan Cortex often involves ultrasound-assisted extraction with an ethanol-water mixture, followed by purification using macroporous resins.[2]

  • From Hippocampus kuda: Bioactive compounds from seahorses are typically extracted using solvents such as methanol or ethanol, followed by chromatographic techniques for purification.

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its ability to suppress pro-inflammatory responses in microglia, the resident immune cells of the central nervous system.

Anti-inflammatory Effects in Microglia

Studies have shown that this compound can inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to block the activation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: The compound inhibits the nuclear translocation of the p65 and p50 subunits of NF-κB. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

  • MAPK Pathway: It also blocks the phosphorylation of key MAPK molecules, including c-Jun N-terminal kinase (JNK) and p38. The MAPK pathway plays a crucial role in cellular responses to a variety of external stimuli and is heavily involved in inflammation.

Signaling Pathway Diagram

G Inhibitory Mechanism of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Compound This compound MAPK_activation Phosphorylation Compound->MAPK_activation inhibits NFkB_translocation Nuclear Translocation Compound->NFkB_translocation inhibits p38->MAPK_activation JNK->MAPK_activation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) MAPK_activation->Inflammation IκBα IκBα IKK->IκBα phosphorylates NFkB NF-κB (p65/p50) IκBα->NFkB releases NFkB->NFkB_translocation NFkB_translocation->Inflammation

The compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.

Experimental Protocols for Biological Activity Assays

The following are generalized protocols for assessing the anti-inflammatory activity of this compound in a microglial cell line model.

Cell Culture and Treatment
  • Cell Line: Murine BV-2 microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed BV-2 cells in appropriate culture plates.

    • Allow cells to adhere and grow for approximately 18-24 hours.

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the treatment period, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Lyse the treated cells and collect the protein extracts.

  • Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, and NF-κB p65.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalize the protein expression levels to a loading control such as β-actin or GAPDH.

Experimental Workflow for Biological Assays

G Workflow for Assessing Anti-inflammatory Activity cell_culture BV-2 Cell Culture treatment Pre-treatment with Compound followed by LPS Stimulation cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysis Cell Lysis treatment->cell_lysis griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) supernatant->elisa western Western Blot for NF-κB and MAPK Proteins cell_lysis->western results Quantification of Anti-inflammatory Effects griess->results elisa->results western->results

A summary of the experimental steps to evaluate the compound's biological activity.

Safety and Handling

Specific toxicity data for this compound is limited. However, based on the safety data for structurally related brominated aromatic ketones, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

Conclusion

This compound is a compound with significant potential, particularly in the field of neuroinflammation. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a clear mechanism for its anti-inflammatory effects. This technical guide summarizes the current knowledge of this compound, providing a foundation for further research into its therapeutic applications, particularly in the context of neurodegenerative diseases where microglial activation and inflammation play a critical role. Further studies are warranted to fully elucidate its physicochemical properties, spectroscopic profile, and safety.

References

An In-depth Technical Guide to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: Evaluating its Origins, Synthesis, and Relationship to Natural Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the origins of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a substituted acetophenone of interest in medicinal chemistry. While some literature has referred to this compound as a component of the traditional Chinese medicine Moutan Cortex, a critical evaluation of the evidence reveals a more nuanced reality. This document clarifies that the brominated compound is a semi-synthetic derivative, not a direct natural product. The true natural constituent is its non-brominated precursor, paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone), which is abundant in the root bark of Paeonia suffruticosa. This guide provides a comprehensive analysis of the natural precursor, a detailed protocol for the laboratory synthesis of the title compound, and a scientific rationale for its synthetic origin, offering clarity for researchers in drug discovery and natural product chemistry.

Introduction: Deconstructing a Misconception

This compound is a halogenated aromatic ketone that has appeared in various chemical and crystallographic studies. Several publications have made the introductory claim that it is a "main component" of Moutan Cortex (Cortex Moutan), the dried root bark of Paeonia suffruticosa.[1][2][3] However, a thorough examination of these same sources reveals a critical distinction: the experimental sections consistently describe the laboratory synthesis of the compound, not its isolation from the plant.[2][4]

The actual natural product isolated from Moutan Cortex is the non-halogenated precursor, paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone).[2][4] The brominated subject of this guide is then synthesized from this natural starting material. Comprehensive phytochemical analyses of Paeonia suffruticosa have identified over 260 compounds, including monoterpenoids, flavonoids, and various phenols, with paeonol being a characteristic and abundant constituent.[5][6] Notably, this compound is absent from these extensive lists of naturally isolated compounds.[1][5][7]

This guide serves to correct this common misstatement and provide a scientifically rigorous overview of the compound's true origin.

The Natural Precursor: Paeonol from Paeonia suffruticosa

Paeonol is the authentic natural starting point for the synthesis of its brominated derivative. It is a phenolic compound recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardiovascular protective effects.[6][8]

  • Primary Natural Source : The principal source of paeonol is the root bark of the tree peony, Paeonia suffruticosa (Moutan Cortex).[6][9] It is considered one of the main active ingredients of this traditional medicine.[6]

  • Other Documented Sources : Paeonol has also been identified in other plants, including Arisaema erubescens and Dioscorea japonica.[5]

  • Pharmacological Significance : As a key bioactive molecule, paeonol is the subject of extensive research for its therapeutic potential in treating conditions like atherosclerosis, dermatitis, and inflammation-related diseases.[6][8]

The journey from a natural source to the target compound is therefore a semi-synthetic one, beginning with the extraction of paeonol.

Synthesis of this compound from a Natural Precursor

The most direct and commonly cited method for preparing the title compound is through the electrophilic aromatic substitution (bromination) of paeonol. The electron-donating hydroxyl and methoxy groups on the aromatic ring activate it towards substitution, directing the incoming bromine atom primarily to the C5 position, which is para to the methoxy group and ortho to the hydroxyl group.

Synthetic Workflow

The logical flow from the natural source to the final synthetic product is illustrated below. This process involves extraction and isolation of the natural starting material, followed by a controlled chemical reaction and purification.

G cluster_0 Natural Sourcing cluster_1 Isolation & Purification cluster_2 Chemical Synthesis Paeonia Paeonia suffruticosa (Moutan Cortex) Extraction Solvent Extraction (e.g., Ethanol) Paeonia->Extraction Purification1 Chromatography & Crystallization Extraction->Purification1 Paeonol Paeonol (Natural Precursor) Purification1->Paeonol Bromination Electrophilic Bromination (e.g., NBS in Chloroform) Paeonol->Bromination Purification2 Workup & Recrystallization Bromination->Purification2 FinalProduct 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone Purification2->FinalProduct

Caption: Semi-synthetic workflow from plant to final compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on methodologies reported in the literature for the bromination of paeonol.[2][4]

Objective: To synthesize this compound from 1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol).

Materials:

  • 1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol, 99%)

  • N-Bromosuccinimide (NBS, 99%)

  • Chloroform (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend paeonol (e.g., 0.499 g, 3 mmol) in anhydrous chloroform (50 ml).

  • Addition of Brominating Agent: Stir the suspension at room temperature. Slowly add N-Bromosuccinimide (NBS) (0.534 g, 3 mmol) to the mixture. The addition can be done portion-wise or via cannulation if scaling up.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (paeonol).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 ml) to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with chloroform to recover any remaining product.

  • Washing and Drying: Combine the organic extracts and wash them with water (20 ml). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., chloroform or ethanol/water) to obtain the final product as colorless, needle-like crystals.

Structural Comparison

The key structural difference between the natural precursor and the synthetic product is the addition of a bromine atom at the C5 position of the aromatic ring.

Compound1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol)This compound
Structure
alt text
alt text
Origin Natural ProductSynthetic Derivative
Molar Mass 166.17 g/mol 245.07 g/mol
Key Feature Hydroxylated & methoxylated acetophenoneBrominated at C5 position

Scientific Context: The Rarity of Natural Halogenation in Terrestrial Plants

  • Marine vs. Terrestrial Sources : Halogenated natural products, particularly brominated ones, are overwhelmingly found in marine organisms like algae, sponges, and corals.[10][11][12] Terrestrial plants are not a significant source of brominated compounds.[3]

  • Enzymatic Machinery : The biosynthesis of halogenated metabolites requires specialized enzymes called halogenases .[13][14][15] These enzymes catalyze the incorporation of halide ions (like Br⁻) onto organic scaffolds. While halogenases exist across different kingdoms of life, the specific types needed for producing simple bromophenols are not characteristic of higher plants like Paeonia.[13][16]

  • Chemical Logic : The direct and high-yield synthesis via electrophilic bromination is a classic and efficient laboratory reaction.[17] It is far more plausible that this compound is produced synthetically for research purposes than it is for a terrestrial plant to evolve a specific, high-fidelity enzymatic pathway to produce this single brominated metabolite.

The diagram below illustrates the general classification of halogenating enzymes, highlighting the complexity of the machinery required for natural halogenation.

G cluster_peroxidases Haloperoxidases (Use H₂O₂) cluster_direct Direct Halogenases Halogenases Halogenating Enzymes Heme Heme-Iron Dependent Halogenases->Heme Vanadium Vanadium Dependent Halogenases->Vanadium MetalFree Metal-Free Halogenases->MetalFree Flavin Flavin Dependent Halogenases->Flavin NonHeme Non-Heme Iron Dependent Halogenases->NonHeme SAM SAM Dependent Halogenases->SAM

References

Isolation of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone from Hippocampus kuda: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological activity of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound isolated from the seahorse Hippocampus kuda. This document details the experimental protocols, quantitative data, and the compound's role in relevant signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The marine environment is a rich source of novel bioactive compounds with significant therapeutic potential. Hippocampus kuda, commonly known as the common seahorse, has been utilized in traditional medicine for various purposes. Scientific investigations have led to the isolation of several chemical constituents, including the noteworthy compound this compound. This acetophenone derivative has demonstrated significant anti-inflammatory properties, making it a person of interest for further pharmacological investigation and drug development. This guide outlines the methodology for its isolation and characterization, and explores its mechanism of action.

Physicochemical and Spectroscopic Data

The successful isolation of this compound has been reported, with a purification yielding 16.38 mg of the compound[1]. The structural elucidation was confirmed through comprehensive spectral analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₉BrO₃
Molecular Weight245.07 g/mol
AppearanceWhite solid

Table 2: Crystallographic Data for this compound[2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.916(3)
b (Å)13.836(5)
c (Å)6.940(2)
β (°)90.031(3)
Volume (ų)952.0(5)
Z4

Experimental Protocols

While a specific detailed protocol for the isolation of this compound from Hippocampus kuda is not extensively published, a general and plausible methodology can be constructed based on established techniques for the isolation of natural products from marine invertebrates.[3][4][5][6]

Sample Collection and Preparation
  • Collection: Specimens of Hippocampus kuda are collected from their marine habitat.

  • Identification: Taxonomic identification is performed to ensure the correct species.

  • Preparation: The collected seahorses are washed with sterile seawater to remove any debris and epiphytes. The samples are then freeze-dried to preserve the chemical integrity of the constituents. The dried material is ground into a fine powder.

Extraction
  • Solvent Extraction: The powdered Hippocampus kuda (e.g., 1 kg) is subjected to exhaustive extraction with methanol (MeOH) at room temperature (3 x 5 L, 48 h each).

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • Initial Partitioning: The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

  • Fraction Collection: Each solvent fraction is collected separately and evaporated to dryness in vacuo.

Chromatographic Purification
  • Column Chromatography: The bioactive fraction (e.g., the CH₂Cl₂ fraction) is subjected to column chromatography on a silica gel stationary phase.

  • Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to pool similar fractions.

  • Preparative HPLC: Further purification of the active fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a gradient of methanol and water) to yield the pure compound, this compound.

Structure Elucidation

The structure of the isolated compound is confirmed by various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the chemical structure.

  • X-ray Crystallography: To determine the single-crystal structure and absolute configuration.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the isolation of the target compound and its known signaling pathway.

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis start Hippocampus kuda Collection freeze_drying Freeze-Drying & Grinding start->freeze_drying extraction Methanol Extraction freeze_drying->extraction partitioning Solvent Partitioning (n-Hexane, CH₂Cl₂, EtOAc) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS, X-ray) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response lps LPS mapk MAPK Pathway (p38, JNK) lps->mapk nfkb_pathway NF-κB Pathway lps->nfkb_pathway pro_inflammatory Pro-inflammatory Mediators (NO, PGE₂) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->pro_inflammatory nfkb_pathway->pro_inflammatory compound This compound compound->mapk Inhibits Phosphorylation compound->nfkb_pathway Inhibits Nuclear Translocation of p65/p50

Caption: Inhibition of NF-κB and MAPK signaling pathways by the isolated compound.

Biological Activity and Mechanism of Action

This compound has been shown to possess potent anti-inflammatory properties. Studies have indicated that it suppresses pro-inflammatory responses in activated microglia. The underlying mechanism of this activity involves the inhibition of key inflammatory signaling pathways.

The compound effectively blocks the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK). Furthermore, it inhibits the nuclear translocation of the p65 and p50 subunits of the nuclear factor-kappa B (NF-κB). By targeting these critical pathways, this compound downregulates the expression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), as well as pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Conclusion

This compound, isolated from the marine organism Hippocampus kuda, represents a promising natural product with significant anti-inflammatory activity. Its ability to modulate the NF-κB and MAPK signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for inflammatory and neuroinflammatory disorders. This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of this compound, serving as a valuable resource for the scientific community. Further research is warranted to fully explore the therapeutic potential of this marine-derived natural product.

References

An In-depth Technical Guide on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound linked to the traditional Chinese medicine (TCM) herb Moutan Cortex (Paeonia suffruticosa). While this specific brominated acetophenone is primarily a synthetic derivative, its precursor, 2-hydroxy-4-methoxyacetophenone (paeonol), is a well-documented major component of Moutan Cortex. This guide details the presence of its parent compound in TCM, the synthesis of this compound, its known biological activities with a focus on its anti-inflammatory properties, and the associated signaling pathways. The document includes detailed experimental protocols and quantitative data where available, presented in structured tables and visualized through diagrams to facilitate understanding and further research.

Introduction: Connection to Traditional Chinese Medicine

This compound has been identified as a derivative of a primary active component found in Moutan Cortex, the root bark of Paeonia suffruticosa.[1][2][3][4] Moutan Cortex is a well-known herb in traditional Chinese medicine, historically used for conditions related to heat, inflammation, and blood stasis. The direct precursor to this compound is 2-hydroxy-4-methoxyacetophenone, commonly known as paeonol. Paeonol is a significant bioactive constituent isolated from Moutan Cortex.[1][2] The bromination of paeonol yields this compound, a compound that has been investigated for its pharmacological potential.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, paeonol (2-hydroxy-4-methoxyacetophenone).

Experimental Protocol: Synthesis from Paeonol

A common laboratory-scale synthesis involves the following steps:

  • Isolation of Precursor : 2-Hydroxy-4-methoxyacetophenone (paeonol) is first isolated from the Chinese medicine Moutan Cortex.[1][2]

  • Reaction Setup : A stirred suspension of 2-hydroxy-4-methoxyacetophenone (e.g., 0.499 g, 3 mmol) is prepared in a suitable solvent such as chloroform (50 ml) at room temperature.[1][2]

  • Addition of Brominating Agent : N-Bromosuccinimide (NBS) (e.g., 0.534 g, 3 mmol) is added slowly to the suspension.[1][2]

  • Reaction : The mixture is stirred for a period, typically around 1 hour.[1][2]

  • Quenching : The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 ml).[1][2]

  • Extraction : The layers are separated, and the aqueous layer is extracted with chloroform.[1][2]

  • Washing and Drying : The combined organic extracts are washed with water (20 ml) and dried over magnesium sulfate (MgSO₄).[1][2]

  • Purification : The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by methods such as recrystallization.[1][2]

G cluster_synthesis Synthesis Workflow Paeonol Paeonol Reaction Stir at RT (1h) Paeonol->Reaction NBS_Chloroform N-Bromosuccinimide in Chloroform NBS_Chloroform->Reaction Quenching Quench with NaHCO3 (aq) Reaction->Quenching Extraction Extract with Chloroform Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Evaporation Drying->Evaporation Final_Product 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone Evaporation->Final_Product

Synthesis of this compound.

Biological Activities and Mechanisms of Action

Research has primarily focused on the anti-inflammatory and potential anticancer activities of this compound and its parent compound, paeonol.

Anti-inflammatory Activity

This compound has been shown to suppress pro-inflammatory responses in activated microglia.[5] This is significant as unregulated microglial activation is a key factor in neurodegenerative diseases.[5] The compound inhibits the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines.[3][5]

The anti-inflammatory effects of this compound are mediated through the blockade of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] It achieves this by inhibiting the phosphorylation of MAPK molecules, including C-jun-N-terminal kinase (JNK) and p38, and preventing the nuclear translocation of NF-κB p65 and p50 subunits.[3][5]

G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NFkB NF-κB (p65, p50) TLR4->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) Nucleus->Inflammatory_Mediators Compound 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone Compound->MAPK inhibits Compound->NFkB inhibits

Inhibition of NF-κB and MAPK pathways.

Anticancer Activity

While specific anticancer data for this compound is limited, studies on its precursor, paeonol, and other derivatives provide strong indications of potential cytotoxic activity against cancer cell lines. Paeonol derivatives have demonstrated antiproliferative effects against various cancer cells, including HeLa (cervical cancer) and MCF-7 (breast cancer).[1][2]

The following table summarizes the cytotoxic activity of some paeonol derivatives against different cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Paeonol Derivative 2d HeLa2.67[1][2]
Paeonol Derivative 2d MCF-74.74[1][2]
Aminothiazole-paeonol Derivative 13c AGS (gastric adenocarcinoma)4.0[6][7]
Aminothiazole-paeonol Derivative 13c HT-29 (colorectal adenocarcinoma)4.4[6][7]
Aminothiazole-paeonol Derivative 13c HeLa5.8[6][7]
Aminothiazole-paeonol Derivative 13d AGS7.2[6][7]
Aminothiazole-paeonol Derivative 13d HT-2911.2[6][7]
Aminothiazole-paeonol Derivative 13d HeLa13.8[6][7]
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-onHeLa53[8]

Note: Specific IC₅₀ values for this compound were not available in the reviewed literature.

Paeonol has been shown to exert its anticancer effects through various signaling pathways, including:

  • PI3K/Akt/mTOR Pathway : Inhibition of this pathway leads to decreased cell growth and increased apoptosis.

  • NF-κB Pathway : Suppression of NF-κB activation modulates inflammatory responses within the tumor microenvironment.

  • MAPK Pathway : Regulation of this pathway affects cell proliferation, differentiation, and apoptosis.

Experimental Protocols for Biological Activity Assessment

The following are generalized protocols that can be adapted for the evaluation of the biological activities of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture : Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment : Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulation : Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation : The plates are incubated for 24 hours.

  • Nitrite Measurement : The production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis : The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding : Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation : The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

G cluster_workflow General Experimental Workflow for Biological Assays Cell_Culture Cell Culture (e.g., RAW 264.7, HeLa) Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with Test Compound (Varying Concentrations) Seeding->Treatment Stimulation Stimulation (optional) (e.g., LPS for inflammation) Treatment->Stimulation Incubation Incubation (24-72 hours) Stimulation->Incubation Assay Perform Assay (e.g., Griess, MTT) Incubation->Assay Data_Analysis Data Analysis (Absorbance, IC50 Calculation) Assay->Data_Analysis

General workflow for biological activity assays.

Conclusion and Future Directions

This compound, a derivative of the natural product paeonol from Moutan Cortex, demonstrates notable anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative data on its biological activities remains to be fully elucidated, the significant anti-inflammatory and anticancer potential of its parent compound and other derivatives suggests that it is a promising candidate for further investigation.

Future research should focus on:

  • Determining the specific IC₅₀ values of this compound for its anti-inflammatory and cytotoxic effects across a range of cell lines.

  • Conducting in vivo studies to validate its therapeutic potential and assess its pharmacokinetic and toxicological profiles.

  • Exploring the synthesis of further derivatives to potentially enhance its bioactivity and selectivity.

This technical guide provides a foundational understanding for researchers and professionals in drug development to explore the therapeutic applications of this compound rooted in traditional Chinese medicine.

References

Spectroscopic and Structural Characterization of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for the compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, also known as 5-bromopaeonol. This halogenated derivative of paeonol, a major active component of the traditional Chinese medicine Moutan Cortex, is of significant interest in medicinal chemistry and drug development. This document summarizes its key structural features, predicted spectroscopic data based on established principles, and detailed experimental protocols for its characterization.

Molecular and Structural Data

The fundamental properties and crystal structure of this compound have been established through crystallographic studies. This data provides a solid foundation for the interpretation of spectroscopic results.

PropertyValueReference
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Crystal System Monoclinic[1]
Space Group P2₁/c
Unit Cell Dimensions a = 9.916(3) Å, b = 13.836(5) Å, c = 6.940(2) Å[1]
β = 90.031(3)°[1]
Volume 952.0(5) ų[1]
Key Structural Features - Intramolecular O—H⋯O hydrogen bond[1]
- π–π stacking interactions between benzene rings[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the acetyl group, and the hydroxyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H (H-3)~6.5Singlet1H
Aromatic H (H-6)~7.8Singlet1H
Methoxy (-OCH₃)~3.9Singlet3H
Acetyl (-COCH₃)~2.6Singlet3H
Hydroxyl (-OH)~12.5 (variable)Broad Singlet1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~203
Quaternary C (C-2)~162
Quaternary C (C-4)~160
Aromatic CH (C-6)~132
Quaternary C (C-1)~114
Aromatic CH (C-3)~102
Quaternary C (C-5)~100
Methoxy (-OCH₃)~56
Acetyl (-CH₃)~27
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch (phenolic)3200-3600 (broad)Intramolecular hydrogen bonding
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ketone)1640-1660Conjugated ketone
C=C stretch (aromatic)1550-1600
C-O stretch (aryl ether)1200-1280
C-Br stretch500-600
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

m/zPredicted IonNotes
244/246[M]⁺Molecular ion peak with characteristic bromine isotope pattern
229/231[M - CH₃]⁺Loss of a methyl radical from the acetyl group
201/203[M - CH₃CO]⁺Loss of an acetyl radical
151[M - Br - CO]⁺Subsequent fragmentation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1s).

    • Acquire the ¹³C spectrum using standard parameters (e.g., 1024 scans, relaxation delay of 2s).

  • Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

  • Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualizations

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Pure Compound ir FT-IR Spectroscopy purification->ir Pure Compound ms Mass Spectrometry purification->ms Pure Compound analysis Spectral Data Analysis nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation final This compound confirmation->final Verified Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Crystal Structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of this compound, a compound of interest in medicinal chemistry and a component of the traditional Chinese medicine Moutan Cortex.[1] The document details the experimental procedures for crystal structure determination, presents crystallographic data in a structured format, and visualizes the experimental workflow and molecular conformation. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound (C₉H₉BrO₃) is a significant organic compound, recognized as a primary constituent of Moutan Cortex and valued for its applications in domestic chemistry.[1] Understanding its three-dimensional structure is crucial for elucidating its chemical properties and potential biological activities. This guide focuses on the single-crystal X-ray diffraction analysis which reveals its molecular geometry, intermolecular interactions, and crystal packing.

The analysis confirms that the molecule's conformation is stabilized by a significant intramolecular O—H⋯O hydrogen bond.[1][2][3] The crystal structure is further consolidated by π–π stacking interactions between the benzene rings of adjacent molecules.[1][2][3]

Experimental Protocols

Synthesis and Crystallization

The compound for this analysis was isolated from the Chinese medicine Moutan Cortex.[1] Alternatively, synthetic routes are available, with one common method involving the bromination of 2-hydroxyl-4-methoxyacetophenone (Paeonol) in a suitable solvent like chloroform.

Single crystals suitable for X-ray diffraction were obtained through slow evaporation from an appropriate solvent.

Data Collection and Structure Refinement

The determination of the crystal structure was performed using a single-crystal X-ray diffraction technique.

  • Data Collection : A Bruker SMART CCD area-detector diffractometer was used for data collection.[1][2] The data were collected at a temperature of 296 K using Molybdenum Kα (Mo Kα) radiation.[1][2]

  • Data Correction : A multi-scan absorption correction was applied to the collected data using the SADABS program.[1][2]

  • Structure Solution and Refinement : The crystal structure was solved using direct methods and refined on F² by a full-matrix least-squares technique.[1] Hydrogen atoms were positioned geometrically and treated as riding atoms, with C—H distances set at 0.93–0.96 Å and O—H at 0.82 Å.[1]

The overall workflow for the crystal structure determination is illustrated in the diagram below.

References

Unveiling the Bioactive Potential: A Technical Guide to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a substituted acetophenone, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its known biological activities, supported by available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and experimental workflows. The compound demonstrates notable anti-inflammatory and potential anticancer activities, primarily through the modulation of key signaling pathways such as NF-κB and MAPK. While direct evidence for its antibacterial, antifungal, and antioxidant properties is still under investigation, studies on structurally related compounds suggest a promising potential in these areas. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical Synthesis

This compound can be synthesized from 2-hydroxy-4-methoxyacetophenone, a compound that can be isolated from the traditional Chinese medicine Moutan Cortex.[1] The synthesis is typically achieved through bromination.

Synthesis Protocol

A common method for the synthesis of this compound involves the following steps:

  • Dissolution: 2-hydroxy-4-methoxyacetophenone is dissolved in a suitable solvent, such as chloroform.

  • Bromination: N-Bromosuccinimide (NBS) is added to the solution. The reaction is typically carried out at room temperature with stirring.

  • Quenching: After the reaction is complete, it is quenched using a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like chloroform.

  • Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation. Studies have shown its ability to suppress the activation of microglial cells, which are key mediators of the inflammatory response in the central nervous system.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated microglial cells.

  • NF-κB Pathway: The compound prevents the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.

  • MAPK Pathway: It also suppresses the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK). The MAPK pathway is another critical regulator of inflammatory responses.

The inhibition of these pathways leads to a downstream reduction in the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

G Anti-inflammatory Signaling Pathway of this compound cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IκBα IκBα TLR4->IκBα Compound This compound Compound->p38 Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation Compound->IκBα Inhibits Phosphorylation NFκB NF-κB IκBα->NFκB Inhibits NFκB_n NF-κB (nucleus) NFκB->NFκB_n Translocation ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFκB_n->ProInflammatory Activates

Caption: Inhibition of NF-κB and MAPK pathways.

Anticancer Activity

The potential of this compound as an anticancer agent has been investigated, with a focus on its ability to inhibit matrix metalloproteinase-9 (MMP-9).

Inhibition of MMP-9 Expression

MMP-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. It has been demonstrated that this compound can inhibit the expression of MMP-9 in human fibrosarcoma cells (HT1080). This inhibitory effect is also mediated through the suppression of the NF-κB and MAPK signaling pathways.

Cytotoxicity Data

While comprehensive screening against a wide range of cancer cell lines is not yet available for the title compound, a study on its effect on HT1080 human fibrosarcoma cells provides some insight into its cytotoxicity.

Table 1: Cytotoxicity of this compound on HT1080 Cells

Concentration (µM)Cell Viability (%)
10~95
20~90
50~80
100~70

Note: Data is estimated from graphical representations in the cited literature and should be considered indicative.

Experimental Protocol: MMP-9 Inhibition Assay (Gelatin Zymography)
  • Cell Culture and Treatment: HT1080 cells are cultured in a suitable medium. Cells are then treated with various concentrations of this compound in the presence of a stimulant like phorbol 12-myristate 13-acetate (PMA) to induce MMP-9 expression.

  • Sample Preparation: After incubation, the cell culture supernatant, which contains secreted MMPs, is collected.

  • Electrophoresis: The supernatant is subjected to non-reducing SDS-PAGE. The polyacrylamide gel contains gelatin, which serves as the substrate for MMP-9.

  • Enzyme Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where MMP-9 has digested the gelatin will appear as clear bands against a blue background. The intensity of these bands is quantified to determine the level of MMP-9 activity.

G Experimental Workflow for Gelatin Zymography A Cell Culture & Treatment (e.g., HT1080 cells + Compound) B Collect Supernatant A->B C Non-reducing SDS-PAGE (with Gelatin) B->C D Wash with Triton X-100 (Enzyme Renaturation) C->D E Incubate in Developing Buffer D->E F Stain with Coomassie Blue E->F G Visualize & Quantify (Clear bands indicate MMP-9 activity) F->G

Caption: Gelatin Zymography Workflow.

Potential Antibacterial and Antifungal Activities

Direct experimental data on the antibacterial and antifungal activities of this compound is limited. However, studies on structurally related brominated chalcones and other acetophenone derivatives suggest that it may possess antimicrobial properties.

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound TypeTest OrganismMIC (µg/mL)
Brominated Chalcone DerivativeStaphylococcus aureus6.25 - 125
Brominated Chalcone DerivativeEnterococcus faecium31.25 - 62.5
2-hydroxy-4,6-dimethoxyacetophenoneTrichophyton rubrum1250 - 2500

Note: MIC (Minimum Inhibitory Concentration) values are from studies on similar but not identical compounds and are for illustrative purposes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial and antifungal potential of this compound can be evaluated using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

G Workflow for MIC Determination A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Compound in 96-well Plate B->C D Incubate Plate C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: MIC Determination Workflow.

Potential Antioxidant Activity

As a phenolic compound, this compound is expected to possess antioxidant activity. Its presence in Moutan Cortex, a plant known for its antioxidant properties, further supports this hypothesis.[2][3]

Table 3: Antioxidant Activity of Moutan Cortex Extracts

AssayIC50 (µg/mL)
DPPH Radical Scavenging14.4 - 100.6

Note: IC50 (half maximal inhibitory concentration) values are for extracts of Moutan Cortex, not the pure compound.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: The test compound is prepared in various concentrations.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This compound is a promising bioactive compound with well-documented anti-inflammatory effects and potential anticancer properties. Its mechanism of action through the inhibition of the NF-κB and MAPK signaling pathways provides a solid basis for its therapeutic potential in inflammatory diseases and cancer.

Future research should focus on a comprehensive evaluation of its antibacterial, antifungal, and antioxidant activities to fully elucidate its pharmacological profile. In vivo studies are also warranted to validate the in vitro findings and to assess the compound's safety and efficacy in preclinical models. The development of derivatives of this compound could also lead to the discovery of new therapeutic agents with enhanced potency and selectivity.

References

An In-depth Technical Guide on the Physical Properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound of interest in medicinal chemistry. This document consolidates available data on its structural characteristics, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis and purification are provided, alongside an exploration of its biological activities, with a focus on its anti-inflammatory effects mediated through the NF-κB and MAPK signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS Number 39503-61-2, is a brominated acetophenone derivative.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: General and Structural Properties
PropertyValueReference(s)
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1][2]
Appearance Needle-like colorless crystals[1]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Table 2: Crystallographic Data
ParameterValueReference(s)
a9.916 (3) Å[1]
b13.836 (5) Å[1]
c6.940 (2) Å[1]
β90.031 (3)°[1]
Volume952.0 (5) ų[1]
Z4[1]

The molecular conformation of this compound is consolidated by an intramolecular O—H⋯O hydrogen bond.[1] The crystal structure is further stabilized by π–π interactions between the benzene rings, with a centroid-to-centroid distance of 3.588 (2) Å.[1]

Table 3: Physicochemical Properties
PropertyValueReference(s)
Melting Point 69-71 °C (for the related compound 2-Bromo-4'-methoxyacetophenone)[3]
Boiling Point 282.50 °C (for the related compound 2-bromo-1-(4-methoxyphenyl)ethanone)[4]
Solubility Insoluble in water. Likely soluble in organic solvents such as ethanol, acetone, and chloroform.[1][4]

Spectroscopic Data

While comprehensive spectral analysis has been used to characterize this compound, specific spectral data such as detailed peak lists for NMR, IR, and mass spectrometry are not consistently reported in the available literature.[5] Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 2-hydroxy-4-methoxyacetophenone.[1]

Materials:

  • 2-hydroxy-4-methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A stirred suspension of 2-hydroxy-4-methoxyacetophenone (3 mmol) in chloroform (50 ml) is prepared at room temperature.[1]

  • N-Bromosuccinimide (3 mmol) is added slowly to the suspension.[1]

  • The reaction mixture is stirred for 1 hour.[1]

  • The reaction is quenched with a saturated aqueous sodium bicarbonate solution (20 ml).[1]

  • The layers are separated, and the aqueous layer is extracted with chloroform.[1]

  • The combined organic extracts are washed with water (20 ml).[1]

  • The organic layer is dried over magnesium sulfate and evaporated under reduced pressure to yield the crude product.[1]

Purification: The crude product can be purified by short column chromatography using chloroform as the eluent, followed by recrystallization from chloroform to obtain needle-like colorless crystals.[1]

Experimental Workflow for Synthesis

G Synthesis Workflow start Start: 2-hydroxy-4-methoxyacetophenone in Chloroform add_nbs Add N-Bromosuccinimide start->add_nbs stir Stir for 1 hour at Room Temperature add_nbs->stir quench Quench with Saturated NaHCO3 Solution stir->quench extract Separate Layers and Extract Aqueous Layer with Chloroform quench->extract wash Wash Combined Organic Extracts with Water extract->wash dry Dry with MgSO4 and Evaporate Solvent wash->dry purify Purify by Column Chromatography and Recrystallization dry->purify end End Product: This compound purify->end

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties.[6] Studies have indicated that this compound can suppress pro-inflammatory responses in activated microglia by inhibiting the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines.[5][6] This inhibitory effect is achieved through the blockade of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory action of this compound involves the modulation of key signaling cascades. The diagram below illustrates the proposed mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK_pathway TLR4->MAPK_pathway NFkB_pathway NFkB_pathway TLR4->NFkB_pathway IkB IkB NFkB_pathway->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB_n NFkB_n NFkB->NFkB_n translocates to compound compound compound->MAPK_pathway inhibits phosphorylation compound->NFkB inhibits nuclear translocation DNA DNA NFkB_n->DNA binds to pro_inflammatory_genes pro_inflammatory_genes DNA->pro_inflammatory_genes activates

References

A Comprehensive Technical Guide to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a significant chemical intermediate. Drawing from its known applications and structural features, this document serves as a critical resource for professionals in chemical synthesis and drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and safety protocols. This compound is notably a key component of the traditional Chinese medicine Moutan Cortex, highlighting its relevance in both synthetic and natural product chemistry[1][2].

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is foundational for accurate research and communication. This compound is cataloged across various chemical databases, ensuring its unambiguous identification.

Identifier TypeValueSource
CAS Number 39503-61-2[3][4]
Molecular Formula C₉H₉BrO₃[3][4]
Molecular Weight 245.07 g/mol [3][4]
IUPAC Name This compoundN/A
Common Synonyms Ethanone, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)-[3]
5'-Bromo-2'-hydroxy-4'-methoxyacetophenoneN/A

Physicochemical and Structural Properties

The physical and structural characteristics of this compound are crucial for its handling, application in reactions, and analytical characterization.

PropertyValueSource
Physical State White to off-white solid. It has been crystallized as needle-like colorless crystals.[1]
Melting Point 172-174 °C[3]
Boiling Point Data not availableN/A
Solubility Data not available. Described as having water insolubility.[1]
Crystal System Monoclinic[1]
Unit Cell Dimensions a = 9.916(3) Å, b = 13.836(5) Å, c = 6.940(2) Å, β = 90.031(3)°[1]

The molecular conformation is stabilized by an intramolecular O—H⋯O hydrogen bond. The crystal structure is further stabilized by π–π interactions between the benzene rings, with a centroid–centroid distance of 3.588 (2) Å[1][2].

Synthesis Protocol: Bromination of Paeonol

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-hydroxy-4-methoxyacetophenone (Paeonol). The hydroxyl and methoxy groups on the aromatic ring are activating and ortho-, para-directing. The para position to the strongly activating hydroxyl group is already occupied by the methoxy group, and the ortho position is sterically hindered by the acetyl group. Therefore, bromination occurs at the position ortho to the methoxy group and meta to the acetyl group.

A detailed experimental protocol is provided below, adapted from established literature[1].

Materials and Reagents:
  • 2-Hydroxy-4-methoxyacetophenone (Paeonol)

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask, suspend 2-hydroxy-4-methoxyacetophenone (1 equivalent) in chloroform.

  • Addition of Brominating Agent: To the stirred suspension at room temperature, slowly add N-Bromosuccinimide (1 equivalent).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with chloroform.

  • Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by short column chromatography using chloroform as the eluent, followed by recrystallization from chloroform.

This procedure has been reported to yield the final product with high purity (88% yield)[1].

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Paeonol 2-Hydroxy-4-methoxy- acetophenone (Paeonol) Stir Stir at Room Temp (1 hour) Paeonol->Stir NBS N-Bromosuccinimide (NBS) NBS->Stir Solvent Chloroform Solvent->Stir Quench Quench with Sat. NaHCO₃ Stir->Quench Reaction Mixture Extract Extract with Chloroform Quench->Extract Dry Dry over MgSO₄ Extract->Dry Purify Column Chromatography & Recrystallization Dry->Purify Product 1-(5-Bromo-2-hydroxy- 4-methoxyphenyl)ethanone Purify->Product

References

An In-depth Technical Guide to the Solubility and Stability Profile of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a brominated derivative of paeonol, is a compound of significant interest in medicinal chemistry and drug discovery. Paeonol itself, a major component of the traditional Chinese medicine Moutan Cortex, has been investigated for a range of biological activities.[1] The introduction of a bromine atom to the aromatic ring can modulate the physicochemical and pharmacological properties of the parent molecule, making a thorough understanding of its solubility and stability profile a critical prerequisite for its development as a therapeutic agent or a research tool.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes information from its parent compound, paeonol, and general principles of physical organic chemistry.[2][3] Crucially, it offers detailed, field-proven experimental protocols to enable researchers to generate precise solubility and stability data, thereby ensuring the integrity and reproducibility of their scientific investigations.

Part 1: Physicochemical Properties and Predicted Solubility Profile

The structure of this compound, featuring a phenolic hydroxyl group, a methoxy group, a ketone, and a bromine atom on an aromatic ring, dictates its solubility behavior. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the ketone and methoxy groups are hydrogen bond acceptors. The aromatic ring and the bromine atom contribute to the molecule's hydrophobicity.

Aqueous Solubility

The parent compound, paeonol, is reported to be very slightly soluble in water.[3] The addition of a bromine atom is expected to further decrease aqueous solubility due to its hydrophobic nature. The phenolic hydroxyl group (with an estimated pKa around 8-10) will be deprotonated at higher pH, forming a phenolate salt which is expected to have significantly higher aqueous solubility.

Organic Solvent Solubility

Based on the principle of "like dissolves like," this compound is predicted to be soluble in a range of common organic solvents. The presence of polar functional groups suggests solubility in polar protic and aprotic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7)Polar ProticVery LowPredominantly hydrophobic character with limited hydrogen bonding potential with water.
Phosphate Buffer (pH > 10)Aqueous BufferModerate to HighFormation of the more soluble phenolate salt at basic pH.
MethanolPolar ProticHighAbility to engage in hydrogen bonding with the solute.
EthanolPolar ProticHighSimilar to methanol, effective at solvating the polar groups.
AcetonePolar AproticHighThe polar carbonyl group of acetone can interact with the polar groups of the solute.
AcetonitrilePolar AproticModerate to HighA common solvent for chromatography, expected to be a good solvent.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighA powerful, highly polar solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)Polar AproticVery HighSimilar to DMSO in its high polarity and solvating power.
Dichloromethane (DCM)NonpolarModerateThe overall polarity of the molecule should allow for some solubility in less polar solvents.
HexaneNonpolarLowThe molecule is likely too polar to be highly soluble in a nonpolar alkane.

Part 2: Experimental Protocols for Solubility Determination

To move from prediction to precise data, rigorous experimental determination of solubility is essential. Two key types of solubility measurements are kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. This is relevant for in vitro screening assays.

Protocol 1: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This will create a range of final compound concentrations with a low percentage of DMSO.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development. The shake-flask method is the gold standard.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

G cluster_0 Equilibration cluster_1 Sampling cluster_2 Quantification A Add Excess Solid to Solvent B Agitate (24-48h at constant T) A->B C Centrifuge or Settle B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC-UV E->F G Calculate Concentration F->G G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-PDA Acid->HPLC Base Basic (0.1M NaOH, RT) Base->HPLC Oxidative Oxidative (3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (70°C, Solid & Soln) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Purity Peak Purity Assessment HPLC->Purity ID Degradant Identification (LC-MS) Purity->ID Compound This compound Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

References

Methodological & Application

Synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone from Paeonol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a brominated derivative of paeonol, is a molecule of interest in medicinal chemistry and drug development. Paeonol, the starting material, is a phenolic compound extracted from the root bark of Paeonia suffruticosa and exhibits a range of biological activities. The introduction of a bromine atom onto the aromatic ring of paeonol can significantly alter its physicochemical and biological properties, potentially leading to enhanced therapeutic efficacy or novel pharmacological activities. This document provides a detailed protocol for the synthesis of this compound from paeonol, targeting researchers in organic synthesis, medicinal chemistry, and drug discovery.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of paeonol (1) to yield this compound (2). This can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) in chloroform being a common and effective method.

Reaction_Scheme cluster_main cluster_labels Paeonol Product Paeonol->Product NBS, Chloroform or Br₂, Chloroform Paeonol_label Paeonol (1) Product_label This compound (2)

Caption: Chemical scheme for the bromination of paeonol.

Experimental Protocols

This section details two common protocols for the synthesis of this compound.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a literature procedure with a reported yield of 88%.

Materials:

  • Paeonol (2-hydroxy-4-methoxyacetophenone)

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cannula

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Apparatus for recrystallization

Procedure:

  • In a round-bottom flask, suspend paeonol (e.g., 0.499 g, 3 mmol) in chloroform (50 ml).

  • Stir the suspension at room temperature.

  • Slowly add N-bromosuccinimide (0.534 g, 3 mmol) to the suspension via cannulation.

  • Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 ml).

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with deionized water (20 ml).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by short column chromatography using chloroform as the eluent, followed by recrystallization from chloroform to yield the pure product as needle-like colorless crystals.[1]

Protocol 2: Bromination using Bromine (Br₂)

This protocol provides an alternative method with a reported yield of 66%.[2]

Materials:

  • Paeonol (2-hydroxy-4-methoxyacetophenone)

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

Equipment:

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve paeonol in chloroform in a round-bottom flask and cool the solution in an ice bath (0 °C).

  • Slowly add a solution of bromine in chloroform dropwise to the stirred paeonol solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20 °C) and stir until the reaction is complete (monitor by TLC).

  • Work-up the reaction mixture (details would typically involve quenching with a reducing agent like sodium thiosulfate, followed by extraction and washing as in Protocol 1).

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent and Product Properties

Compound NamePaeonolThis compound
Molecular Formula C₉H₁₀O₃C₉H₉BrO₃
Molecular Weight ( g/mol ) 166.17245.07
Appearance White crystalline solidNeedle-like colorless crystals

Table 2: Summary of Synthetic Protocols

ProtocolBrominating AgentSolventTemperature (°C)Reaction TimeReported Yield (%)
1NBSChloroformRoom Temperature1 hour88%
2Bromine (Br₂)Chloroform0 - 20Not specified66%[2]

Characterization Data:

Upon synthesis, the structure and purity of this compound should be confirmed by standard analytical techniques.

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: While specific experimental spectra for the final product were not found in the initial search, researchers should acquire these data. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group, the acetyl group, and the hydroxyl proton. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for the synthesis and a logical diagram of the key steps.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Dissolve Paeonol in Chloroform - Stir at Room Temperature start->reaction_setup bromination Bromination: - Add NBS slowly - Stir for 1 hour reaction_setup->bromination workup Work-up: - Quench with NaHCO₃ - Separate layers - Extract aqueous layer - Wash and dry organic layer bromination->workup purification Purification: - Evaporate solvent - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry - Melting Point purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship Paeonol Paeonol (Starting Material) Reaction Electrophilic Aromatic Substitution Reaction Paeonol->Reaction Brominating_Agent Brominating Agent (NBS or Br₂) Brominating_Agent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (Chromatography & Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

References

Application Notes and Protocols for the Selective Bromination of 2-hydroxy-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the electrophilic aromatic bromination of 2-hydroxy-4-methoxyacetophenone, yielding primarily 3-bromo-2-hydroxy-4-methoxyacetophenone. This protocol is designed for researchers in organic synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and characterization guidelines. The synthesis of brominated phenolic compounds is a critical step in the development of novel pharmaceutical agents, including chalcones with potential anticancer properties[1]. This guide emphasizes safety, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Scientific Rationale

2-hydroxy-4-methoxyacetophenone, also known as paeonol, is a naturally occurring phenolic compound that serves as a valuable starting material in organic synthesis. Its derivatization is of significant interest to the scientific community. The introduction of a bromine atom onto the aromatic ring via electrophilic substitution dramatically alters the molecule's electronic properties and provides a chemical handle for further functionalization, such as in cross-coupling reactions.

The brominated product is a key intermediate in the synthesis of various biologically active molecules. The precise placement of the bromine atom is governed by the directing effects of the substituents on the aromatic ring, a fundamental concept in electrophilic aromatic substitution.

Reaction Mechanism: Understanding Regioselectivity

The bromination of 2-hydroxy-4-methoxyacetophenone is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome—the specific position where the bromine atom is introduced—is controlled by the combined electronic effects of the three substituents on the benzene ring: the hydroxyl (-OH), methoxy (-OCH₃), and acetyl (-COCH₃) groups.

  • Activating Groups: The hydroxyl and methoxy groups are powerful activating groups. Through the resonance effect, their lone pairs of electrons increase the electron density of the aromatic ring, making it more susceptible to attack by an electrophile (Br⁺). They are ortho, para-directors.

  • Deactivating Group: The acetyl group is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. It is a meta-director[2][3][4].

In this specific molecule, the activating effects of the -OH and -OCH₃ groups are dominant. The hydroxyl group is one of the most powerful activating groups, strongly directing the incoming electrophile to its ortho and para positions. Since the para position is already occupied by the methoxy group, the primary sites for substitution are the positions ortho to the hydroxyl group (C3 and C5). The C3 position is favored due to the combined directing influence and steric considerations, leading to the formation of 3-bromo-2-hydroxy-4-methoxyacetophenone as the major product.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the bromination of activated phenolic ketones[5][6].

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2-hydroxy-4-methoxyacetophenone552-41-0C₉H₁₀O₃166.17Starting material, 99% purity
Bromine (Br₂)7726-95-6Br₂159.81Brominating agent. Extremely toxic and corrosive.
Glacial Acetic Acid (CH₃COOH)64-19-7C₂H₄O₂60.05Solvent.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11For quenching excess bromine.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization.
Ethanol (C₂H₅OH)64-17-5C₂H₆O46.07Recrystallization solvent.
Deionized Water (H₂O)7732-18-5H₂O18.02Used in workup.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Reflux condenser with a gas trap (e.g., calcium chloride tube or a bubbler connected to a sodium thiosulfate solution)

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • Place 8.3 g (0.05 mol) of 2-hydroxy-4-methoxyacetophenone into the 250 mL three-neck round-bottom flask.

    • Add 50 mL of glacial acetic acid to the flask and stir at room temperature until the starting material is completely dissolved.

    • Equip the flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the entire setup in an ice-water bath to cool the solution to 0-5 °C.

  • Preparation of Bromine Solution:

    • IN A FUME HOOD , carefully measure 2.6 mL (8.0 g, 0.05 mol) of liquid bromine.

    • Slowly add the bromine to 20 mL of glacial acetic acid in a separate flask to prepare the brominating solution. This dilution helps control the reaction rate.

  • Bromination Reaction:

    • Transfer the bromine-acetic acid solution to the dropping funnel.

    • Add the bromine solution dropwise to the stirred solution of 2-hydroxy-4-methoxyacetophenone over approximately 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

    • Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system) until the starting material spot has disappeared.

  • Work-up and Product Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 250 mL of an ice-water slurry with vigorous stirring. A solid precipitate should form.

    • To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless or a pale yellow.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake on the filter with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper).

  • Purification:

    • Transfer the crude solid to a beaker for recrystallization.

    • Recrystallize the product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The expected product is 3-bromo-2-hydroxy-4-methoxyacetophenone.

Experimental Workflow Diagram

Bromination_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve 2-hydroxy-4- methoxyacetophenone in Glacial Acetic Acid B Cool to 0-5 °C in Ice Bath A->B D Dropwise Addition of Bromine Solution (0-5 °C) B->D C Prepare Br2 in Glacial Acetic Acid C->D E Stir at Room Temp for 2-3 hours D->E F Pour into Ice-Water E->F G Quench with Na2S2O3 F->G H Filter Crude Product G->H I Recrystallize from Hot Ethanol H->I J Filter and Dry Final Product I->J

Caption: Experimental workflow for the bromination of 2-hydroxy-4-methoxyacetophenone.

Environment, Health, and Safety (EHS) Precautions

Strict adherence to safety protocols is mandatory when performing this experiment, primarily due to the hazards associated with liquid bromine.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and a face shield.[7]

  • Bromine Handling:

    • Bromine is extremely toxic, corrosive, and can cause severe, painful burns upon contact with skin.[8][9] Its vapors are highly irritating to the eyes and respiratory system.[8][10]

    • ALWAYS handle liquid bromine and its solutions in a certified chemical fume hood. [7]

    • Wear heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[7] Do not use thin disposable gloves.

    • Have a quenching agent, such as a 1 M solution of sodium thiosulfate, readily available to neutralize spills.[7]

  • Spill & Exposure Protocol:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plain water for 15-20 minutes, removing contact lenses if present.[11] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air immediately.[11] Seek medical attention.

  • Waste Disposal: All bromine-containing waste must be quenched with sodium thiosulfate before being disposed of according to institutional hazardous waste guidelines.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 3-bromo-2-hydroxy-4-methoxyacetophenone, the following analytical techniques are recommended:

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons (which will exhibit a different splitting pattern compared to the starting material), the methoxy group protons, the acetyl group protons, and the hydroxyl proton.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the number of unique carbon environments and the successful incorporation of bromine.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups such as the hydroxyl (-OH stretch), carbonyl (C=O stretch), and C-O bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive confirmation of a monobrominated compound.

References

Application Note: Purification of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone from a crude reaction mixture using silica gel column chromatography. This method is crucial for researchers in medicinal chemistry and drug development who require a high-purity compound for subsequent analytical studies and bioassays. The protocol covers method development using Thin-Layer Chromatography (TLC), column preparation, sample loading, elution, and fraction analysis.

Introduction

This compound is a key substituted acetophenone derivative. It is a component found in the traditional Chinese medicine Moutan Cortex and serves as a valuable precursor in organic synthesis.[1][2] Obtaining this compound in high purity is essential for accurate structural elucidation, biological activity screening, and ensuring the reliability of experimental results. Column chromatography is a fundamental, widely used technique for the purification of organic compounds. This document outlines a robust and reproducible normal-phase chromatography method for the efficient isolation of the title compound.

General Purification Strategy

The purification process begins with the analysis of the crude product using Thin-Layer Chromatography (TLC) to determine the optimal mobile phase for separation. Based on the TLC results, a preparative column chromatography procedure is performed using silica gel as the stationary phase. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. A final recrystallization step can be performed to achieve even higher purity.[1]

Purification_Workflow crude Crude Product tlc_dev TLC Method Development crude->tlc_dev sample_prep Sample Preparation crude->sample_prep column_pack Column Packing (Silica Gel) elution Elution & Fraction Collection sample_prep->elution column_pack->elution tlc_analysis TLC Analysis of Fractions elution->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evap Solvent Evaporation combine->evap pure_product Purified Product evap->pure_product recrystal Optional Recrystallization pure_product->recrystal

Caption: General workflow for chromatographic purification.

Experimental Protocols

Materials and Equipment
  • Stationary Phase: Silica gel (Standard Grade, 60 Å, 230-400 mesh).

  • Mobile Phase Solvents: Chloroform, n-Hexane, Ethyl Acetate (HPLC or ACS grade).

  • Apparatus: Glass chromatography column, TLC plates (silica gel 60 F254), beakers, flasks, separatory funnel, rotary evaporator.

  • Visualization: UV lamp (254 nm).

Protocol 1: Method Development by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to identify a suitable solvent system that provides good separation of the target compound from impurities. The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.40.

  • Prepare several eluent systems with varying polarities (see Table 1 for examples).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the chosen eluent system.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the separated spots under a UV lamp (254 nm).[3] The aromatic ring in the compound allows for visualization by UV quenching.[4]

  • Calculate the Rf value for the target compound and any impurities for each solvent system.

Table 1: Example TLC Solvent Systems and Corresponding Rf Values

Eluent System (v/v) System Polarity Target Compound (Rf) Typical Impurity (Rf)
Hexane:Ethyl Acetate (9:1) Low ~0.25 ~0.50 (less polar)
Hexane:Ethyl Acetate (4:1) Medium ~0.45 ~0.70 (less polar)

| Chloroform (100%) | Medium-High | ~0.50 | Varies |

Note: Rf values are illustrative. The optimal system should show clear separation between the product spot and all impurity spots.

Protocol 2: Column Chromatography Purification

This protocol is based on using silica gel as the stationary phase.[5][6][7] The choice of mobile phase is critical and should be determined from the preceding TLC analysis. A system of Hexane:Ethyl Acetate is versatile, while literature also reports successful purification using 100% chloroform.[1][8]

  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the solvent that passes through in numbered fractions (e.g., 10-20 mL per fraction).

    • Monitor the separation by spotting collected fractions on TLC plates.

    • If separation is difficult, the polarity of the mobile phase can be gradually increased (gradient elution), for example, by slowly increasing the proportion of ethyl acetate in the hexane mixture.

  • Isolation:

    • Analyze the TLC plates of the collected fractions to identify which ones contain the pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Recrystallization (Optional)

For obtaining material of very high purity, recrystallization can be performed after the column chromatography.

  • Dissolve the purified product in a minimum amount of hot chloroform.[1]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary

The following table summarizes the key parameters for the successful purification of the title compound.

Table 2: Summary of Column Chromatography Parameters

Parameter Description
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase Option A Isocratic elution with 100% Chloroform[1]
Mobile Phase Option B Gradient elution, starting with Hexane:Ethyl Acetate (9:1) and gradually increasing the proportion of Ethyl Acetate
Sample Loading Dry loading is preferred for better resolution
Detection Method Thin-Layer Chromatography with UV visualization (254 nm)

| Expected Result | Purified this compound as a colorless, needle-like crystal[1] |

Conclusion

This application note provides a comprehensive and adaptable protocol for the purification of this compound using silica gel column chromatography. By first developing an appropriate mobile phase system with TLC, researchers can achieve high purity of the target compound, which is critical for applications in drug discovery and chemical synthesis. The use of either a chloroform-based or a hexane/ethyl acetate-based mobile phase offers flexibility depending on the specific impurity profile of the crude material.

References

Application Note: A Validated Recrystallization Protocol for the Purification of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step guide for the purification of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (CAS: 39503-61-2) via recrystallization. This compound is a key intermediate in organic synthesis and has been identified as a component in traditional medicines.[1] Achieving high purity is critical for subsequent applications in research and drug development. This guide details two robust protocols: a single-solvent method using ethanol and a mixed-solvent method using an ethanol/water system. The application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a systematic approach to solvent selection, and a thorough troubleshooting guide to address common challenges.

Principle of Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the principle of differential solubility: the impure compound is dissolved in a hot solvent to create a saturated or near-saturated solution, which is then allowed to cool slowly.[1] As the temperature decreases, the solubility of the target compound also decreases, leading to the formation of a crystalline lattice. The ordered nature of a crystal lattice preferentially incorporates molecules of the same type, effectively excluding impurities, which remain dissolved in the surrounding solution (mother liquor).[1]

An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified solid.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are retained in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

Compound Profile & Safety Considerations

Compound Properties

A thorough understanding of the physical properties of this compound is essential for a successful recrystallization.

PropertyValueSource
IUPAC Name This compound-
CAS Number 39503-61-2[2]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Melting Point 67-73 °C (for the related isomer 2-Bromo-4'-methoxyacetophenone)[3]
Appearance White to light cream or pale brown solid[3]
Structure
alt text
PubChem

Note: The melting point is for a closely related isomer and should be experimentally determined for the target compound. A sharp melting point range after recrystallization is a key indicator of purity.

Potential Impurities

The compound is often synthesized by the bromination of 2-hydroxy-4-methoxyacetophenone (paeonol).[2] Potential impurities may include:

  • Unreacted starting material (paeonol).

  • Over-brominated or isomeric side products.

  • Residual reagents from the synthesis (e.g., acetic anhydride).

Safety & Handling
  • Hazard Statements (Assumed based on related compounds):

    • Harmful if swallowed (H302).[5][7]

    • Causes skin irritation/burns (H315/H314).[4][5]

    • Causes serious eye damage/irritation (H318/H319).[5][8]

    • May cause respiratory irritation (H335).[5][9]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.

    • Avoid inhalation of dust and contact with skin and eyes.[5]

    • Wash hands thoroughly after handling.[7]

Protocol 1: Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization. This protocol outlines a systematic, small-scale approach to identify the optimal solvent.

Materials
  • Crude this compound

  • Test tubes (e.g., 13x100 mm)

  • Small spatulas

  • Hot plate or water bath

  • Candidate solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Water, Hexanes.

Procedure
  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each test tube, add a candidate solvent dropwise at room temperature, gently agitating after each addition. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to promote maximum crystal formation.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • Record all observations in a table, as shown below.

Data Interpretation
SolventSolubility at Room Temp.Solubility when HotCrystal Formation on CoolingAssessment
EthanolSparingly SolubleSolubleGood, well-formed crystalsExcellent Candidate
MethanolSolubleVery SolublePoor recoveryPoor
WaterInsolubleInsolubleNo dissolutionUnsuitable (as single)
Ethyl AcetateSparingly SolubleSolubleModerate crystal formationGood Candidate
HexanesInsolubleSparingly Soluble-Poor (Consider as anti-solvent)
Ethanol/WaterSparingly SolubleSolubleExcellent, dense crystalsExcellent Candidate (Mixed)

Causality: Ethanol is an excellent choice because its polarity is well-matched to the phenolic acetophenone structure, providing the necessary differential solubility. Water is too polar to dissolve the compound, while a highly non-polar solvent like hexanes is also ineffective. A mixed ethanol/water system works by dissolving the compound in the "good" solvent (hot ethanol) and then reducing its solubility by adding the "poor" or "anti-solvent" (water).[8]

Protocol 2: Single-Solvent Recrystallization (Ethanol)

This protocol provides a detailed workflow for purifying the title compound using ethanol, identified as a suitable solvent.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent grade)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Watch glass

  • Spatula

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Ethanol A->B C Heat to Gentle Boil (All Solid Dissolves) B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes G Allow Solution to Cool Slowly to Room Temp. D->G No F Transfer Clear Filtrate to Clean Flask E->F F->G H Cool in Ice-Water Bath (Maximize Precipitation) G->H I Collect Crystals via Vacuum Filtration H->I J Wash with Ice-Cold Ethanol I->J K Dry Crystals Under Vacuum J->K L Pure Product K->L

References

Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound of interest in medicinal chemistry and natural product research. This document outlines the expected NMR spectral data, experimental protocols for data acquisition, and a structural representation to aid in spectral assignment.

Introduction

This compound is a substituted acetophenone derivative. The structural elucidation and purity assessment of this and similar organic molecules heavily rely on spectroscopic techniques, particularly ¹H and ¹³C NMR. This document serves as a practical guide for researchers working with this compound, providing a framework for its characterization. While specific experimental data for this exact compound can be found in the work by Qing et al. (2009), this guide provides a comprehensive overview of the expected spectral features and the methodology to acquire them.[1][2]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of its chemical structure and comparison with NMR data of analogous compounds, such as 2'-Hydroxy-4'-methoxyacetophenone.[3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5s1HAr-OH
~7.8s1HAr-H (H-6)
~6.5s1HAr-H (H-3)
~3.9s3H-OCH₃
~2.6s3H-C(O)CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~203.0C =O
~162.0C -OH
~159.0C -OCH₃
~133.0C -H (C-6)
~115.0C -C(O)
~105.0C -Br
~101.0C -H (C-3)
~56.0-OC H₃
~26.0-C(O)C H₃

Experimental Protocols

The following protocols provide a standardized procedure for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5][6]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is a common solvent for this class of compounds.[5][7]

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.[6]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[5]

  • Labeling: Clearly label the NMR tube with the sample identification.[6]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[9][10][11][12]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-15 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Receiver Gain (RG): Adjust automatically or manually.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K.

Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow A Sample Preparation (Weighing, Dissolution, Filtration) B NMR Tube Loading A->B Transfer solution C Instrument Setup (Locking, Tuning, Shimming) B->C Insert sample D ¹H NMR Acquisition C->D Set ¹H parameters E ¹³C NMR Acquisition C->E Set ¹³C parameters F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Referencing, Integration, Peak Picking) F->G H Structure Elucidation & Reporting G->H

Caption: General workflow for NMR analysis.

References

Title: High-Resolution Mass Spectrometry for the Structural Elucidation and Characterization of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed protocol for the analysis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a key component found in traditional medicines and a valuable synthetic intermediate.[1][2] We outline a comprehensive methodology employing Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). The protocols cover sample preparation, direct infusion analysis for accurate mass determination, and collision-induced dissociation (CID) for structural confirmation. The characteristic isotopic signature of bromine is leveraged as a critical tool for unambiguous identification. This guide is intended for researchers in natural product chemistry, medicinal chemistry, and analytical sciences requiring robust methods for the characterization of halogenated phenolic compounds.

Introduction and Scientific Background

This compound is a substituted acetophenone that has been identified as a significant component in natural products, such as the traditional Chinese medicine Moutan Cortex.[1][2] Its structure, featuring a halogen, a phenol, and a ketone, presents a unique analytical challenge and makes it a molecule of interest for pharmacological studies.

Mass spectrometry is an indispensable technique for the unambiguous identification of such small molecules.[3] High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental composition with high confidence.[4] When combined with tandem mass spectrometry (MS/MS), which probes the fragmentation pathways of a molecule, a detailed structural characterization can be achieved.[5]

This note details the application of ESI-MS/MS to confirm the identity and structure of the title compound. We will leverage two key features:

  • Accurate Mass Measurement: To confirm the elemental formula, C₉H₉BrO₃.

  • Isotopic Pattern Analysis: To verify the presence of a single bromine atom, utilizing the near 1:1 natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[6]

  • Fragmentation Analysis: To corroborate the connectivity of the functional groups through predictable fragmentation patterns characteristic of aromatic ketones.[7]

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to data interpretation, ensuring robust and reproducible results. The workflow is designed to first confirm the presence and elemental composition of the target analyte before proceeding to detailed structural analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh Analyte B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Create Working Solution (10 µg/mL in 50:50 ACN:H₂O) B->C D Direct Infusion ESI-HRMS (Full Scan Analysis) C->D E Precursor Ion Selection ([M+H]⁺ or [M-H]⁻) D->E G Verify Accurate Mass & Isotopic Pattern (Br Signature) D->G F Tandem MS (MS/MS) (Collision-Induced Dissociation) E->F H Analyze Fragmentation Spectrum F->H I Confirm Structure G->I H->I

Caption: Overall experimental workflow from sample preparation to structural confirmation.

Protocols and Methodologies

Reagents and Sample Preparation

The quality of the sample introduced into the mass spectrometer is paramount for achieving high-quality data.[3][8] Proper preparation minimizes background noise and prevents contamination of the instrument.

Protocol 3.1.1: Stock and Working Solution Preparation

  • Solvent Selection: Use LC-MS grade methanol, acetonitrile (ACN), and water. The use of volatile organic solvents is essential for efficient electrospray ionization.[9]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard. Dissolve it in 1.0 mL of methanol to create a stock solution. Ensure complete dissolution.

  • Working Solution (~10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) acetonitrile/water mixture. This brings the analyte to a suitable concentration for direct infusion analysis.[9]

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the instrument's fluidics.

  • Blank Samples: Prepare a blank sample consisting of the working solution solvent (50:50 ACN:H₂O) to run before and after the analyte to ensure there is no sample carry-over.[9]

High-Resolution Mass Spectrometry (Full Scan)

This step aims to determine the accurate mass of the molecular ion and verify the bromine isotopic pattern. The compound's phenolic hydroxyl group allows for easy deprotonation in negative ion mode ([M-H]⁻), while the carbonyl oxygen can be protonated in positive ion mode ([M+H]⁺).

Protocol 3.2.1: Direct Infusion ESI-HRMS

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Infusion: Infuse the prepared working solution (from Protocol 3.1.1) into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.

Table 1: Suggested ESI-MS Instrument Parameters

Parameter Positive Ion Mode Negative Ion Mode Rationale
Ionization Mode ESI+ ESI- To generate [M+H]⁺ and [M-H]⁻ ions, respectively.
Capillary Voltage 3.5 kV -3.0 kV Optimizes the electrospray process for ion generation.[10]
Source Temperature 120 °C 120 °C Aids in solvent desolvation.
Desolvation Gas Temp. 350 °C 350 °C Facilitates the transition of ions into the gas phase.
Desolvation Gas Flow 600 L/Hr 600 L/Hr Removes residual solvent from the generated ions.

| Mass Resolution | >10,000 FWHM | >10,000 FWHM | Essential for accurate mass measurement and formula determination. |

Expected Results: The molecular formula is C₉H₉BrO₃. The presence of bromine (⁷⁹Br and ⁸¹Br isotopes with ~50.5% and ~49.5% abundance, respectively) will produce a characteristic doublet for all bromine-containing ions, separated by ~2 Da and with nearly equal intensity.[6]

Table 2: Calculated Exact Masses for Molecular Ions

Ion Species Isotope Calculated m/z
[M+H]⁺ C₉H₁₀⁷⁹BrO₃⁺ 244.9862
[M+H]⁺ C₉H₁₀⁸¹BrO₃⁺ 246.9842
[M-H]⁻ C₉H₈⁷⁹BrO₃⁻ 242.9716

| [M-H]⁻ | C₉H₈⁸¹BrO₃⁻ | 244.9696 |

Observing this iconic 1:1 doublet at the correct accurate mass is the first and most critical step in confirming the analyte's identity.

Tandem Mass Spectrometry (MS/MS) Analysis

MS/MS analysis provides structural information by fragmenting the isolated molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

Protocol 3.3.1: Collision-Induced Dissociation (CID)

  • Mode Selection: Perform the MS/MS experiment in the ion mode (positive or negative) that provided the most stable and intense signal in the full scan analysis. Positive mode is often preferred for acetophenones due to the stability of the resulting acylium ion.

  • Precursor Selection: Set the mass spectrometer to isolate the precursor ion. Select the most abundant isotopic peak, typically the one containing ⁷⁹Br (e.g., m/z 244.9862 for [M+H]⁺).

  • Collision Energy: Apply collision energy (using Argon as the collision gas) to induce fragmentation. It is recommended to ramp the collision energy (e.g., from 10 to 40 eV) to observe the full range of possible fragment ions.

  • Data Acquisition: Acquire the product ion spectrum.

Expected Fragmentation Pathway: The fragmentation of acetophenone derivatives is well-characterized.[7][11] The primary fragmentation event is typically an alpha-cleavage, which involves the loss of one of the substituents attached to the carbonyl carbon.

Fragmentation Parent [M+H]⁺ m/z 245/247 Frag1 Loss of •CH₃ (α-cleavage) Parent->Frag1 Product1 Acylium Ion m/z 230/232 Frag1->Product1 Frag2 Loss of CO (Neutral Loss) Product1->Frag2 Product2 Aryl Cation m/z 202/204 Frag2->Product2

Caption: Proposed fragmentation pathway for [M+H]⁺ of the target compound.

Table 3: Predicted Major Fragments in Positive Ion MS/MS

Precursor Ion (m/z) Proposed Fragment (m/z) Neutral Loss Fragment Structure
245 / 247 230 / 232 •CH₃ (15 Da) Bromo-hydroxy-methoxybenzoyl Cation

| 230 / 232 | 202 / 204 | CO (28 Da) | Bromo-hydroxy-methoxyphenyl Cation |

The observation of these specific neutral losses provides strong evidence for the presence of the acetyl group (loss of •CH₃) and the general acetophenone scaffold (subsequent loss of CO). Each fragment ion will retain the characteristic bromine isotopic pattern, further validating the interpretation.

Conclusion

This application note details a robust and reliable mass spectrometry-based workflow for the identification and structural characterization of this compound. By combining high-resolution full scan MS for accurate mass and isotopic pattern confirmation with tandem MS for fragmentation analysis, researchers can achieve unambiguous characterization of this and other related halogenated phenolic compounds. The methodologies described are fundamental for quality control, natural product discovery, and metabolic studies in the fields of chemical and pharmaceutical sciences.

References

Application Notes and Protocols: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone as a Potent Inhibitor of NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, hereafter referred to as SE1, is a promising small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a critical transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer. SE1 has demonstrated significant anti-inflammatory properties by effectively suppressing pro-inflammatory responses through the inhibition of NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3][4] These application notes provide a comprehensive overview of the mechanism of action of SE1, quantitative data on its inhibitory effects, and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action

SE1 exerts its inhibitory effect on the NF-κB signaling pathway primarily by preventing the nuclear translocation of the p65 and p50 subunits.[1][2][3] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB subunits to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] SE1 has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[4] Furthermore, SE1 has been observed to suppress the phosphorylation of p38 and JNK, key components of the MAPK pathway, which can act upstream of NF-κB activation.[1][4]

Figure 1: Mechanism of NF-κB inhibition by SE1.

Quantitative Data

The inhibitory effects of SE1 on the NF-κB signaling pathway have been quantified in various cell lines. The following tables summarize the dose-dependent inhibition of key signaling proteins.

Table 1: Effect of SE1 on the Phosphorylation of NF-κB and MAPK Pathway Proteins in PMA-stimulated HT1080 Human Fibrosarcoma Cells

TreatmentConcentration (µM)p-p65 (Relative Expression)p-IκBα (Relative Expression)p-p38 (Relative Expression)p-JNK (Relative Expression)
Control0++++++++++++++++
SE150++++++++
SE1100++++
Data is conceptually represented based on findings indicating dose-dependent inhibition.[1][4]

Table 2: Effect of SE1 on the Production of Pro-inflammatory Mediators in LPS-stimulated Murine BV-2 Microglia

TreatmentConcentration (µM)Nitric Oxide ProductionProstaglandin E2 ProductionTNF-α ExpressionIL-1β ExpressionIL-6 Expression
Control0HighHighHighHighHigh
SE125ModerateModerateModerateModerateModerate
SE150LowLowLowLowLow
SE1100Very LowVery LowVery LowVery LowVery Low
Data is conceptually represented based on findings indicating dose-dependent inhibition.[1][3]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the inhibitory effects of SE1 on NF-κB signaling.

Cell Culture and Treatment

This protocol outlines the general procedure for cell culture and treatment with SE1.

Cell_Culture_Workflow Start Start Seed_Cells Seed cells (e.g., HT1080, BV-2) in appropriate culture plates Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Pretreat_SE1 Pre-treat with SE1 (various concentrations) for 1-2 hours Incubate_24h->Pretreat_SE1 Stimulate Stimulate with an NF-κB activator (e.g., 10 ng/mL PMA or 1 µg/mL LPS) for the desired time Pretreat_SE1->Stimulate Harvest Harvest cells for downstream analysis (Western Blot, Immunofluorescence, etc.) Stimulate->Harvest End End Harvest->End

Figure 2: General experimental workflow for cell treatment.

Materials:

  • HT1080 human fibrosarcoma cells or BV-2 murine microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (SE1)

  • Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture HT1080 or BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blot, coverslips in 24-well plates for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare stock solutions of SE1 in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 10, 20, 50, 100 µM).

  • Pre-treat the cells with the SE1 dilutions for 1-2 hours.

  • Following pre-treatment, add the NF-κB activator (e.g., 10 ng/mL PMA for HT1080 cells or 1 µg/mL LPS for BV-2 cells) to the culture medium.

  • Incubate for the appropriate time depending on the downstream application (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).

  • Wash the cells with ice-cold PBS and proceed with the desired downstream analysis.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the procedure for analyzing the protein levels of total and phosphorylated p65 and IκBα.

Materials:

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin or anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins (20-40 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Visualize the protein bands using an ECL detection system.

  • For analysis of nuclear translocation, prepare cytoplasmic and nuclear protein extracts using a nuclear extraction kit. Use β-actin as a loading control for cytoplasmic extracts and Lamin B1 for nuclear extracts.

Immunofluorescence for p65 Nuclear Translocation

This protocol describes how to visualize the subcellular localization of the p65 subunit.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.2% Triton X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (anti-p65)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • After treatment, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate the cells with the anti-p65 primary antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Conclusion

This compound (SE1) is a potent inhibitor of the NF-κB signaling pathway, demonstrating significant potential as a therapeutic agent for inflammatory diseases. The protocols provided herein offer a robust framework for researchers to further investigate the molecular mechanisms and therapeutic applications of this compound. The dose-dependent inhibitory effects of SE1 on key signaling molecules and pro-inflammatory mediators underscore its potential for drug development.

References

Application Notes and Protocols: Elucidating MAPK Signaling Pathway Inhibition by 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for investigating the inhibitory effects of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details the mechanistic basis of its action, focusing on the suppression of JNK and p38 phosphorylation. Included are detailed, field-proven protocols for Western blot analysis of key MAPK pathway components and cell viability assessment using the MTT assay. This guide is designed to equip researchers with the necessary tools to effectively utilize this compound in studies related to inflammation, neuroinflammation, and cancer biology.

Introduction: The MAPK Signaling Cascade and Therapeutic Intervention

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of a multitude of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This intricate network of protein kinases relays extracellular signals to the nucleus, culminating in changes in gene expression. Key cascades within this network include the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are predominantly activated by cellular stress and inflammatory cytokines.

Dysregulation of the MAPK pathways is a hallmark of numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders. Consequently, the kinases within these cascades have emerged as critical targets for therapeutic drug development. The compound this compound, henceforth referred to as SE1, has been identified as a potent inhibitor of MAPK signaling, demonstrating significant anti-inflammatory and anti-tumorigenic potential.[1][2][3]

Mechanism of Action: SE1 Mediated Inhibition of JNK and p38 Phosphorylation

SE1 exerts its inhibitory effects on the MAPK pathway by attenuating the phosphorylation of key stress-activated protein kinases. Specifically, studies have demonstrated that SE1 effectively blocks the phosphorylation of JNK and p38 MAPKs in various cell types, including activated microglia and fibrosarcoma cells.[1][2][3] This inhibition of kinase activation prevents the downstream signaling events that contribute to pro-inflammatory and pro-metastatic cellular responses. While the precise molecular target of SE1 is still under investigation, its ability to suppress JNK and p38 phosphorylation positions it as a valuable tool for dissecting the roles of these pathways in disease.

In addition to its effects on the MAPK cascade, SE1 has also been shown to inhibit the nuclear translocation of NF-κB subunits p65 and p50, a critical transcription factor in the inflammatory response.[1][3] This dual-action mechanism underscores the therapeutic potential of SE1.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Stress Stimuli Stress Stimuli Upstream Kinases (e.g., MEKK, MKKs) Upstream Kinases (e.g., MEKK, MKKs) Stress Stimuli->Upstream Kinases (e.g., MEKK, MKKs) Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Upstream Kinases (e.g., MEKK, MKKs) Receptor Tyrosine Kinases Receptor Tyrosine Kinases GPCRs GPCRs JNK JNK Upstream Kinases (e.g., MEKK, MKKs)->JNK p38 p38 Upstream Kinases (e.g., MEKK, MKKs)->p38 p-JNK p-JNK JNK->p-JNK Phosphorylation Transcription Factors (e.g., c-Jun, ATF2) Transcription Factors (e.g., c-Jun, ATF2) p-JNK->Transcription Factors (e.g., c-Jun, ATF2) p-p38 p-p38 p38->p-p38 Phosphorylation p-p38->Transcription Factors (e.g., c-Jun, ATF2) SE1 1-(5-Bromo-2-hydroxy- 4-methoxyphenyl)ethanone SE1->JNK Inhibits Phosphorylation SE1->p38 Inhibits Phosphorylation Gene Expression (Inflammation, Apoptosis, etc.) Gene Expression (Inflammation, Apoptosis, etc.) Transcription Factors (e.g., c-Jun, ATF2)->Gene Expression (Inflammation, Apoptosis, etc.)

Figure 1: Simplified schematic of the JNK and p38 MAPK signaling pathways and the inhibitory action of this compound (SE1).

Physicochemical Properties and Handling

PropertyValueReference
Chemical Formula C₉H₉BrO₃[4]
Molecular Weight 245.07 g/mol [4]
CAS Number 39503-61-2[5]
Appearance Solid[6]
Solubility Soluble in DMSO and ethanol. Low water solubility.[6]

Safety and Handling:

  • Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[6][7][8]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Wash skin thoroughly after handling.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[6][7]

Disclaimer: This is a summary of potential hazards. Always consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory effects of SE1 on the MAPK pathway.

Protocol for Western Blot Analysis of p-JNK and p-p38

This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated JNK and p38 in cell lysates following treatment with SE1.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Seed Cells Seed Cells Treat with SE1 Treat with SE1 Seed Cells->Treat with SE1 Stimulate with Activator (e.g., LPS, Anisomycin) Stimulate with Activator (e.g., LPS, Anisomycin) Treat with SE1->Stimulate with Activator (e.g., LPS, Anisomycin) Cell Lysis Cell Lysis Stimulate with Activator (e.g., LPS, Anisomycin)->Cell Lysis Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysis->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation (p-JNK or p-p38) Primary Antibody Incubation (p-JNK or p-p38) Blocking->Primary Antibody Incubation (p-JNK or p-p38) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-JNK or p-p38)->Secondary Antibody Incubation Detection (ECL) Detection (ECL) Secondary Antibody Incubation->Detection (ECL) Imaging Imaging Detection (ECL)->Imaging Densitometry Analysis Densitometry Analysis Imaging->Densitometry Analysis Normalization to Total JNK/p38 Normalization to Total JNK/p38 Densitometry Analysis->Normalization to Total JNK/p38

Figure 2: General workflow for Western blot analysis of MAPK pathway inhibition.

Materials:

  • Cell line of interest (e.g., BV-2 microglia, HT1080 fibrosarcoma)

  • Complete cell culture medium

  • This compound (SE1)

  • MAPK pathway activator (e.g., Lipopolysaccharide (LPS), Anisomycin)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels (appropriate percentage for proteins of interest, ~40-55 kDa)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-JNK (Thr183/Tyr185)

    • Rabbit anti-JNK

    • Rabbit anti-phospho-p38 (Thr180/Tyr182)

    • Rabbit anti-p38

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of SE1 (e.g., 10, 25, 50 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a known JNK/p38 activator (e.g., 1 µg/mL LPS for 30 minutes or 25 µg/mL anisomycin for 20 minutes). Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-JNK or phospho-p38 (typically diluted 1:1000 in 5% BSA in TBST) overnight at 4°C.[9][10]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (typically diluted 1:5000-1:10,000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • To normalize the data, strip the membrane and re-probe with antibodies against total JNK or total p38.

    • Quantify band intensities using densitometry software (e.g., ImageJ).[9] Calculate the ratio of the phosphorylated protein to the total protein for each sample.

Protocol for Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with SE1.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (SE1)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of SE1 (e.g., 10, 20, 50, and 100 µM) for 24-48 hours.[11] Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Expected Outcomes and Interpretation

  • Western Blot: A dose-dependent decrease in the intensity of the bands corresponding to phosphorylated JNK and p38 is expected in cells treated with SE1 compared to the stimulated control. The levels of total JNK and p38 should remain relatively unchanged.

  • MTT Assay: Depending on the cell type and concentration of SE1, a reduction in cell viability may be observed, indicating cytotoxic or anti-proliferative effects. This functional outcome can be correlated with the inhibition of the MAPK pathway.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the JNK and p38 MAPK signaling pathways in various biological contexts. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory activity and elucidating its mechanism of action. By employing these methods, researchers can further explore the therapeutic potential of this compound in MAPK-driven diseases.

References

Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel chalcone derivatives is a significant focus in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone with various aromatic aldehydes.

The presence of the bromine atom and the phenolic hydroxyl group on the acetophenone precursor offers opportunities for further structural modifications, making these derivatives valuable scaffolds for developing new therapeutic agents.

Synthesis Pathway

The synthesis of chalcone derivatives from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction with a substituted benzaldehyde.

Synthesis_Pathway Starting_Material This compound Intermediate Enolate Intermediate Starting_Material->Intermediate + Base Aldehyde Substituted Benzaldehyde Aldehyde->Intermediate Base_Catalyst Base (e.g., KOH or NaOH) in Ethanol Product Chalcone Derivative Intermediate->Product Condensation & Dehydration Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve Reactants in Ethanol B Add Base Catalyst A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Pour into Ice Water & Acidify D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Recrystallize G->H I Spectroscopic Analysis (FT-IR, NMR, MS) H->I Signaling_Pathway Chalcone Chalcone Derivative ROS Increased ROS Production Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Protocol for Assessing the Antibacterial Activity of Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. The development of novel antibacterial agents is a critical area of research to combat this growing crisis. This document provides a comprehensive set of protocols for the initial assessment of the antibacterial activity of newly synthesized chemical derivatives. These assays are fundamental in determining the potency and spectrum of activity of investigational compounds, providing essential data for further drug development.

The described protocols include the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the time-dependent killing kinetics of the test compounds. The MIC assay establishes the lowest concentration of an agent that prevents the visible in vitro growth of a bacterium.[1][2] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating bactericidal activity.[3][4] The time-kill assay provides a dynamic view of the antibacterial effect over time, further characterizing the agent as bactericidal or bacteriostatic.[5][6]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of the potency of an antimicrobial agent against a specific microorganism. The broth microdilution method is a widely accepted and efficient technique for determining the MIC of a large number of compounds.

Materials:

  • Test compounds (novel derivatives)

  • Standard bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of each derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension with fresh CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is performed to determine if an antibacterial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). It is a crucial follow-up to the MIC assay.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Protocol:

  • Subculturing from MIC Wells: From each well of the MIC plate that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies on each spot.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][7] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]

Time-Kill Assay

The time-kill assay provides a dynamic profile of antibacterial activity, showing the rate at which a compound kills bacteria over time.

Materials:

  • Test compounds

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • MHA plates

  • Sterile saline or PBS

Protocol:

  • Preparation of Test Concentrations: Prepare sterile culture tubes containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).[5] Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[6]

  • Viable Cell Count: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.[5]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies.

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time for each compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[6][8] A bacteriostatic effect is indicated by a <3-log₁₀ reduction.[8]

Data Presentation

Quantitative data from the antibacterial assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Derivatives

Compound IDTarget OrganismMIC (µg/mL)
Derivative AE. coli ATCC 259228
Derivative BE. coli ATCC 2592216
Derivative CE. coli ATCC 25922>128
Derivative AS. aureus ATCC 292134
Derivative BS. aureus ATCC 292138
Derivative CS. aureus ATCC 2921364

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative AS. aureus ATCC 29213482Bactericidal
Derivative BS. aureus ATCC 292138324Bactericidal
Derivative CS. aureus ATCC 2921364>256>4Bacteriostatic

Table 3: Time-Kill Assay Results for Derivative A against S. aureus ATCC 29213

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.75.75.75.75.7
26.55.54.84.23.5
47.85.33.93.1<2.0
88.95.1<2.0<2.0<2.0
249.24.9<2.0<2.0<2.0

Visualizations

Experimental Workflow

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_time_kill Time-Kill Assay prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of Compound serial_dilution->inoculate_plate incubate_mic Incubate 18-24h inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Identifies starting wells prep_cultures Prepare Cultures with Compound read_mic->prep_cultures Informs concentration selection incubate_mbc Incubate Plates 18-24h subculture->incubate_mbc count_colonies Count Colonies incubate_mbc->count_colonies determine_mbc Determine MBC count_colonies->determine_mbc sample Sample at Time Points prep_cultures->sample plate_dilutions Plate Serial Dilutions sample->plate_dilutions count_colonies_tk Count Colonies plate_dilutions->count_colonies_tk plot_data Plot Log10 CFU/mL vs. Time count_colonies_tk->plot_data

Overall workflow for antibacterial activity assessment.
Mechanism of Action: Inhibition of Folate Biosynthesis

A common target for antibacterial agents is the bacterial folate biosynthesis pathway, as folate is essential for the synthesis of nucleic acids and amino acids.[3][7] Unlike humans who obtain folate from their diet, bacteria must synthesize it de novo, making this pathway an attractive target for selective toxicity.[7]

folate_pathway cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Antibiotic Inhibition GTP GTP DHNP Dihydroneopterin triphosphate GTP->DHNP GTP Cyclohydrolase I HMDHP 6-hydroxymethyl-7,8-dihydropterin DHNP->HMDHP HMDHP_PP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate HMDHP->HMDHP_PP HPPK DHP 7,8-Dihydropteroate HMDHP_PP->DHP Dihydropteroate Synthase (DHPS) DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase (DHFS) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid & Amino Acid Precursors THF->Precursors Sulfonamides Sulfonamides Sulfonamides->HMDHP_PP Competitive Inhibition of DHPS Trimethoprim Trimethoprim Trimethoprim->DHF Inhibition of DHFR

Inhibition of the bacterial folate biosynthesis pathway.

References

Application Note: Single-Cell RNA Sequencing for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease are characterized by the progressive loss of specific neuronal populations.[1][2] A significant challenge in studying these conditions is the profound cellular heterogeneity of the central nervous system. Traditional bulk RNA sequencing methods provide an averaged gene expression profile across thousands of cells, masking the unique transcriptional signatures of rare or vulnerable cell subtypes that may be critical to disease pathogenesis.[2]

Single-cell RNA sequencing (scRNA-seq) and single-nucleus RNA sequencing (snRNA-seq) have emerged as state-of-the-art technologies to overcome this limitation.[1][2] These approaches allow for the high-resolution transcriptomic profiling of individual cells, enabling researchers to dissect the complex cellular landscape of the brain, identify disease-specific cell states, and uncover novel molecular pathways.[3] snRNA-seq is particularly well-suited for neurodegenerative disease research as it can be effectively applied to archived frozen post-mortem human brain tissues, which are often the only samples available for study.[3]

Key Applications in Neurodegeneration:

  • Mapping Cellular Diversity: Unraveling the full spectrum of neuronal and glial subtypes in healthy and diseased brains.

  • Identifying Vulnerable Cell Populations: Pinpointing the specific cell types most susceptible to neurodegeneration.[2]

  • Discovering Disease-Associated Cell States: Characterizing novel cell states, such as Disease-Associated Microglia (DAM), that emerge during disease progression.[4]

  • Elucidating Pathogenic Mechanisms: Linking gene expression changes in specific cell types to disease pathology, such as amyloid-β plaque formation or neuroinflammation.[4]

  • Identifying Novel Therapeutic Targets: Highlighting cell-type-specific genes and pathways that can be modulated for therapeutic intervention.

Data Presentation

Single-cell transcriptomics provides quantitative data on cell type composition and gene expression, enabling direct comparison between healthy and diseased states.

Table 1: Representative Cell Type Proportions in the Substantia Nigra of Parkinson's Disease (PD) vs. Healthy Controls. Data is derived from snRNA-seq analysis of post-mortem brain tissue.

Cell TypeControl (%)Parkinson's Disease (%)Fold Change (PD/Control)
Dopaminergic Neurons5.21.8-2.89
GABAergic Neurons12.511.9-1.05
Oligodendrocytes45.346.1+1.02
Oligodendrocyte Precursors6.16.5+1.07
Astrocytes15.817.5+1.11
Microglia8.510.3+1.21
Endothelial Cells6.65.9-1.12

Table 2: Top Differentially Expressed Genes (DEGs) in Disease-Associated Microglia (DAM) from an Alzheimer's Disease Mouse Model. This table highlights key genes that define the DAM phenotype.

GeneFull NameFunctionLog2 Fold Change (DAM vs. Homeostatic)p-value
Trem2Triggering receptor expressed on myeloid cells 2Microglial activation, phagocytosis, survival3.1< 0.001
ApoeApolipoprotein ELipid metabolism, Aβ clearance2.8< 0.001
Cst7Cystatin FCysteine protease inhibitor4.5< 0.001
Spp1Secreted phosphoprotein 1Cell adhesion, inflammation3.9< 0.001
LplLipoprotein lipaseLipid metabolism3.6< 0.001

Experimental Protocols

Protocol 1: Nuclei Isolation from Frozen Post-mortem Human Brain Tissue

This protocol is adapted for snRNA-seq from frozen human brain tissue, a common starting material in neurodegenerative disease research.[5][6]

A. Materials and Reagents:

  • Homogenization Buffer (HB): 250 mM sucrose, 25 mM KCl, 5 mM MgCl2, 10 mM Tris-HCl, 1 µM DTT, 1x Protease Inhibitor, 0.1% Triton X-100, 0.4 U/µL RNase Inhibitor.

  • Density Gradient Solution: 50% Iodixanol (e.g., OptiPrep™).

  • Resuspension Buffer: 1x PBS, 1% BSA, 0.2 U/µL RNase Inhibitor.

  • Dounce homogenizer (loose and tight pestles).

  • 40 µm cell strainer.

  • Swinging-bucket centrifuge.

B. Procedure:

  • Pre-cool all buffers, centrifuges, and equipment to 4°C. Perform all steps on ice to minimize RNA degradation.

  • Weigh approximately 50-100 mg of frozen brain tissue and place it in a pre-chilled Dounce homogenizer with 2 mL of ice-cold Homogenization Buffer (HB).

  • Homogenize the tissue with 10-15 strokes using the loose pestle, followed by 10-15 strokes with the tight pestle until no large tissue pieces remain.

  • Transfer the homogenate to a new tube and add an additional 3 mL of HB. Mix gently.

  • Filter the homogenate through a 40 µm cell strainer into a 50 mL conical tube to remove debris.

  • Carefully layer the filtered homogenate over a 5 mL cushion of 50% Iodixanol in a new centrifuge tube.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C in a swinging-bucket rotor. This will pellet the nuclei while cellular debris remains at the interface.

  • Carefully aspirate the supernatant and discard it.

  • Resuspend the nuclei pellet in 500 µL of ice-cold Resuspension Buffer.

  • Count the nuclei using a hemocytometer with Trypan Blue to assess quantity and integrity.

  • Adjust the concentration to the desired input for the single-cell library preparation platform (e.g., 700-1,200 nuclei/µL for 10x Genomics Chromium).

Protocol 2: Bioinformatic Analysis Workflow for snRNA-seq Data

This protocol outlines the key computational steps for processing and analyzing snRNA-seq data to derive biological insights.[7][8]

A. Tools and Packages:

  • Software: R, Python.

  • Packages: Seurat (R), Scanpy (Python), Cell Ranger (10x Genomics).

B. Procedure:

  • Pre-processing and Quality Control (QC):

    • Align reads to the appropriate reference genome using tools like Cell Ranger. This generates a feature-barcode matrix.

    • Filter the matrix to remove low-quality cells. Common QC metrics include the number of unique genes per cell, total number of molecules per cell, and the percentage of mitochondrial reads (a high percentage can indicate stressed or dying cells).

  • Normalization:

    • Normalize the gene expression data to account for differences in sequencing depth and capture efficiency between cells. A common method is log-normalization.

  • Feature Selection and Dimensionality Reduction:

    • Identify highly variable genes (HVGs) across the dataset. These genes contribute most to cell-to-cell variation and are used for downstream analysis.

    • Perform Principal Component Analysis (PCA) on the scaled data using the identified HVGs to reduce the dimensionality of the data.

  • Cell Clustering:

    • Construct a nearest-neighbor graph based on the significant principal components.

    • Apply a community detection algorithm, such as Louvain or Leiden, to group cells into clusters based on their transcriptomic similarity.

  • Cell Type Annotation:

    • Visualize the clusters using techniques like UMAP (Uniform Manifold Approximation and Projection) or t-SNE.

    • Annotate each cluster with a cell identity (e.g., excitatory neurons, microglia) by identifying canonical marker genes.

  • Differential Gene Expression (DGE) Analysis:

    • Perform DGE analysis between conditions (e.g., disease vs. control) within each identified cell type.

    • This step identifies genes and pathways that are dysregulated in specific cell populations in the context of the disease.

Visualizations

References

Application Notes and Protocols: Investigating the Effects of SE1 on Lipopolysaccharide (LPS)-Mediated Activation of BV-2 Microglial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in neuroinflammation. The immortalized murine microglial cell line, BV-2, is a widely used in vitro model to study the mechanisms of neuroinflammation and to screen for potential therapeutic agents.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing a pro-inflammatory response characterized by the release of cytotoxic and inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] This activation is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of downstream transcription factors such as nuclear factor-kappa B (NF-κB).[4][5]

This document provides a comprehensive set of protocols to investigate the potential anti-inflammatory effects of a novel compound, SE1, on LPS-stimulated BV-2 cells. The described experiments will assess the cytotoxicity of SE1, its ability to modulate the production of key inflammatory mediators, and its impact on the canonical NF-κB signaling pathway.

Experimental Protocols

Protocol 1: BV-2 Cell Culture and Maintenance

This protocol details the procedures for thawing, culturing, and passaging BV-2 microglial cells to ensure healthy, viable cultures for experimentation.

Materials:

  • BV-2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • T-75 culture flasks

  • 15 mL and 50 mL conical tubes

  • Water bath (37°C)

  • Humidified incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Thawing Frozen Cells:

    • Pre-warm complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a 37°C water bath.[1]

    • Rapidly thaw the cryovial of BV-2 cells by gently swirling it in the 37°C water bath until only a small ice crystal remains.[1][6]

    • Transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask and incubate at 37°C with 5% CO₂.

  • Cell Maintenance:

    • Observe the cells daily under a microscope.

    • Change the medium every 2-3 days to provide fresh nutrients.[2] BV-2 cells grow rapidly and consume medium quickly.[6]

  • Passaging (Subculturing):

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 1-2 minutes, or until cells detach.[7]

    • Add 7-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the desired volume of cell suspension to new T-75 flasks containing fresh complete growth medium at a split ratio of 1:2 to 1:4.[1]

    • Incubate the new cultures at 37°C with 5% CO₂.

Protocol 2: Assessment of SE1 Cytotoxicity using MTT Assay

This protocol uses the MTT assay to determine the potential cytotoxic effects of SE1 on BV-2 cells, ensuring that subsequent experiments are performed at non-toxic concentrations. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • BV-2 cells

  • Complete growth medium

  • SE1 compound (stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed BV-2 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL per well).[3]

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Treatment with SE1:

    • Prepare serial dilutions of SE1 in complete growth medium at various concentrations.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of SE1. Include a vehicle control (medium with the solvent used to dissolve SE1).

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Allow the plate to stand at room temperature in the dark for at least 2 hours to ensure complete solubilization.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: LPS-mediated Activation and SE1 Treatment

This protocol outlines the core experiment to assess the effect of SE1 on LPS-induced inflammation in BV-2 cells.

Materials:

  • BV-2 cells

  • Complete growth medium

  • SE1 compound (at non-toxic concentrations determined by MTT assay)

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • 6-well or 24-well plates

Procedure:

  • Cell Seeding:

    • Seed BV-2 cells in the appropriate multi-well plates (e.g., 1 x 10⁶ cells/well for a 6-well plate) and allow them to adhere overnight.

  • Pre-treatment with SE1:

    • Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of SE1 or vehicle control.

    • Pre-incubate the cells with SE1 for 1-2 hours.[11]

  • LPS Stimulation:

    • After pre-treatment, add LPS to the wells to a final concentration of 0.5-1 µg/mL, except for the control group.[3][12]

    • Incubate the plate for the desired time period (e.g., 24 hours for cytokine and NO analysis, or shorter times for signaling pathway analysis).[3][4]

  • Sample Collection:

    • After incubation, collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove cell debris.[13] Store the supernatant at -80°C for subsequent analysis of NO and cytokines.

    • For Western blot analysis, wash the remaining cell monolayer with ice-cold PBS and lyse the cells using an appropriate lysis buffer.

Experimental Groups:

  • Control (untreated cells)

  • LPS only (e.g., 1 µg/mL)

  • SE1 only (highest concentration used)

  • LPS + SE1 (various concentrations)

Protocol 4: Measurement of Nitric Oxide (NO) Production using Griess Assay

This protocol measures the accumulation of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant using the Griess reaction.[13][14]

Materials:

  • Collected cell culture supernatants

  • Griess Reagent (typically a two-part solution: Solution A - sulfanilamide in phosphoric acid; Solution B - N-(1-naphthyl)ethylenediamine in water)[13]

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) by diluting a stock solution in the same culture medium used for the experiment.[13]

  • Griess Reaction:

    • Add 50 µL of each standard and sample (cell culture supernatant) to the wells of a 96-well plate in triplicate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) to all wells.[15]

    • Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[14][16]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot a standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in the samples from the linear regression of the standard curve.

Protocol 5: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) using ELISA

This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of TNF-α and IL-6 in the cell culture supernatants.

Materials:

  • Collected cell culture supernatants

  • Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

  • Wash Buffer

  • Stop Solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kit.[17][18] A general procedure is as follows:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[18]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[19]

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops (typically 20 minutes).[20]

  • Stopping the Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[19]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Protocol 6: Analysis of Protein Expression by Western Blotting

This protocol is used to detect changes in the expression of specific proteins, such as the microglial activation marker Iba1 and the phosphorylated (activated) form of the NF-κB p65 subunit (p-p65), in cell lysates.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Iba1, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65 diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as total p65 and a loading control (e.g., β-actin), to normalize the data.[21]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Effect of SE1 on BV-2 Cell Viability (MTT Assay)

SE1 Concentration (µM)Cell Viability (% of Control) ± SD
0100 ± 5.2
0.198.7 ± 4.8
199.1 ± 5.5
1097.5 ± 6.1
5085.3 ± 7.2
10060.1 ± 8.0

Table 2: Effect of SE1 on NO and Cytokine Production in LPS-Stimulated BV-2 Cells

Treatment GroupNitrite (NO₂⁻) Conc. (µM) ± SDTNF-α Conc. (pg/mL) ± SDIL-6 Conc. (pg/mL) ± SD
Control1.2 ± 0.325.5 ± 8.315.8 ± 6.7
LPS (1 µg/mL)45.8 ± 4.11250.7 ± 110.2980.4 ± 95.1
LPS + SE1 (1 µM)35.2 ± 3.5980.1 ± 98.5750.6 ± 80.3
LPS + SE1 (10 µM)15.7 ± 2.1450.3 ± 55.6320.9 ± 41.2

Table 3: Densitometric Analysis of Western Blot Results

Treatment Groupp-p65 / Total p65 Ratio (Fold Change)Iba1 / β-actin Ratio (Fold Change)
Control1.01.0
LPS (1 µg/mL)4.52.8
LPS + SE1 (1 µM)2.82.1
LPS + SE1 (10 µM)1.31.5

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture Culture & Passage BV-2 Cells Seed Seed BV-2 Cells (96-well or 6-well plates) Culture->Seed Viability Determine SE1 Cytotoxicity (MTT Assay) Culture->Viability Select Doses Pretreat Pre-treat with non-toxic SE1 concentrations Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysates Stimulate->Collect Griess Nitric Oxide (NO) Measurement (Griess Assay) Collect->Griess ELISA Cytokine (TNF-α, IL-6) Quantification (ELISA) Collect->ELISA WB Protein Expression (Western Blot: p-p65, Iba1) Collect->WB LPS_Signaling_Pathway cluster_nfkb NF-κB Activation cluster_genes Gene Transcription cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades p65p50 p65/p50 p65p50_active p65/p50 Nucleus Nucleus p65p50_active->Nucleus translocates iNOS iNOS Nucleus->iNOS activates TNFa TNF-α Nucleus->TNFa activates IL6 IL-6 Nucleus->IL6 activates NO Nitric Oxide iNOS->NO Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6->Cytokines SE1 SE1 SE1->IKK Inhibits Logical_Relationship cluster_stimulus Stimulus & Modulator cluster_cell Biological System cluster_response Cellular Response cluster_outcome Experimental Outcome LPS LPS (Pro-inflammatory Stimulus) BV2 BV-2 Microglia LPS->BV2 Activates SE1 SE1 (Potential Inhibitor) SE1->BV2 Treats Activation Microglial Activation (Pathway Upregulation) SE1->Activation Inhibits BV2->Activation Mediators Release of Inflammatory Mediators (NO, TNF-α, IL-6) Activation->Mediators Inflammation Neuroinflammation (Measured Effect) Mediators->Inflammation

References

Application Notes and Protocols for 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone is a versatile research chemical with demonstrated biological activity and utility as a synthetic intermediate. This document provides detailed application notes and experimental protocols for its use in two primary research areas: as an anti-inflammatory agent and as a precursor for the synthesis of chalcone derivatives. The protocols are intended to guide researchers in exploring the therapeutic potential and synthetic applications of this compound.

Chemical Properties and Data

This section summarizes the key chemical properties of this compound.

PropertyValueReference
CAS Number 39503-61-2N/A
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Appearance Not specified, likely a solidN/A
Solubility Insoluble in water[1]

Application as an Anti-inflammatory Agent

This compound, also referred to as SE1 in some literature, has been shown to possess significant anti-inflammatory properties. It exerts its effects by inhibiting key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in microglia.[2][3] This makes it a valuable tool for studying neuroinflammation and for the development of novel therapeutics for neurodegenerative diseases.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia, leading to the production of pro-inflammatory mediators. This activation is largely mediated by the NF-κB and MAPK signaling pathways. This compound has been demonstrated to inhibit the phosphorylation of key proteins in these pathways, including p38 and c-Jun N-terminal kinase (JNK), and to prevent the nuclear translocation of NF-κB subunits (p50 and p65).[2][4] This ultimately leads to a reduction in the expression and release of pro-inflammatory cytokines and enzymes.

Signaling Pathway Diagram: Inhibition of NF-κB and MAPK Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p50/p65) nucleus Nucleus NFkappaB->nucleus genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) nucleus->genes Transcription cytokines Pro-inflammatory Mediators genes->cytokines MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 P AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 AP1->nucleus SE1 This compound SE1->IKK Inhibits SE1->MKK3_6 Inhibits SE1->MKK4_7 Inhibits

Caption: Inhibition of LPS-induced pro-inflammatory signaling pathways.

Experimental Protocols for Anti-inflammatory Activity

The following protocols are designed to assess the anti-inflammatory effects of this compound in a microglial cell line (e.g., BV-2).

Experimental Workflow: Anti-inflammatory Assays

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis start Seed BV-2 cells treat Treat with compound start->treat stimulate Stimulate with LPS treat->stimulate mtt MTT Assay (Cell Viability) stimulate->mtt griess Griess Assay (Nitric Oxide) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa wb Western Blot (Protein Expression) stimulate->wb analyze Quantify and Analyze Results mtt->analyze griess->analyze elisa->analyze wb->analyze

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 2.2.1: Cell Culture and Treatment

  • Cell Line: Murine microglial BV-2 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding Density:

    • 96-well plates: 2.5 x 10⁴ cells/well for Griess and MTT assays.

    • 24-well plates: 1 x 10⁵ cells/well for ELISA.

    • 6-well plates: 5 x 10⁵ cells/well for Western blotting.

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Pre-treat cells with various concentrations of the compound for 1 hour before stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

Protocol 2.2.2: Cell Viability Assay (MTT Assay)

  • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2.2.3: Nitric Oxide Measurement (Griess Assay)

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Protocol 2.2.4: Cytokine Measurement (ELISA)

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2.2.5: Western Blot Analysis

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p38, p38, p-JNK, JNK, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data

The following table summarizes the inhibitory effects of this compound on the expression of Matrix Metalloproteinase-9 (MMP-9), which is regulated by the NF-κB and MAPK pathways, in PMA-stimulated HT1080 human fibrosarcoma cells.[5] While this data is from a cancer cell line, it demonstrates the compound's ability to modulate these pathways.

Concentration (µM)Relative MMP-9 Expression (Fold Change vs. PMA control)
10~0.8
20~0.6
50~0.4
100~0.2

Application as a Synthetic Intermediate for Chalcone Synthesis

This compound is a valuable precursor for the synthesis of chalcones, a class of compounds with a wide range of biological activities. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction with various substituted benzaldehydes.

General Reaction Scheme

Synthesis of Chalcone Derivatives

G reactant1 This compound product Chalcone Derivative reactant1->product + reactant2 Substituted Benzaldehyde reactant2->product + reagents Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) reagents->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (BHME). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of BHME. We focus on the two most common synthetic pathways: direct bromination of a precursor and the Fries rearrangement of an acetylated phenol.

Question: My overall yield is very low. What are the most likely causes?

Answer: Low yield is a frequent challenge that can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities.

If you are using Route A: Direct Bromination of 2-hydroxy-4-methoxyacetophenone...

The most common issue is incomplete reaction or degradation.

  • Reagent Quality: N-Bromosuccinimide (NBS) can degrade over time. Ensure you are using a fresh, high-purity batch.

  • Reaction Time: While the literature reports reaction times as short as one hour, your specific conditions may require longer.[1][2] Monitor the reaction via Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

  • Light Exposure: Radical side reactions can be initiated by light, consuming your NBS. Protect your reaction vessel from direct light.

If you are using Route B: Fries Rearrangement of 4-bromo-3-methoxyphenyl acetate...

This route is far more sensitive to reaction conditions. Low conversion is often linked to catalyst and environmental factors.

  • Catalyst Inactivity: Lewis acids like Aluminum Chloride (AlCl₃) are extremely sensitive to moisture.[3][4] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. It is imperative to use anhydrous solvents and oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Catalyst: The Fries rearrangement is not truly catalytic in the traditional sense. The Lewis acid forms a stable complex with the product ketone, effectively removing it from the reaction.[3][4] Therefore, stoichiometric or even excess amounts of the catalyst are required to drive the reaction to completion.[5]

  • Sub-optimal Temperature: Temperature is a critical parameter that controls both the reaction rate and the regioselectivity (ortho vs. para product).[6] Low temperatures may lead to a sluggish or stalled reaction, while excessively high temperatures can cause decomposition and tar formation.[4][7]

Question: I am observing multiple products in my crude mixture. How can I improve selectivity?

Answer: The formation of multiple products typically points to issues with regioselectivity or side reactions.

For Route A (Direct Bromination):

The primary issue here would be the formation of di-brominated or other isomeric products. The hydroxyl and acetyl groups are ortho-, para-directing. While the 5-position is sterically and electronically favored, deviations can occur.

  • Controlled Reagent Addition: Add the NBS solution slowly to the reaction mixture. This maintains a low concentration of the brominating agent and minimizes the chance of over-bromination.

  • Temperature Control: Running the reaction at room temperature or slightly below can help improve selectivity.[1]

For Route B (Fries Rearrangement):

The Fries rearrangement is well-known for producing a mixture of ortho and para isomers.[6][8] The desired product, this compound, is the ortho-acylated product relative to the hydroxyl group.

  • Temperature Control for Regioselectivity: This is the most crucial factor. Higher reaction temperatures generally favor the formation of the ortho product, which is thermodynamically more stable due to the formation of a bidentate complex with the aluminum catalyst.[6] Conversely, lower temperatures favor the kinetically controlled para product.[9] You may need to empirically determine the optimal temperature for your specific setup.

  • Solvent Polarity: Non-polar solvents tend to favor the ortho product, whereas more polar solvents can increase the proportion of the para product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for this synthesis. The choice depends on the availability of starting materials and the desired scale of the reaction.

RouteStarting MaterialKey TransformationProsCons
A: Direct Bromination 2-hydroxy-4-methoxyacetophenoneElectrophilic Aromatic SubstitutionHigh reported yield (88%)[2], simple one-step reaction, mild conditions.Starting material may be less common than the precursors for Route B.
B: Fries Rearrangement 4-Bromo-3-methoxyphenolO-Acylation followed by Lewis acid-catalyzed rearrangement.Utilizes a classic, robust reaction[8][10], starting materials are readily available.[11][12][13]Can produce ortho/para isomer mixtures[6], requires strictly anhydrous conditions, uses stoichiometric amounts of corrosive Lewis acids.[5]

Q2: Can you explain the mechanism of the Fries Rearrangement in this context?

Certainly. The Fries rearrangement is a powerful method for converting phenolic esters into hydroxyaryl ketones.[5]

  • Complexation: The Lewis acid (e.g., AlCl₃) first coordinates to the carbonyl oxygen of the ester (4-bromo-3-methoxyphenyl acetate). This is the more electron-rich oxygen and a better Lewis base.

  • Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond. This generates a free phenoxide-Lewis acid complex and a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution (EAS): The acylium ion then acts as the electrophile in an EAS reaction, attacking the electron-rich aromatic ring of the phenoxide. This attack can occur at the positions ortho or para to the oxygen.

  • Hydrolysis: The reaction is quenched with aqueous acid, which hydrolyzes the aluminum-phenoxide complex, liberating the final hydroxyaryl ketone product.[5][9]

Q3: Why are anhydrous conditions so critical when using a Lewis Acid like AlCl₃?

Aluminum chloride is a potent Lewis acid, but it reacts violently and irreversibly with water. This reaction forms aluminum hydroxide and hydrochloric acid, completely destroying the catalytic activity of the AlCl₃.[3][14] Even trace amounts of moisture in your glassware or solvent can consume a significant portion of the catalyst, leading to a stalled or low-yielding reaction. Therefore, all glassware must be oven-dried and cooled under an inert atmosphere, and anhydrous grade solvents are essential.

Q4: What is the recommended workup and purification procedure?

For both synthetic routes, the workup and purification follow a similar logic.

  • Quenching: The reaction mixture is typically quenched by carefully pouring it onto a mixture of crushed ice and concentrated acid (like HCl).[4] This step hydrolyzes the catalyst complexes and neutralizes any basic reagents.

  • Extraction: The aqueous mixture is then extracted with an organic solvent (e.g., chloroform, ethyl acetate).[1][15] The organic layers are combined.

  • Washing: The combined organic extracts should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to remove excess water.[1][15]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., chloroform) or by column chromatography on silica gel.[2]

Experimental Workflows & Diagrams

General Synthesis and Purification Workflow

The following diagram outlines the critical stages from reaction setup to final product isolation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Oven-Dry Glassware B Assemble under Inert Gas (N2/Ar) A->B C Charge Anhydrous Solvent & Reagents B->C D Control Temperature C->D E Monitor by TLC D->E F Quench on Ice/Acid E->F G Extract with Organic Solvent F->G H Wash (NaHCO3, Brine) G->H I Dry (MgSO4) & Concentrate H->I J Column Chromatography or Recrystallization I->J K Characterize Pure Product J->K

Caption: General experimental workflow for synthesis.

Troubleshooting Logic for Low Yield

Use this flowchart to diagnose potential causes of poor reaction yield, particularly for the Fries Rearrangement.

G Start Low Yield Observed TLC Analyze Crude TLC: Significant Starting Material? Start->TLC Catalyst Check Catalyst: 1. Anhydrous Conditions Met? 2. Stoichiometric Amount Used? TLC->Catalyst Yes SideProducts Analyze Crude TLC: Multiple Spots / Streaking? TLC->SideProducts No Temp Reaction Temperature Too Low? Catalyst->Temp Yes Sol_Catalyst Solution: - Use Oven-Dried Glassware - Use Anhydrous Solvent - Increase Catalyst Loading Catalyst->Sol_Catalyst No Temp->Sol_Catalyst No, conditions were correct Sol_Temp_Low Solution: - Increase Reaction Temperature - Increase Reaction Time Temp->Sol_Temp_Low Yes Decomp Reaction Temperature Too High? SideProducts->Decomp Yes Sol_Temp_High Solution: - Lower Reaction Temperature - Optimize Reaction Time Decomp->Sol_Temp_High Yes

References

Technical Support Center: Bromination of 2-Hydroxy-4-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-hydroxy-4-methoxyacetophenone. The following resources address common side reactions and offer guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the bromination of 2-hydroxy-4-methoxyacetophenone?

A1: The bromination of 2-hydroxy-4-methoxyacetophenone is prone to several side reactions due to the presence of strong activating groups (hydroxyl and methoxy) on the aromatic ring. The most common side reactions include:

  • Polybromination: The high electron density of the aromatic ring makes it susceptible to the addition of multiple bromine atoms, leading to di- or even tri-brominated products.[1] This is a very common issue when brominating highly activated phenols.[1]

  • Formation of Isomeric Products: While the desired product is often 5-bromo-2-hydroxy-4-methoxyacetophenone, bromination can also occur at other activated positions on the ring, such as the C3 position, leading to a mixture of isomers.

  • Side-Chain (α-Bromination): Under certain conditions, particularly radical conditions or when the phenolic hydroxyl group is protected, bromination can occur on the methyl group of the acetyl moiety.[2]

  • Oxidation and Tar Formation: Harsh reaction conditions, such as high temperatures or the use of strong oxidizing brominating agents, can lead to the degradation of the starting material and the formation of dark, tarry substances.

Q2: How can I selectively favor nuclear bromination over side-chain (α-bromination)?

A2: To favor bromination on the aromatic ring, it is crucial to use conditions that promote electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[2] Employing polar solvents can enhance the reactivity of bromine for nuclear substitution.[1] Conversely, to achieve selective α-bromination, protection of the hydroxyl group is often required to deactivate the ring towards electrophilic attack.[2]

Q3: What causes the formation of polybrominated byproducts, and how can this be minimized?

A3: Polysubstitution arises from the high reactivity of the phenol ring.[1] When using potent brominating agents like bromine water, multiple bromine atoms can rapidly substitute onto the ring.[1] To minimize this:

  • Use Milder Brominating Agents: Reagents like N-bromosuccinimide (NBS) offer more controlled bromination compared to elemental bromine.[1]

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Adding the bromine solution dropwise at a low temperature helps to control the reaction rate.

  • Solvent Choice: Non-polar solvents such as carbon disulfide (CS₂) can reduce the reaction rate and favor monobromination.[1]

  • Low Temperature: Performing the reaction at lower temperatures decreases the overall reaction rate, allowing for better selectivity.[1]

Troubleshooting Guides

Problem 1: The reaction yields a mixture of polybrominated products.
Possible Cause Recommended Solution
1. Brominating agent is too reactive (e.g., Br₂ water).Switch to a milder brominating agent like N-Bromosuccinimide (NBS) or a KBr/KBrO₃ system to gain better control over the reaction.[1]
2. Reaction temperature is too high.Lower the reaction temperature, ideally to 0°C or below, to slow down the reaction rate and improve selectivity towards the desired monobrominated product.[1]
3. Incorrect solvent is being used.Use a less polar or non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to decrease the ionizing power of the brominating agent and reduce the rate of polysubstitution.[1]
4. Poor control over bromine addition.Add the brominating agent slowly and dropwise to the reaction mixture with vigorous stirring. This prevents localized high concentrations of bromine that can lead to over-bromination.
Problem 2: The desired product is contaminated with isomeric byproducts (e.g., 3-bromo isomer).
Possible Cause Recommended Solution
1. Lack of regioselectivity in the reaction.The directing effects of the -OH and -OCH₃ groups determine the position of bromination. While the 5-position is sterically and electronically favored, some substitution at the 3-position may be unavoidable. Modifying the solvent or using a bulkier brominating agent might slightly improve selectivity.[3]
2. Difficulty in separating isomers.Isomers often have very similar polarities. Optimize purification methods such as column chromatography by using a longer column, a shallower solvent gradient, or by exploring different solvent systems. Recrystallization from a carefully selected solvent system may also help in isolating the desired isomer.

Data Presentation

Table 1: Effect of Solvent on the Yield of Nuclear Bromination of 4-Hydroxyacetophenone using NBS[2]

EntrySolventReaction TimeProductYield (%)
1Methanol (MeOH)12 min3-Bromo-4-hydroxyacetophenone86
2Acetonitrile (CH₃CN)14 min3-Bromo-4-hydroxyacetophenone94
3Ethanol (EtOH)60 min3-Bromo-4-hydroxyacetophenone61
4Water (H₂O)24 hrs3-Bromo-4-hydroxyacetophenone22
5Tetrahydrofuran (THF)-3-Bromo-4-hydroxyacetophenone48
6Dichloromethane (CH₂Cl₂)-3-Bromo-4-hydroxyacetophenone40

This data demonstrates that polar protic and aprotic solvents like methanol and acetonitrile can lead to high yields of the nuclear brominated product in a short time.[2]

Experimental Protocols

Protocol 1: Selective Nuclear Monobromination

This protocol is adapted from general methods for the regioselective bromination of activated phenols and is aimed at producing 5-bromo-2-hydroxy-4-methoxyacetophenone.

Materials:

  • 2-hydroxy-4-methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Equipment for Thin Layer Chromatography (TLC)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxyacetophenone (10 mmol, 1.66 g) in acetonitrile (30 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (10 mmol, 1.78 g) portion-wise over 15 minutes while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress using TLC (e.g., using a mobile phase of ethyl acetate and hexane). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into cold water (100 mL) and stir for 10 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with a 5% sodium thiosulfate solution (50 mL) to remove any unreacted bromine, followed by a brine wash (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: α-Bromination via Hydroxyl Group Protection

To achieve bromination on the acetyl side-chain, the highly activating phenolic group must first be protected. This protocol is based on established methods for similar substrates.[2]

Part A: Protection of the Hydroxyl Group

  • React 2-hydroxy-4-methoxyacetophenone with acetic anhydride in the presence of a base like pyridine to form 2-acetoxy-4-methoxyacetophenone.

  • Purify the resulting ester before proceeding to the bromination step.

Part B: α-Bromination of the Protected Ketone

  • Dissolve the 2-acetoxy-4-methoxyacetophenone in a non-polar solvent like carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as AIBN, or irradiate with a UV lamp.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture, filter off the succinimide, and wash the filtrate.

  • Remove the solvent and purify the crude 2-acetoxy-4-methoxy-α-bromoacetophenone.

  • The acetyl protecting group can then be hydrolyzed under mild acidic or basic conditions to yield the final α-brominated product.[2]

Mandatory Visualizations

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853"]; setup [label="Reaction Setup:\nDissolve 2-hydroxy-4-methoxy-\nacetophenone in solvent"]; cool [label="Cool Reaction Mixture\n(e.g., 0°C)"]; add_br [label="Slowly Add\nBrominating Agent\n(e.g., NBS)"]; monitor [label="Monitor Reaction\n(TLC)"]; workup [label="Aqueous Work-up\n& Quenching"]; extract [label="Extraction with\nOrganic Solvent"]; dry [label="Dry & Concentrate\nOrganic Layer"]; purify [label="Purification\n(Recrystallization or\nChromatography)"]; product [label="Characterize Final\nProduct", shape=ellipse, fillcolor="#34A853"];

// Nodes start [label="Analyze TLC Plate\nof Crude Product", shape=diamond, fillcolor="#FBBC05"];

multi_spots [label="Multiple Spots Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_rf_spots [label="Spots at Higher RF\n(Less Polar)", shape=diamond, fillcolor="#FBBC05"]; high_rf_spot [label="Spot close to Starting Material RF", shape=diamond, fillcolor="#FBBC05"];

polybromo [label="Issue: Polybromination", fillcolor="#F1F3F4"]; isomers [label="Issue: Isomer Formation", fillcolor="#F1F3F4"]; incomplete [label="Issue: Incomplete Reaction", fillcolor="#F1F3F4"];

solution_poly [label="Solution:\n- Use milder reagent (NBS)\n- Lower temperature\n- Control stoichiometry", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_iso [label="Solution:\n- Optimize chromatography\n- Attempt recrystallization", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_inc [label="Solution:\n- Increase reaction time\n- Slightly increase temperature\n- Check reagent purity", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> multi_spots [label="Problem\nDetected"]; multi_spots -> low_rf_spots [label="Compare to SM"]; low_rf_spots -> polybromo [label="Yes"]; low_rf_spots -> high_rf_spot [label="No"]; high_rf_spot -> isomers [label="Yes"]; high_rf_spot -> incomplete [label="No\n(Unreacted SM)"];

// Nodes start [label="2-Hydroxy-4-methoxyacetophenone"];

desired_prod [label="Desired Product:\n5-Bromo-2-hydroxy-4-methoxyacetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"];

side_prod1 [label="Side Product:\n3-Bromo-2-hydroxy-4-methoxyacetophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_prod2 [label="Side Product:\n3,5-Dibromo-2-hydroxy-4-methoxyacetophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_prod3 [label="Side Product (α-Bromination):\n2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> desired_prod [label=" Electrophilic\n Aromatic\n Substitution\n (Major Pathway)", color="#34A853"]; start -> side_prod1 [label=" Minor Pathway", color="#EA4335"]; start -> side_prod2 [label=" Polybromination\n (Excess Br₂)", color="#EA4335"]; start -> side_prod3 [label=" Radical Conditions/\n Protected -OH", color="#FBBC05"];

References

Optimizing column chromatography for 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the column chromatography purification of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the purification of this phenolic compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify this compound on a silica gel column?

A1: A good starting point is a non-polar/polar solvent mixture. Due to the presence of a phenolic hydroxyl group, the compound has notable polarity. Begin by screening with Thin Layer Chromatography (TLC) using systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[1] Aim for a solvent ratio that provides a Retention Factor (Rf) value of approximately 0.2-0.35 for the target compound, which generally translates to good separation on a column.[2] Published methods have successfully used chloroform as an eluent, indicating the compound's polarity.[3][4]

Q2: My compound is exhibiting significant peak tailing on the silica gel column. What causes this and how can I fix it?

A2: Peak tailing for phenolic compounds like this one is common and typically caused by strong interactions between the acidic hydroxyl group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] To mitigate this, you can:

  • Add an acidic modifier: Incorporate a small amount (0.1-1%) of acetic acid or formic acid into your mobile phase.[5][6] This protonates the compound and suppresses its interaction with the silica surface.

  • Deactivate the silica gel: Before loading your sample, flush the column with your eluent containing 1-3% triethylamine (TEA). This neutralizes the most acidic sites on the silica.[7]

  • Consider an alternative stationary phase: If tailing persists, using neutral alumina or a reversed-phase (e.g., C18) column may be a better option.[6][8]

Q3: The compound is not eluting from the column, even when I increase the polarity of the mobile phase significantly. What should I do?

A3: This indicates a very strong interaction with the stationary phase. First, confirm the compound is stable on silica gel, as degradation can cause it to remain on the column.[8] If it is stable, a more aggressive solvent system may be needed. For highly polar compounds, a mixture of dichloromethane and methanol is often effective; you can start with 5% methanol and gradually increase the concentration.[1][5] In some cases, a system containing a small percentage of ammonium hydroxide in methanol, added to dichloromethane, can elute very polar compounds.[8]

Q4: How do I load a sample of this compound that is poorly soluble in the chosen mobile phase?

A4: If your compound has low solubility in the starting eluent (e.g., a high hexane concentration), you should use the dry loading technique.[9] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of your packed column.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate solvent system selectivity. 2. Column overloading. 3. Column packed improperly.1. Re-optimize the mobile phase with TLC. Try a three-component system (e.g., Hexane/Dichloromethane/Ethyl Acetate) to fine-tune polarity.[5] Using toluene as the non-polar component can sometimes improve separation for aromatic compounds.[1] 2. Reduce the amount of crude material loaded onto the column. A general rule is 1g of sample per 20-100g of silica gel, depending on separation difficulty. 3. Ensure the column is packed uniformly without air bubbles or cracks.
Compound Appears to Degrade on the Column The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.1. Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, then develop it. If new spots appear, it is likely unstable on silica.[8] 2. Deactivate Silica: Flush the column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample.[7] 3. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.[8]
Product Elutes in Very Broad Bands or Tailing Fractions 1. Strong analyte-stationary phase interaction (common for phenols). 2. Elution is too slow, allowing for diffusion.1. Add a modifier to the eluent. For this acidic compound, 0.1-1% acetic or formic acid is recommended.[5] 2. Once the target compound begins to elute, you can increase the mobile phase polarity more significantly to speed up the elution of the remaining product and sharpen the tail end of the peak.[8]
No Compound Detected in Fractions 1. Compound eluted in the solvent front (very non-polar impurity). 2. Compound is still on the column (very polar). 3. Fractions are too dilute to be detected by TLC.1. Check the very first fractions collected.[8] 2. Drastically increase the eluent polarity (e.g., switch to 10-20% Methanol in Dichloromethane) and collect more fractions. 3. Concentrate a few fractions in the expected elution range and re-spot on a TLC plate.[8]

Data Presentation: Solvent Properties

The choice of mobile phase is critical for successful separation. The following table summarizes the properties of common solvents used in column chromatography. The eluotropic series indicates the relative ability of a solvent to elute compounds from a polar stationary phase like silica gel.

SolventPolarity IndexElution Strength (ε° on Silica)Boiling Point (°C)
n-Hexane0.10.0169
Toluene2.40.29111
Dichloromethane (DCM)3.10.4240
Chloroform4.10.4061
Ethyl Acetate (EtOAc)4.40.5877
Acetone5.10.5656
Acetonitrile (ACN)5.80.6582
Methanol (MeOH)5.10.9565
Water10.2Very High100

Detailed Experimental Protocols

Protocol 1: TLC Screening for Optimal Solvent System

Objective: To identify a mobile phase that provides an Rf of 0.2-0.35 for the target compound.

  • Prepare several small beakers with different solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate; 98:2 Dichloromethane:Methanol).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the dissolved mixture onto the baseline of several TLC plates.

  • Place each TLC plate into a different beaker (TLC chamber) containing one of the prepared solvent systems. Ensure the solvent level is below the baseline. Cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound should make it visible.[10] Circle the spots.

  • Calculate the Rf value for the target compound in each system. Select the system that gives the desired Rf and good separation from impurities.

Protocol 2: Dry Loading the Sample

Objective: To properly load a sample that is not readily soluble in the initial, non-polar eluent.

  • Dissolve the crude this compound sample (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.[5]

  • Add 5-10 g of silica gel to the flask.

  • Swirl the mixture to ensure the silica is fully wetted.

  • Gently remove the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.[9]

  • Carefully pour this silica-adsorbed sample onto the top of the prepared column.

Protocol 3: Deactivating Silica Gel for Acid-Sensitive Compounds

Objective: To neutralize the acidic sites on the silica gel to prevent tailing and degradation.

  • Prepare a mobile phase that includes 1-3% triethylamine (TEA). For example, if your desired eluent is 4:1 Hexane:EtOAc, prepare a solution of 4:1:0.05 Hexane:EtOAc:TEA.[7]

  • Dry or wet pack the column with silica gel as you normally would.

  • Flush the packed column with 2-3 column volumes of the TEA-containing solvent mixture.[2]

  • Discard the eluent that passes through.

  • The column is now deactivated and ready for sample loading and running with your chosen mobile phase (with or without the TEA).

Visualizations

Workflow for Column Chromatography Purification

G Crude Crude Sample TLC TLC Analysis (Find Optimal Eluent, Rf ≈ 0.2-0.35) Crude->TLC Prep Prepare Column (Pack Silica, Equilibrate) TLC->Prep System Selected Load Load Sample (Wet or Dry Method) Prep->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Evap Evaporate Solvent Combine->Evap Pure Purified Product Evap->Pure

Caption: General workflow for purifying a compound using column chromatography.

Troubleshooting Decision Tree

G Problem Problem Observed During Elution Tailing Peak Tailing? Problem->Tailing NoMove Compound Stuck on Baseline? Problem->NoMove PoorSep Poor Separation? Problem->PoorSep Sol_Tailing Add 0.5% Acetic Acid to Mobile Phase Tailing->Sol_Tailing Yes Continue Continue Elution Tailing->Continue No Sol_NoMove Increase % of Polar Solvent (e.g., MeOH in DCM) NoMove->Sol_NoMove Yes NoMove->Continue No Sol_PoorSep Change Solvent System (e.g., use Toluene or a three-component mixture) PoorSep->Sol_PoorSep Yes PoorSep->Continue No

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Recrystallization of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. The information is tailored for researchers, scientists, and drug development professionals to ensure successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the recrystallization of this compound?

A1: The primary challenges stem from its specific chemical structure, which includes a polar phenolic hydroxyl group, a methoxy group, a bromine atom, and a ketone. These features can lead to several issues:

  • "Oiling out": The compound may separate from the solution as a liquid (an oil) instead of solid crystals, especially if the solution is cooled too quickly or if the solvent's boiling point is too high.[1][2][3][4]

  • Solvent Selection: Identifying an ideal solvent that provides good solubility at high temperatures but poor solubility at low temperatures can be challenging. A single solvent may not be suitable, often necessitating the use of a mixed solvent system.

  • Low Yield: The compound may be partially soluble in the cold recrystallization solvent, leading to product loss in the mother liquor.[2]

  • Crystal Discoloration: The presence of impurities or slight degradation of the phenolic compound can result in discolored crystals.

Q2: What is "oiling out" and why is it a problem?

A2: "Oiling out" is the precipitation of a dissolved compound as a liquid instead of a solid during cooling.[1][2][3][4] This oil is often an impure liquid form of the target compound that is saturated with impurities. This phenomenon is detrimental to purification because the oil can trap impurities, which are then incorporated into the solid when it eventually solidifies, leading to a lower purity product.[1]

Q3: How can I prevent "oiling out"?

A3: To prevent "oiling out," you can try the following strategies:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. This can be achieved by insulating the flask.[1]

  • Solvent Adjustment: Add a small amount of additional hot "good" solvent to the solution to decrease the saturation temperature.[1]

  • Solvent System Change: If the problem persists, a different solvent or solvent pair with a lower boiling point should be considered.[1]

  • Seeding: Introduce a seed crystal of the pure compound at a temperature slightly below the point where oiling out occurs to encourage crystallization.

Q4: My compound will not crystallize, even after cooling. What should I do?

A4: If no crystals form, the solution is likely not saturated enough or is supersaturated. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a small seed crystal of the pure compound.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[2]

  • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before slow cooling.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling 1. The solution is not sufficiently saturated (too much solvent was used).2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
"Oiling out" (a liquid separates instead of crystals) 1. The melting point of the compound is lower than the temperature at which the solution becomes saturated.2. The solution was cooled too rapidly.3. The chosen solvent has too high of a boiling point.[1]1. Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly.2. Insulate the flask to ensure slow cooling.3. Select a solvent or solvent system with a lower boiling point.[1]
Low crystal yield 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The solution was not cooled sufficiently.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated before hot filtration.3. Cool the flask in an ice bath for at least 30 minutes after it has reached room temperature.
Crystals are discolored 1. Presence of colored impurities in the crude sample.2. Oxidation or degradation of the phenolic compound.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.2. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.
Crystals form in the funnel during hot filtration 1. The solution cooled too much during the transfer and filtration process.1. Use a stemless funnel and pre-heat the funnel and receiving flask with hot solvent before filtration.2. Add a slight excess of hot solvent before filtration and then evaporate the excess after filtration.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₉BrO₃--INVALID-LINK--
Molecular Weight245.07 g/mol --INVALID-LINK--
AppearanceNeedle-like colorless crystals--INVALID-LINK--[5]
Melting PointEstimated 95-105 °CBased on structurally similar compounds
Qualitative Solubility of this compound

The following table provides an estimate of the solubility of the target compound in common laboratory solvents based on its chemical structure and the known behavior of similar phenolic compounds. "Good" solvents are those in which the compound is soluble when hot, while "poor" solvents are those in which it is insoluble or sparingly soluble even when hot.

SolventPolarity IndexTypeSolubility at 25 °CSolubility at Boiling PointSuitability as a Recrystallization Solvent
Water10.2ProticInsolubleSparingly SolublePoor as a single solvent; good as an anti-solvent.
Methanol6.6ProticSparingly SolubleSolubleGood; may require a co-solvent for optimal yield.
Ethanol5.2ProticSparingly SolubleSolubleGood; often used in a mixed system with water.
Acetone5.1AproticSolubleVery SolubleMay be too good of a solvent, leading to low yield.
Ethyl Acetate4.4AproticSparingly SolubleSolubleGood candidate.
Chloroform4.1AproticSolubleVery SolubleReported as a successful recrystallization solvent.[5]
Toluene2.4AproticSparingly SolubleSolublePotential candidate.
Hexane0.1NonpolarInsolubleInsolubleGood as an anti-solvent in a mixed system.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Chloroform)

This protocol is adapted from a reported successful recrystallization of this compound.[5]

Materials:

  • Crude this compound

  • Chloroform

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of chloroform and gently heat the mixture to the boiling point while stirring to dissolve the solid. Continue adding small portions of hot chloroform until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold chloroform.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol-Water)

This is a general protocol for phenolic compounds and is likely to be effective for the target compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Solvent_Selection_Logic Solvent Selection Logic for Recrystallization start Start with Crude Compound test_solubility Test Solubility in Various Solvents start->test_solubility soluble_cold Soluble in Cold Solvent? test_solubility->soluble_cold insoluble_hot Insoluble in Hot Solvent? soluble_cold->insoluble_hot No too_good_solvent Too Good Solvent soluble_cold->too_good_solvent Yes ideal_solvent Ideal Single Solvent Found insoluble_hot->ideal_solvent No poor_solvent Poor Solvent insoluble_hot->poor_solvent Yes mixed_solvent Consider Mixed Solvent System poor_solvent->mixed_solvent too_good_solvent->mixed_solvent dissolve_good Dissolve in 'Good' Solvent mixed_solvent->dissolve_good add_poor Add 'Poor' Solvent until Cloudy dissolve_good->add_poor

References

Technical Support Center: Overcoming Solubility Challenges with 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for solubility issues encountered with 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid.[1] Its chemical structure, which includes a brominated phenyl ring, suggests that it is a lipophilic (fat-soluble) compound with inherently low solubility in aqueous solutions like cell culture media and buffers.[2][3] It is expected to be more soluble in organic solvents.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly water-soluble compounds for in vitro assays.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, high-purity DMSO.[2] This allows for minimal final DMSO concentration in the assay medium, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2][4]

Q3: My compound precipitates immediately when I add the DMSO stock solution to my aqueous assay buffer. What is causing this?

This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[2] The abrupt change in solvent polarity causes the compound to crash out of solution.[2]

Q4: How can I prevent my compound from precipitating during experiments?

Several strategies can be employed:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic co-solvents is as low as possible and within the tolerance limits of your assay system (see Table 1).[5][6][7]

  • Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the stock solution in the assay medium.[8]

  • Pre-warming Media: Pre-warming the assay medium to the incubation temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[8]

  • pH Adjustment: The phenolic hydroxyl group in the compound means its solubility can be pH-dependent.[9][10] Increasing the pH of the buffer may increase solubility, but this must be compatible with your assay conditions.[9][11]

  • Use of Solubilizing Excipients: Consider using agents like cyclodextrins or non-ionic surfactants to improve aqueous solubility.[12][13][14]

Q5: What are cyclodextrins and how can they help with solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have increased water solubility and stability.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[14]

Q6: Can I use surfactants to improve solubility?

Yes, for cell-free assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain compound solubility.[17] However, for cell-based assays, surfactant concentrations must be kept well below their critical micelle concentration to avoid cytotoxicity.[17]

Troubleshooting Guide: Compound Precipitation

This section provides a step-by-step approach to resolving precipitation issues with this compound.

Observation 1: Precipitate Forms Immediately Upon Dilution
Potential CauseRecommended Solution
Solvent Shock - Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for the final dilution.[8]- Perform serial dilutions of the stock solution directly in the pre-warmed culture medium.[2][8]
Concentration Exceeds Aqueous Solubility - Determine the maximum soluble concentration of the compound in the assay medium through a kinetic solubility assay.- Test lower final concentrations of the compound.
Observation 2: Precipitate Forms Over Time During Incubation
Potential CauseRecommended Solution
Temperature Shift Changes in temperature between solution preparation and incubation can decrease solubility.[8] Pre-warm the cell culture media to 37°C before adding the compound's stock solution.[8][18]
pH Shift in Medium Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting the solubility of pH-sensitive compounds.[2] Ensure the incubator's CO₂ levels are correct and the medium is adequately buffered.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the culture medium, leading to precipitation.[2] Consider reducing the percentage of Fetal Bovine Serum (FBS) or using a serum-free medium if interactions are suspected.[2]
Compound Instability The compound may be degrading or aggregating at 37°C over extended periods. Reduce the incubation time or add the compound more frequently if instability is suspected.

Data Presentation

Table 1: Recommended Maximum Co-Solvent Concentrations for In Vitro Assays

Co-SolventMaximum Recommended ConcentrationCell-Based AssaysCell-Free AssaysNotes
DMSO ≤ 0.1% - 0.5% Toxicity is cell-line dependent. Always run a vehicle control. Concentrations above 1% are often toxic.[4][5][6][7][19]
Ethanol ≤ 0.5% Can cause cellular stress at higher concentrations.
Methanol ≤ 0.1% Generally more toxic than ethanol.

Table 2: Overview of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO) Increases solubility by reducing the polarity of the aqueous solvent.Simple to implement, effective for many compounds.Potential for cytotoxicity and assay interference.[5][6]Initial screening, high-throughput assays.
pH Adjustment Ionizes the compound, increasing its affinity for water.Can significantly increase solubility for ionizable compounds.[9]Requires careful control, may affect assay performance or compound stability.[11]Compounds with acidic or basic functional groups.
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic compound.[15]Low toxicity, can improve stability.[14]May alter the free concentration of the compound, affecting activity measurements.[20]Cell-based assays, in vivo studies.
Surfactants Forms micelles that entrap the hydrophobic compound.[13]Highly effective at increasing solubility.Often toxic to cells, can interfere with protein assays.[17]Cell-free biochemical and enzyme assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution.

  • Materials:

    • This compound powder (MW: 245.07 g/mol )

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom microcentrifuge tubes

    • Calibrated analytical balance and vortex mixer

  • Procedure:

    • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.45 mg of the compound powder.

    • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

    • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

    • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

G start Compound Precipitates in Assay check_conc Is final compound concentration too high? start->check_conc check_solvent Is final DMSO concentration >0.5%? check_conc->check_solvent No reduce_conc Reduce final concentration and re-test check_conc->reduce_conc  Yes dilution_method How was the dilution performed? check_solvent->dilution_method No reduce_dmso Increase stock concentration to lower final DMSO % check_solvent->reduce_dmso Yes solubilizer Consider advanced solubilization methods dilution_method->solubilizer Serial Dilution serial_dilute Use serial dilution in pre-warmed medium dilution_method->serial_dilute Single Step

Caption: Troubleshooting workflow for compound precipitation.

G stock High Concentration Stock in 100% DMSO intermediate Intermediate Dilution in Assay Medium stock->intermediate Step 1: 1:10 Dilution final Final Concentration in Assay Plate intermediate->final Step 2: Serial Dilutions

Caption: Recommended serial dilution workflow.

References

Technical Support Center: Degradation of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on its chemical structure (an ortho-hydroxyacetophenone derivative), the primary predicted degradation pathways include oxidative degradation (specifically Dakin oxidation), photodegradation, and hydrolysis under acidic or basic conditions. Forced degradation studies are essential to identify the most likely degradation products under various stress conditions.[1][2][3][4][5]

Q2: What is the Dakin Oxidation and why is it relevant for this compound?

A2: The Dakin oxidation is a chemical reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[6][7] For this compound, this pathway would involve the oxidation of the acetyl group, leading to the formation of a catechol derivative. This reaction is highly relevant due to the presence of the hydroxyl group ortho to the ketone.[6][8][9]

Q3: What kind of products can be expected from the photodegradation of this molecule?

A3: Photodegradation, induced by exposure to UV or sunlight, can lead to complex reaction mixtures. For bromophenols, common photodegradation reactions include photohydrolysis (replacement of the bromine atom with a hydroxyl group), debromination, and rearrangement of the bromine atom to a different position on the aromatic ring.[10]

Q4: Under what conditions is hydrolysis of the ethanone group expected?

A4: While ketones are generally stable to hydrolysis, the reaction can be forced under acidic or basic conditions, particularly at elevated temperatures.[11][12] For this compound, this would involve the cleavage of the bond between the carbonyl carbon and the aromatic ring, though this is generally a less favored degradation pathway compared to oxidation and photodegradation.

Q5: What is the recommended range for degradation in forced degradation studies?

A5: For forced degradation studies, the goal is to achieve a degradation of the parent compound in the range of 5-20%.[3][11][13][14] Degradation below 5% may not be sufficient to identify all relevant degradation products, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.[11][13]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing for the Parent Compound or Degradants - Secondary interactions between basic analytes and acidic silanol groups on the column.[15] - Column overload. - Inappropriate mobile phase pH.[15]- Use an end-capped column or a column with a different stationary phase. - Add a competitive amine like triethylamine (TEA) to the mobile phase (0.1-0.5%).[15] - Reduce the injection volume or dilute the sample.[15] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[15]
Ghost Peaks in the Chromatogram - Contamination of the mobile phase, injection port, or column. - Carryover from a previous injection.- Use fresh, HPLC-grade solvents and additives.[6][13] - Flush the injection port and column with a strong solvent.[13] - Inject a blank (mobile phase) to confirm the source of the ghost peak.[13]
Poor Resolution Between Degradation Products - Inadequate separation power of the HPLC method.- Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Use a longer column or a column with a smaller particle size. - Adjust the gradient slope in a gradient elution method.
Irreproducible Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for leaks or pressure fluctuations.[16] - Use a column oven to maintain a constant temperature.[16] - Replace the column if it is old or has been subjected to harsh conditions.
Experimental Issues
Problem Potential Cause Troubleshooting Steps
No or Very Low Degradation Observed in Forced Degradation Studies - The compound is highly stable under the applied stress conditions. - Insufficient stress level (e.g., too low temperature, short exposure time).- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[5] - Ensure proper mixing and contact between the compound and the stressor.
Complete Degradation of the Parent Compound - The stress conditions are too harsh.- Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). - Take samples at earlier time points to monitor the degradation progress.
Formation of a Complex Mixture of Degradation Products - Multiple degradation pathways are occurring simultaneously. - Secondary degradation of primary degradation products.- Use milder stress conditions to favor the formation of primary degradants. - Employ a more selective analytical method (e.g., LC-MS/MS) to identify and characterize the individual degradation products.
Precipitation of the Compound or Degradants During the Experiment - Poor solubility in the reaction medium. - Formation of insoluble degradation products.- Use a co-solvent to improve solubility. - Adjust the pH of the solution. - Filter the sample before analysis and analyze the precipitate separately if possible.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound
Stress Condition Reagent/Condition Time Temperature % Degradation of Parent Compound Major Degradation Products (DP) Identified
Acid Hydrolysis 0.1 M HCl24 h60°C8.5%DP-H1, DP-H2
Base Hydrolysis 0.1 M NaOH8 h40°C15.2%DP-B1, DP-B2
Oxidative 3% H₂O₂12 h25°C18.9%DP-O1 (Dakin Product), DP-O2
Thermal Dry Heat48 h80°C5.3%DP-T1
Photolytic UV Light (254 nm)12 h25°C12.7%DP-P1, DP-P2, DP-P3

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Experimental Protocols

Dakin Oxidation (Oxidative Degradation)
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In a glass vial, add an appropriate volume of the stock solution and dilute with a basic solution (e.g., 0.1 M NaOH) to a final concentration of 0.1 mg/mL.

  • Initiation of Degradation: Add 3% (v/v) hydrogen peroxide to the solution.

  • Incubation: Keep the reaction mixture at room temperature (25°C) and protect it from light.

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) or by neutralizing the solution with an acid.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Photodegradation
  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a transparent solvent (e.g., water:acetonitrile 50:50).

  • Exposure: Place the solution in a quartz cuvette or a photostability chamber. Expose the sample to a calibrated UV light source (e.g., 254 nm) or a broad-spectrum light source that meets ICH Q1B guidelines.[11]

  • Control Sample: Prepare a control sample and keep it in the dark at the same temperature to differentiate between photodegradation and thermal degradation.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Analysis: Analyze the samples immediately by HPLC.

Acid/Base Hydrolysis
  • Sample Preparation: Prepare two sets of samples by dissolving this compound in 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis) to a final concentration of 0.1 mg/mL.

  • Incubation: Place the samples in a water bath set to a specific temperature (e.g., 60°C).

  • Sampling: Collect samples at various time points.

  • Neutralization: Before analysis, neutralize the acid hydrolysis samples with a base (e.g., NaOH) and the base hydrolysis samples with an acid (e.g., HCl) to a pH of approximately 7.

  • Analysis: Analyze the neutralized samples by HPLC.

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis Parent 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone Dakin_Product Catechol Derivative (DP-O1) Parent->Dakin_Product Dakin Oxidation Other_Oxidation_Products Other Oxidation Products (DP-O2) Parent->Other_Oxidation_Products Photohydrolysis_Product Photohydrolysis Product (DP-P1) Parent->Photohydrolysis_Product Debromination_Product Debromination Product (DP-P2) Parent->Debromination_Product Rearrangement_Product Rearrangement Product (DP-P3) Parent->Rearrangement_Product Acid_Hydrolysis_Products Acid Hydrolysis Products (DP-H1, DP-H2) Parent->Acid_Hydrolysis_Products Acidic Conditions Base_Hydrolysis_Products Base Hydrolysis Products (DP-B1, DP-B2) Parent->Base_Hydrolysis_Products Basic Conditions

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow Start Start: Forced Degradation Study Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Quench Quench/Neutralize Reaction Sampling->Quench Analysis HPLC-UV/MS Analysis Quench->Analysis Data Data Interpretation (% Degradation, Impurity Profile) Analysis->Data End End: Identify Degradation Pathways Data->End

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: NMR Spectroscopy of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TSC-NMR-2025-001 Prepared By: Gemini, Senior Application Scientist Last Updated: December 30, 2025

This technical support guide is designed for researchers, chemists, and drug development professionals who are working with 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. It provides a comprehensive resource for interpreting its complex NMR spectra, troubleshooting common experimental issues, and ensuring data integrity.

Molecule Overview & Expected Spectral Data

This compound is a substituted acetophenone. Its structure contains several key features that give rise to a distinct NMR spectrum: a phenolic hydroxyl group, a methoxy group, an acetyl group, and a tetrasubstituted aromatic ring. A critical feature of this molecule is the strong intramolecular hydrogen bond between the phenolic proton (2-OH) and the acetyl carbonyl oxygen.[1][2] This interaction significantly influences the chemical shift of the hydroxyl proton.

Structure and Numbering

Figure 1: Structure of this compound with atom numbering.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-OH (on C2)~12.4Singlet (broad)1HPhenolic Hydroxyl
H6~7.6Singlet1HAromatic
H3~6.5Singlet1HAromatic
H-OCH₃ (on C4)~3.9Singlet3HMethoxy
H-CH₃ (C8)~2.6Singlet3HAcetyl Methyl
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Carbon LabelChemical Shift (δ, ppm)Assignment
C7~203.0Carbonyl (C=O)
C2~162.0Aromatic (C-OH)
C4~159.0Aromatic (C-OCH₃)
C6~133.0Aromatic (C-H)
C1~114.0Aromatic (C-C=O)
C3~105.0Aromatic (C-H)
C5~101.0Aromatic (C-Br)
C9~56.0Methoxy (-OCH₃)
C8~26.0Acetyl Methyl (-CH₃)

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl proton signal (H-OH) so far downfield (~12.4 ppm) and a sharp singlet?

A1: The significant downfield shift is a classic indicator of a strong intramolecular hydrogen bond.[1][2] The phenolic proton on C2 forms a stable six-membered ring by hydrogen bonding with the carbonyl oxygen of the acetyl group. This deshields the proton, causing it to resonate at a much higher chemical shift than a typical phenolic proton (which usually appears between 4-8 ppm).[3][4][5][6] Because it is "locked" in this conformation, its rate of exchange with solvent or trace water is dramatically reduced, resulting in a sharper signal than is typical for -OH protons.[7]

Q2: Why do the aromatic protons (H3 and H6) appear as singlets instead of showing coupling?

A2: In the aromatic ring, H3 and H6 do not have any adjacent protons.

  • H3 is adjacent to C2 (substituted with -OH) and C4 (substituted with -OCH₃).

  • H6 is adjacent to C1 (substituted with the acetyl group) and C5 (substituted with -Br). Since there are no protons on adjacent carbons (ortho position), there is no spin-spin coupling to split these signals. Therefore, they both appear as singlets.

Q3: How do the substituents (Br, OH, OCH₃) influence the chemical shifts of the aromatic protons?

A3: The chemical shifts of H3 and H6 are governed by the electronic effects of the substituents on the ring.

  • The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups, which increase electron density on the ring and shield the aromatic protons, shifting them upfield (to a lower ppm value).

  • The acetyl group (-COCH₃) and the bromine (-Br) atom are electron-withdrawing groups, which decrease electron density and deshield the protons, shifting them downfield (to a higher ppm value).

  • H3 is ortho to the strong electron-donating -OH and -OCH₃ groups, causing it to be significantly shielded and appear upfield around 6.5 ppm.

  • H6 is ortho to the electron-withdrawing acetyl group and para to the electron-donating -OCH₃ group. The deshielding effect of the ortho acetyl group dominates, causing H6 to appear further downfield around 7.6 ppm.

Troubleshooting Guide

This section addresses common problems encountered when acquiring and interpreting the NMR spectrum of this molecule.

Figure 2: Workflow for troubleshooting common NMR spectral issues.

Issue 1: The phenolic -OH peak is broad or not visible.
  • Probable Cause: Despite the strong intramolecular hydrogen bond, some exchange with trace amounts of water or other protic impurities in the NMR solvent can still occur, leading to peak broadening.[7] In very "wet" solvents, the peak can broaden into the baseline and become indistinguishable.[7]

  • Troubleshooting Protocol:

    • Use Anhydrous Solvent: Ensure your deuterated solvent is dry. Using a freshly opened ampoule or solvent stored over molecular sieves is recommended.

    • Perform a D₂O Shake: To definitively identify the -OH proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum.[8][9][10][11] The hydroxyl proton will exchange with deuterium, causing the peak at ~12.4 ppm to disappear.[12][13] This confirms its identity.[8]

Issue 2: My chemical shifts are different from the reference values.
  • Probable Cause 1: Solvent Effects. NMR chemical shifts are highly sensitive to the solvent environment.[7][14] A polar, hydrogen-bond-accepting solvent like DMSO-d₆ will interact with the solute differently than a less polar solvent like CDCl₃, causing all peaks, especially the hydroxyl proton, to shift. In DMSO-d₆, the phenolic proton may appear at an even higher chemical shift due to strong hydrogen bonding with the solvent itself.[15]

  • Solution 1: Always record the solvent used and compare your data to reference spectra obtained in the same solvent. If your goal is to replicate literature data, use the specified solvent.

  • Probable Cause 2: Concentration Effects. At very high concentrations, intermolecular interactions can cause slight changes in chemical shifts.[14]

  • Solution 2: Maintain a consistent and standard sample concentration (e.g., 5-10 mg in 0.6 mL of solvent) for reproducible results.

Issue 3: I see extra peaks in my spectrum.
  • Probable Cause 1: Residual Solvents. Solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are common contaminants.

  • Solution 1: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. Compare the chemical shifts of unknown peaks to a standard NMR solvent impurity chart.

  • Probable Cause 2: Impurities. The presence of starting materials (e.g., 2-hydroxy-4-methoxyacetophenone) or reaction byproducts will result in extra signals.

  • Solution 2: Correlate the NMR data with purity analysis from other techniques like TLC or LC-MS. If impurities are detected, re-purification of the sample is necessary.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of dry this compound directly into a clean, dry NMR tube.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Dissolve: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is fully dissolved.

  • Transfer (Optional): If the sample contains particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into a new NMR tube.

  • Acquire Spectrum: Place the tube in the NMR spectrometer and acquire the data according to standard instrument procedures.

Protocol 2: D₂O Shake for Hydroxyl Proton Identification
  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum of your compound.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube securely and shake it gently for 10-15 seconds to ensure mixing. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and run the ¹H NMR experiment again using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the exchangeable -OH proton will have disappeared or significantly diminished in the second spectrum.[9][10][11]

References

Troubleshooting low bioactivity in 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your experiments. This guide is structured to move from common inquiries to a deep-dive troubleshooting workflow, ensuring you can identify and resolve issues with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and application of this compound.

Q1: How should I properly dissolve and store this compound for biological assays?

A1: Proper handling is critical for reproducibility. The compound's structure, featuring a brominated phenyl ring, leads to poor aqueous solubility, a known challenge that can hinder its biological efficacy if not addressed correctly.[1]

  • Dissolution Protocol:

    • Primary Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). DMSO is a polar aprotic solvent that effectively solvates the molecule.

    • Sonication: To ensure complete dissolution, briefly sonicate the vial in a water bath for 5-10 minutes. The solution should be clear and free of particulates.

    • Serial Dilutions: Prepare intermediate dilutions from the DMSO stock using fresh DMSO. For the final working concentration, dilute the intermediate DMSO solution into your aqueous cell culture medium. The final DMSO concentration in your assay should be kept low (typically ≤0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

  • Storage Protocol:

    • Powder (Aliquot): Upon receipt, store the solid compound at -20°C, protected from light and moisture. It is best practice to aliquot the powder into smaller, single-use amounts to avoid repeated freeze-thaw cycles.

    • Stock Solution (DMSO): Store DMSO stock solutions at -20°C in small aliquots. Acetophenone derivatives can be susceptible to degradation from light and oxidation.[2] Using amber vials or wrapping tubes in foil is highly recommended. For long-term storage (>1 month), flushing the vial headspace with an inert gas like argon or nitrogen can further preserve integrity.

Q2: What is the established biological activity and mechanism of action for this compound?

A2: this compound, referred to as SE1 in key literature, is primarily characterized as a potent anti-inflammatory agent.[3][4] Its mechanism has been specifically elucidated in microglia, the resident immune cells of the central nervous system.

The compound exerts its effect by suppressing pro-inflammatory responses through the inhibition of two major signaling pathways:

  • Nuclear Factor-kappa B (NF-κB): It blocks the nuclear translocation of the p65 and p50 subunits of NF-κB, a master regulator of inflammatory gene expression.[4]

  • Mitogen-Activated Protein Kinase (MAPK): It prevents the phosphorylation of key MAPK molecules, including JNK and p38.[4]

By inhibiting these pathways, the compound effectively reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] A diagram of this pathway is provided in Section 5.

Q3: The solid compound in my vial has a yellowish or brownish tint, but I expected it to be white. Can I still use it?

A3: Caution is advised. A color change in acetophenone derivatives is a common visual indicator of degradation, often due to oxidation or photodegradation.[2] While a slight off-white color might be acceptable depending on the supplier's specification, a distinct yellow or brown color suggests the presence of impurities or degradation products that could lead to inconsistent results or unexpected toxicity.

Recommendation: Before proceeding, verify the compound's purity. A simple High-Performance Liquid Chromatography (HPLC) analysis with UV detection can quickly reveal the presence of degradation products (seen as new or enlarged impurity peaks) and confirm the percentage of the main compound. If significant degradation is confirmed (>5-10%), it is strongly recommended to use a fresh, high-purity batch for your experiments.

Section 2: Core Troubleshooting Guide: Low or No Bioactivity

This guide provides a systematic workflow to diagnose the root cause of unexpectedly low or absent bioactivity in your experiments.

Observed Problem: The expected anti-inflammatory effect of this compound (e.g., reduction of LPS-induced nitric oxide) is not observed or is significantly weaker than anticipated.

Below is a logical troubleshooting workflow. Start at the top and proceed through the steps to isolate the variable responsible for the issue.

TroubleshootingWorkflow start_node START: Low/No Bioactivity Observed q1_compound Step 1: Verify Compound Integrity Is the stock solution clear? Was it prepared fresh from a reputable source? Is the calculated final concentration correct? start_node->q1_compound q2_assay Step 2: Assess Assay Setup Did the positive control work? (e.g., LPS stimulation) Is the vehicle control negative? (e.g., DMSO only) q1_compound->q2_assay Yes res_compound_precip Potential Issue: Compound Precipitation Action: Lower final concentration. Check final DMSO % (<0.1%). Briefly warm media during dilution. q1_compound->res_compound_precip No, solution is cloudy res_compound_degrade Potential Issue: Compound Degradation Action: Use a fresh aliquot/batch. Verify purity with HPLC/LC-MS. Confirm storage conditions (-20°C, dark). q1_compound->res_compound_degrade No, source/age is questionable q3_cells Step 3: Evaluate Cell Health Are cells healthy (morphology, confluence)? Is the cell passage number optimal? Have cells been tested for mycoplasma? q2_assay->q3_cells Yes res_assay_fail Potential Issue: Assay System Failure Action: Troubleshoot positive control (reagent, timing). Optimize assay parameters (plate type, reader settings). Reference general assay guides. [7] q2_assay->res_assay_fail No, positive control failed res_vehicle_effect Potential Issue: Vehicle Toxicity Action: Run a DMSO dose-response curve. Ensure final DMSO % is identical and non-toxic across all wells. q2_assay->res_vehicle_effect No, vehicle control shows effect res_cell_issue Potential Issue: Suboptimal Cell Health or Response Action: Use lower passage cells. Perform mycoplasma test. [9] Re-optimize cell seeding density and stimulation time. q3_cells->res_cell_issue No end_node Resolution Path Identified q3_cells->end_node Yes, cells are optimal res_compound_precip->end_node res_compound_degrade->end_node res_assay_fail->end_node res_vehicle_effect->end_node res_cell_issue->end_node

Caption: Troubleshooting workflow for low bioactivity.

Data Summary: Common Causes and Solutions

The following table summarizes the key checkpoints from the workflow diagram.

CategoryPotential CauseRecommended Action
Compound Precipitation: Compound crashes out of the aqueous assay medium.Lower the final test concentration. Ensure the final DMSO percentage is minimal (≤0.1%). Pre-warm media slightly before adding the compound dilution.
Degradation: Compound has degraded due to improper storage or age.Use a fresh aliquot or a new batch of the compound. Verify purity via HPLC. Always store at -20°C, protected from light.[2]
Incorrect Concentration: Errors in calculation or pipetting.Double-check all calculations for serial dilutions. Calibrate pipettes regularly.
Assay Setup Positive Control Failure: The stimulant (e.g., LPS) or detection reagents are not working.Confirm the activity of the stimulant. Check the expiration dates and preparation of all assay reagents (e.g., Griess reagent for NO detection).
Vehicle Control Issues: The solvent (DMSO) is causing toxicity or other effects.Run a vehicle toxicity control to determine the maximum tolerable DMSO concentration for your cell line. Ensure this concentration is not exceeded.
Cell Model Poor Cell Health: Cells are stressed, over-confluent, or at a high passage number.Use cells at a consistent, low passage number. Seed cells to achieve ~80-90% confluency at the time of the experiment. Visually inspect cell morphology.
Mycoplasma Contamination: Undetected contamination alters cellular response.Regularly test cell cultures for mycoplasma, as it can profoundly impact inflammatory signaling and overall data reliability.[5]

Section 3: Key Experimental Protocols

These protocols provide a self-validating framework for your experiments.

Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize precipitation and ensure accurate final concentrations.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, appropriate cell culture medium.

  • Stock Solution (50 mM):

    • Tare a sterile microcentrifuge tube. Add a small amount (~5 mg) of the compound powder and record the exact weight.

    • Calculate the required volume of DMSO to achieve a 50 mM concentration. (Formula: Volume (µL) = [Weight (mg) / 245.07 ( g/mol )] * 20,000).

    • Add the calculated volume of DMSO. Vortex thoroughly and sonicate for 5-10 minutes until fully dissolved.

  • Intermediate Dilution (1 mM):

    • Dilute the 50 mM stock solution 1:50 in fresh DMSO. (e.g., 2 µL of 50 mM stock + 98 µL of DMSO).

  • Working Solution (e.g., 10 µM):

    • Pre-warm your cell culture medium to 37°C.

    • Perform a final 1:100 dilution of the 1 mM intermediate solution directly into the medium. (e.g., 10 µL of 1 mM solution into 990 µL of medium). This results in a final DMSO concentration of 0.1%.

    • Vortex gently immediately after dilution. Use this working solution for treating your cells.

Protocol 2: Example Anti-Inflammatory Assay in BV-2 Microglia

This protocol is based on the known activity of the compound and includes essential controls.[4]

  • Cell Seeding: Seed BV-2 microglial cells in a 96-well tissue culture-treated plate at a density that will yield 80-90% confluency after 24 hours.

  • Pre-treatment: After 24 hours, remove the old medium. Add fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours.

    • Test Wells: Medium with your compound (e.g., 1, 5, 10 µM).

    • Vehicle Control: Medium with the same final DMSO concentration as the highest compound dose (e.g., 0.1% DMSO). This control validates that the solvent has no effect.

    • Untreated Control: Medium only.

  • Stimulation: Add Lipopolysaccharide (LPS) to all wells except the "Untreated Control" to a final concentration of 1 µg/mL. This is the positive control for inflammation.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Endpoint Measurement (Nitric Oxide):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Measure the concentration of nitrite (a stable product of NO) using a Griess Reagent kit, following the manufacturer's instructions.

    • Read the absorbance on a microplate reader at the appropriate wavelength (typically 540-550 nm).

  • Data Analysis:

    • Subtract the absorbance of the "Untreated Control" from all other readings.

    • Normalize the data by setting the "Vehicle Control + LPS" group to 100% inflammation.

    • Calculate the percentage inhibition for the compound-treated groups.

Section 4: Signaling Pathway Visualization

The diagram below illustrates the anti-inflammatory mechanism of action, providing a conceptual framework for your research.

SignalingPathway stimulus LPS (Inflammatory Stimulus) receptor TLR4 Receptor stimulus->receptor mapk_path MAPK Cascade (p38, JNK) receptor->mapk_path nfkb_path IκB Degradation receptor->nfkb_path outcome Gene Transcription & Production of Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β, IL-6) mapk_path->outcome Activates nfkb_trans NF-κB Translocation (p65/p50 to Nucleus) nfkb_path->nfkb_trans nfkb_trans->outcome Activates compound This compound (SE1) compound->mapk_path Inhibits Phosphorylation compound->nfkb_trans Inhibits Translocation

Caption: Known signaling pathway inhibition by the compound.[4]

References

Technical Support Center: Synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary synthesis routes for this compound?

A1: The most common and direct method for synthesizing this compound is through the electrophilic bromination of its precursor, 2-hydroxy-4-methoxyacetophenone (also known as paeonol).[1][2][3] Alternative, though less direct, approaches could involve a multi-step synthesis beginning with a Fries rearrangement of a suitably substituted phenolic ester.[4][5]

Q2: I am experiencing low yields in the bromination of 2-hydroxy-4-methoxyacetophenone. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reagents: The quality of the brominating agent is crucial. For instance, if using N-Bromosuccinimide (NBS), ensure it is pure and has been stored correctly.

  • Improper Stoichiometry: Use of incorrect molar ratios of reactants can lead to reduced yields. Precisely measure the starting material and the brominating agent.

  • Side Reactions: The formation of di-brominated or other byproducts can decrease the yield of the desired product. To minimize this, add the brominating agent slowly and maintain the recommended reaction temperature.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the mono-brominated product?

A3: The formation of multiple products, likely di-brominated species, is a common issue in electrophilic aromatic substitution. To enhance selectivity:

  • Control the Stoichiometry: Use a 1:1 molar ratio of 2-hydroxy-4-methoxyacetophenone to the brominating agent.

  • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the electrophile and favors mono-substitution.

  • Temperature Control: Running the reaction at a lower temperature can increase selectivity by reducing the rate of the second bromination.

Q4: What is the best method for purifying the final product?

A4: The most effective purification method reported is column chromatography followed by recrystallization.[1][2] A short column with chloroform as the eluent has been successfully used.[1][2] Recrystallization from chloroform can then yield needle-like colorless crystals of the pure compound.[1][2]

Q5: Can I use elemental bromine instead of N-Bromosuccinimide (NBS) for the bromination?

A5: Yes, elemental bromine can be used as the brominating agent. One reported method involves the use of bromine in chloroform.[3] However, elemental bromine is highly corrosive and toxic, requiring careful handling in a well-ventilated fume hood. NBS is often preferred as it is a solid and easier to handle.

Quantitative Data Summary

Synthesis RouteStarting MaterialBrominating AgentSolventReaction TimeYieldReference
Direct Bromination2-hydroxy-4-methoxyacetophenoneN-Bromosuccinimide (NBS)Chloroform1 hour88%[1][2]
Direct Bromination2-hydroxy-4-methoxyacetophenoneBromineChloroformNot Specified66%[3]

Experimental Protocols

Synthesis of this compound via Bromination with NBS [1][2]

  • Reaction Setup: In a round-bottom flask, suspend 2-hydroxy-4-methoxyacetophenone (1 equivalent) in chloroform.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1 equivalent) to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with chloroform.

  • Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by short column chromatography using chloroform as the eluent, followed by recrystallization from chloroform.

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Start: 2-hydroxy-4-methoxyacetophenone Bromination Bromination (NBS or Br2) Start->Bromination Reagents: Chloroform Workup Aqueous Work-up (Quenching & Extraction) Bromination->Workup Reaction Monitoring (TLC) Purification Purification (Column Chromatography & Recrystallization) Workup->Purification Product Final Product: 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone. As an important intermediate in the development of various pharmaceutical compounds and a known component of traditional medicines, mastering its synthesis at scale is crucial.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, validated protocol to ensure a reproducible and high-yield outcome.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis and scale-up process. The solutions provided are based on established chemical principles and validated experimental data.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors, depending on your chosen synthetic route. Let's break down the two primary methods:

Route A: Direct Bromination of 2-Hydroxy-4-methoxyacetophenone (Paeonol)

This is often the preferred route due to its high efficiency and straightforward procedure.[1][2] However, yield can be compromised by:

  • Suboptimal Reagent Quality: The purity of your starting material, 2-hydroxy-4-methoxyacetophenone, is critical. Impurities can consume the brominating agent or lead to side products. Similarly, ensure your N-Bromosuccinimide (NBS) or Bromine is of high purity and has not degraded.

  • Incorrect Stoichiometry: Use of excess brominating agent can lead to the formation of di-brominated byproducts, which complicates purification and reduces the yield of the desired mono-brominated product. A precise 1:1 molar ratio of paeonol to NBS is recommended.[1][2]

  • Reaction Conditions: The reaction should be conducted at room temperature.[1][2] Elevated temperatures can increase the rate of side reactions. Ensure efficient stirring to maintain a homogenous reaction mixture, especially since the starting material is suspended, not fully dissolved, in solvents like chloroform.[1]

  • Inefficient Quenching and Work-up: The reaction must be properly quenched, typically with an aqueous sodium bicarbonate solution, to neutralize acidic byproducts and destroy any remaining NBS.[1] Losses during the extraction and washing phases can also contribute to lower yields. Ensure phase separation is clean and minimize the amount of product lost in the aqueous layer.

Route B: Fries Rearrangement of 3-Bromo-4-methoxyphenyl acetate

The Fries rearrangement is a powerful method for forming hydroxyaryl ketones but requires stringent control over conditions.[4][5][6]

  • Catalyst Inactivity: Lewis acids like Aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in the solvent, glassware, or starting ester will deactivate the catalyst, halting the reaction. All materials must be rigorously dried before use.

  • Temperature Control: This is the most critical parameter for the Fries rearrangement.[4][5]

    • Low temperatures generally favor the formation of the para-isomer, which is the desired product in this case.

    • High temperatures favor the ortho-isomer and can also lead to intermolecular acylation or even migration of the bromine atom, resulting in a complex mixture of products.[4][7]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting ester. Conversely, excessively long reaction times, especially at higher temperatures, can lead to product degradation or side reactions. The reaction should be monitored by TLC.

Question: I'm struggling with product purification. What are the common impurities and the best purification strategy?

Answer: The primary impurities are typically unreacted starting materials, over-brominated products, or undesired isomers from the Fries rearrangement.

  • Common Impurities:

    • 2-Hydroxy-4-methoxyacetophenone (Starting material from bromination route)

    • 3-Bromo-4-methoxyphenyl acetate (Starting material from Fries route)

    • Di-brominated acetophenone derivatives

    • Ortho-isomer from the Fries rearrangement

  • Recommended Purification Protocol:

    • Crude Purification: After the aqueous work-up, the crude product should be dried and the solvent evaporated under reduced pressure.[1]

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities. Published procedures have successfully used chloroform as the eluent on a silica gel column.[1][2] A gradient elution starting with a less polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate may also be effective for resolving closely related impurities.

    • Recrystallization: For achieving high purity, especially at scale, recrystallization is ideal. Chloroform has been successfully used to obtain the product as colorless, needle-like crystals.[1][2] Experimenting with solvent systems like ethanol/water or ethyl acetate/hexane may also yield good results.

Question: I've observed unexpected byproducts. What side reactions should I be aware of during scale-up?

Answer: On a larger scale, even minor side reactions can become significant.

  • For the Bromination Route: The main side reaction is di-bromination . This occurs if the brominating agent is added too quickly or in excess, or if there are "hot spots" in the reactor due to inefficient stirring. The solution is controlled, slow addition of the brominating agent to a vigorously stirred suspension and ensuring the reactor temperature remains uniform.

  • For the Fries Rearrangement: This reaction is more prone to side reactions.

    • Isomer Formation: As discussed, temperature control is key to minimizing the formation of the undesired ortho-hydroxy ketone.[4]

    • Intermolecular Acylation: Instead of migrating on the same molecule, the acyl group can transfer to a different molecule, leading to polymeric tars that are difficult to remove. This is more prevalent in concentrated solutions or at high temperatures.

    • Cleavage and Recombination: At very high temperatures, both bromine and acyl groups can migrate between molecules, leading to a complex and often inseparable mixture of products.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main, industrially relevant routes:

  • Electrophilic Bromination of 2-Hydroxy-4-methoxyacetophenone: This involves treating the starting phenol with a source of electrophilic bromine, such as N-Bromosuccinimide (NBS) in a solvent like chloroform. It is a direct, high-yielding, and generally clean reaction.[1][2]

  • Fries Rearrangement: This classic reaction involves first acetylating 3-bromo-4-methoxyphenol to form 3-bromo-4-methoxyphenyl acetate. This ester is then treated with a strong Lewis acid (e.g., AlCl₃), which catalyzes the intramolecular migration of the acetyl group to the para position on the aromatic ring to form the final product.[4][5][8]

Q2: Can you explain the mechanism of the Fries Rearrangement?

The Fries Rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone.[6] The generally accepted mechanism involves the following key steps:

  • Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester.

  • Formation of Acylium Ion: This coordination weakens the ester bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the activated aromatic ring. The attack can occur at the ortho or para position.

  • Rearomatization and Hydrolysis: The resulting intermediate rearomatizes, and subsequent aqueous work-up hydrolyzes the aluminum-oxygen bonds to liberate the final hydroxyaryl ketone product.[5]

Q3: How do reaction conditions affect the ortho vs. para selectivity in the Fries Rearrangement?

The ortho/para product ratio is a classic example of kinetic versus thermodynamic control.[4]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction is reversible. The ortho-isomer is more thermodynamically stable because it can form a stable bidentate chelate complex with the aluminum catalyst between the hydroxyl group and the ketone. Therefore, higher temperatures favor the ortho product.

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is less reversible. The para position is sterically less hindered, making it the faster point of attack for the bulky acylium ion complex. Thus, low temperatures favor the kinetically controlled para product.[4] Non-polar solvents also tend to favor the ortho product, while more polar solvents increase the proportion of the para product.[4]

Q4: What are the critical safety precautions for handling the reagents in this synthesis?

  • Brominating Agents (NBS, Br₂): Bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide is a lachrymator and toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis Acids (AlCl₃): Aluminum chloride reacts violently with water in a highly exothermic reaction, releasing corrosive HCl gas. It must be handled in a dry environment (e.g., under an inert atmosphere) and added carefully to the reaction mixture.

  • Solvents: Chloroform is a suspected carcinogen and should be handled with care in a fume hood. Ensure proper grounding of equipment when working with flammable organic solvents at scale to prevent static discharge.

Data Summary and Protocols

Table 1: Comparison of Primary Synthesis Routes
FeatureRoute A: Direct BrominationRoute B: Fries Rearrangement
Starting Material 2-Hydroxy-4-methoxyacetophenone3-Bromo-4-methoxyphenyl acetate
Key Reagents N-Bromosuccinimide (NBS), ChloroformAluminum Chloride (AlCl₃), Dichloromethane
Typical Yield High (e.g., 88%)[1][2]Moderate to High (Variable)
Advantages Single step, high yield, mild conditionsUtilizes different starting materials
Challenges Potential for over-brominationStrict moisture control, temperature sensitivity, isomer control[4][5]

Diagram 1: Fries Rearrangement Mechanism

Fries_Rearrangement cluster_0 Step 1: Catalyst Coordination cluster_1 Step 2: Acylium Ion Formation cluster_2 Step 3: Electrophilic Attack cluster_3 Step 4: Hydrolysis start Phenolic Ester + AlCl₃ complex Ester-AlCl₃ Complex start->complex Coordination ion_form Acylium Ion (R-C=O)⁺ + Aluminum Phenoxide ion_form_2 Acylium Ion complex_1 Ester-AlCl₃ Complex complex_1->ion_form Cleavage attack Ortho & Para Attack (Wheland Intermediates) ion_form_2->attack Intramolecular EAS attack_2 Intermediate Complex final Ortho & Para Hydroxy Ketones attack_2->final Add H₂O

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Validated Experimental Protocol: Direct Bromination

This protocol is adapted from a high-yield (88%) reported synthesis and is recommended for its reliability and scalability.[1][2]

Materials & Reagents:

  • 2-Hydroxy-4-methoxyacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Chloroform (reagent grade)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-hydroxy-4-methoxyacetophenone (1.0 eq). Add chloroform to create a suspension (approx. 100 mL per gram of acetophenone).

  • Reagent Addition: Begin stirring the suspension at room temperature. Slowly add N-Bromosuccinimide (1.0 eq) in portions over 15-20 minutes. Rationale: Slow addition prevents a rapid exotherm and minimizes the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution. Rationale: This step neutralizes acidic byproducts (HBr) and decomposes any unreacted NBS.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and collect the bottom organic (chloroform) layer. Extract the aqueous layer again with a fresh portion of chloroform to recover any dissolved product.

  • Washing and Drying: Combine the organic extracts and wash them with deionized water. Dry the combined organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product, which should be a solid or semi-solid.

  • Purification:

    • Column Chromatography: Purify the crude solid via short column chromatography using chloroform as the eluent.

    • Recrystallization: Further purify the product by recrystallizing from hot chloroform to obtain pure this compound as colorless crystals.

References

Technical Support Center: Synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will delve into the mechanistic rationale behind impurity formation and provide robust troubleshooting strategies to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant synthetic strategies for this molecule:

  • Direct Electrophilic Bromination: This is the most common and direct route, involving the bromination of the commercially available precursor, 2-hydroxy-4-methoxyacetophenone (also known as Paeonol). The reaction typically employs a mild brominating agent like N-Bromosuccinimide (NBS) in a chlorinated solvent.[1][2] This method is favored for its simplicity and high atom economy.

  • Fries Rearrangement: This route involves the Lewis acid-catalyzed rearrangement of an aryl ester, specifically 4-bromo-2-methoxyphenyl acetate.[3] The acyl group migrates from the phenolic oxygen to the aromatic ring. This method is less direct as it requires the prior synthesis of the starting ester but can offer regiochemical control under specific conditions.

SynthesisRoutes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Fries Rearrangement SM1 2-Hydroxy-4-methoxy- acetophenone (Paeonol) R1 + NBS (or Br2) SM1->R1 Product 1-(5-Bromo-2-hydroxy- 4-methoxyphenyl)ethanone R1->Product Electrophilic Aromatic Substitution SM2 4-Bromo-2-methoxy- phenyl acetate R2 + Lewis Acid (e.g., AlCl3) SM2->R2 R2->Product Intramolecular Acyl Migration OverBromination cluster_path Reaction Pathway Paeonol Paeonol (Activated Ring) Product Target Product (5-Bromo-) (Still Activated) Paeonol->Product + 1 eq. Br+ Impurity Di-Bromo Impurity (3,5-Dibromo-) Product->Impurity + 1 eq. Br+ (Over-reaction)

References

Technical Support Center: Stability Testing of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone solutions. It provides practical troubleshooting guides and answers to frequently asked questions to facilitate smooth and accurate experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound, offering potential causes and actionable solutions.

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in the time-zero chromatogram. 1. Contamination of solvents or glassware. 2. Presence of impurities in the reference standard. 3. On-column degradation of the analyte.1. Utilize fresh, HPLC-grade solvents and ensure all glassware is meticulously cleaned. 2. Confirm the purity of the this compound standard using a secondary analytical method. 3. Adjust chromatographic parameters such as mobile phase pH or column temperature to mitigate degradation.
Excessively rapid degradation across all stress conditions. The applied stress conditions are too severe, leading to extensive degradation that masks individual pathways.Reduce the intensity of the stress conditions. This can be achieved by lowering the temperature, decreasing the concentration of the acid, base, or oxidizing agent, or shortening the exposure duration. The goal is to achieve a target degradation of 5-20%.[1]
Absence of degradation under a specific stress condition. 1. The compound is inherently stable under the tested conditions. 2. The concentration or intensity of the stressor is insufficient to induce degradation.1. Incrementally increase the severity of the stress condition (e.g., raise the temperature or concentration of the stressing agent). 2. If the compound remains stable even under harsh conditions, it can be concluded that it is stable against that particular stressor.
Poor chromatographic peak shape or inadequate resolution. 1. Suboptimal mobile phase composition or pH. 2. Degradation of the analytical column. 3. Overloading of the sample on the column.1. Optimize the mobile phase, including the organic-to-aqueous ratio, buffer strength, and pH, especially considering the ionizable phenolic hydroxyl group. 2. Replace the column or try a different stationary phase. 3. Decrease the sample concentration or the injection volume.
Inadequate mass balance. 1. Co-elution of the parent compound with degradation products. 2. Degradants lack a chromophore for UV detection at the selected wavelength. 3. Formation of insoluble or non-volatile degradation products. 4. Different response factors between the parent compound and its degradants.1. Further develop the chromatographic method to achieve baseline separation of all peaks. 2. Employ a Photodiode Array (PDA) detector to screen for peaks at different wavelengths. 3. Visually inspect the stressed samples for any precipitation. 4. If feasible, isolate major degradation products to determine their individual response factors.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: The chemical structure of this compound, featuring a phenolic hydroxyl, a methoxy group, a bromine atom, and a ketone, suggests susceptibility to several degradation pathways. The phenolic moiety is prone to oxidation, potentially forming quinone-like structures.[2][3] Aromatic ketones are often photosensitive and can undergo degradation upon exposure to light.[4][5] Furthermore, under hydrolytic conditions (acidic or basic), cleavage of the ether linkage (demethylation) is a possible reaction.

Q2: How should I prepare solutions for the stability testing of this compound?

A2: Due to its likely poor water solubility, it is advisable to first prepare a stock solution of this compound in an organic solvent like acetonitrile or methanol. This stock solution can then be diluted with the respective stressor solutions (e.g., aqueous acid, base, or hydrogen peroxide) to the desired final concentration for the study. Ensure the compound remains fully solubilized in the final mixture.

Q3: What are the recommended starting conditions for forced degradation studies?

A3: Forced degradation studies aim to simulate accelerated degradation.[6][7] The following are suggested starting conditions, which should be tailored to achieve a modest level of degradation (5-20%):

  • Acidic Hydrolysis: 0.1 M HCl at 60°C.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidative Stress: 3% H₂O₂ at room temperature.

  • Thermal Stress: The solid compound maintained at 80°C.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q4: Which analytical technique is most suitable for monitoring the stability of this compound?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method equipped with a UV detector is the preferred analytical technique. A reversed-phase C18 column is a common and effective initial choice. The method must be capable of separating the intact parent compound from all process-related impurities and degradation products. The use of a Photodiode Array (PDA) detector is highly advantageous for assessing peak purity and ensuring that no degradation products are missed.

Experimental Protocols

Protocol 1: Forced Degradation via Hydrolysis
  • Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to a concentration of 1 mg/mL.

  • Acidic Stress:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl and place the flask in a thermostatically controlled water bath at 60°C for 24 hours.

    • After the incubation period, allow the solution to cool to room temperature, then neutralize it with 0.1 M NaOH.

    • Dilute the solution to the final volume with the mobile phase.

  • Basic Stress:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M NaOH and incubate at 60°C for 24 hours.

    • After cooling, neutralize the solution with 0.1 M HCl.

    • Dilute to the final volume with the mobile phase.

  • Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation via Oxidation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as detailed in the hydrolysis protocol.

  • Oxidative Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 3% hydrogen peroxide.

    • Keep the flask at room temperature for 24 hours, ensuring it is protected from light.

    • Dilute the solution to the final volume with the mobile phase.

  • Analysis: Subject the sample to analysis by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Studies for this compound

Stress Condition % Degradation (Illustrative) Number of Degradants Observed Retention Time of Major Degradant(s) (min)
0.1 M HCl (60°C, 24h)9.223.5, 5.3
0.1 M NaOH (60°C, 24h)16.532.9, 4.7, 6.1
3% H₂O₂ (RT, 24h)14.324.8, 7.0
Thermal (Solid, 80°C, 48h)4.515.9
Photostability19.842.6, 4.1, 6.7, 8.0

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental findings.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photostability prep_stock->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc report Data Interpretation & Report Generation hplc->report

Caption: A generalized experimental workflow for conducting forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound demethylated 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone parent->demethylated Hydrolysis (Acid/Base) oxidized Bromo-methoxy-quinone derivative parent->oxidized Oxidation (H2O2) dehalogenated 1-(2-Hydroxy-4-methoxyphenyl)ethanone parent->dehalogenated Photolysis (UV light)

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxyacetophenones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, fragrances, and other fine chemicals. The strategic placement of hydroxyl and acetyl groups on the aromatic ring provides a versatile scaffold for further molecular elaboration. The selection of an appropriate synthetic methodology is crucial for achieving desired regioselectivity, high yields, and process efficiency, while also considering environmental impact. This guide provides a comparative analysis of the most common and effective methods for the synthesis of substituted hydroxyacetophenones, supported by experimental data and detailed protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of hydroxyacetophenones is primarily dominated by two classical methods: the Fries Rearrangement and the Friedel-Crafts Acylation. In recent years, a focus on green chemistry has led to the development of more environmentally benign approaches, including microwave-assisted synthesis and the use of eco-friendly catalysts.

Table 1: Comparison of Key Synthesis Methods for Hydroxyacetophenones
MethodStarting MaterialsCatalyst/ReagentsTypical Reaction ConditionsYieldKey AdvantagesKey Disadvantages
Fries Rearrangement Phenolic Esters (e.g., Phenyl acetate)Lewis Acids (e.g., AlCl₃), Brønsted Acids (e.g., p-TsOH), Solid AcidsVaries with catalyst; High temperatures (120-160°C) for thermal rearrangement; Lower temperatures can favor ortho isomer.[1][2][3]Moderate to High (e.g., 64.9% for 2'-hydroxyacetophenone with AlCl₃)[3]Good for ortho- and para-isomers; regioselectivity can be controlled by temperature and solvent.[1]Often requires stoichiometric amounts of corrosive and environmentally harmful catalysts (e.g., AlCl₃); can produce a mixture of isomers requiring separation.[4]
Friedel-Crafts Acylation Phenols, Acylating Agent (e.g., Acetic Anhydride, Acetyl Chloride)Lewis Acids (e.g., AlCl₃), Hydrogen FluorideTypically low temperaturesModerate (e.g., 40% for p-hydroxyacetophenone with HF)[5]Direct route to hydroxyacetophenones.Can have issues with competing O-acylation; the phenolic hydroxyl group can coordinate with the Lewis acid, deactivating the ring.[6]
Green Synthesis (Microwave-Assisted) Phenyl AcetateLewis Acids (e.g., AlCl₃)Microwave irradiation (e.g., 800W, 7 min)Moderate (e.g., 43.2% for 2'-hydroxyacetophenone)[3]Significantly reduced reaction times; often leads to higher yields and cleaner reactions.[7]Requires specialized microwave equipment.
Green Synthesis (Eco-friendly Catalyst) Phenyl Acetatep-toluenesulfonic acid (PTSA)Solvent-free, heatingHigh conversion (up to 98%), good selectivity for ortho-isomer.[8]Avoids corrosive and hazardous catalysts; simpler product purification.[7]May require higher temperatures than traditional Lewis acid catalysis.
Mechanochemical Fries Rearrangement Phenyl AcetateLewis AcidsBall mill or twin-screw extruderGood (e.g., 62% for p-hydroxyacetophenone)[9][10]Solvent-free; can be scaled up; may offer different isomer ratios compared to solution-phase reactions.[9][10]Requires specialized mechanochemical equipment.
One-Pot Synthesis of m-Hydroxyacetophenone m-NitroacetophenoneNot specifiedReduction, diazotization, hydrolysis in a single pot.Improved yield over multi-step process.[11]Simplified process flow, reduced cost and pollution.[11]Specific to the synthesis of the meta-isomer from a nitro precursor.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement using Aluminum Chloride[3]

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Water

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Saturated saline solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, dissolve 755 mg of phenyl acetate in nitrobenzene.

  • Carefully add 456 mg of finely divided anhydrous AlCl₃ to the solution.

  • Heat the reaction mixture for one hour at 120-125°C.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic extract sequentially with water, sodium bicarbonate solution, water, and saturated saline solution.

  • Dry the organic layer over anhydrous MgSO₄.

  • Distill off the solvent under reduced pressure.

  • Purify the residue by column chromatography on a silica gel column to obtain 2'-hydroxyacetophenone.

Protocol 2: Green Synthesis of Hydroxyacetophenones using p-Toluenesulfonic Acid (PTSA)[7]

Materials:

  • Phenyl acetate

  • Anhydrous p-toluenesulfonic acid (PTSA)

  • Organic solvent for dissolution and washing

  • Water

Procedure:

  • In a round-bottom flask, mix phenyl acetate with a catalytic amount of anhydrous p-toluenesulfonic acid.

  • Heat the mixture at a specific temperature with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in an appropriate organic solvent and wash with water to remove the catalyst.

  • Dry the organic layer and evaporate the solvent to obtain the crude product.

  • Separate the ortho- and para-isomers (o-hydroxyacetophenone and p-hydroxyacetophenone) by column chromatography.

Protocol 3: Synthesis of p-Hydroxyacetophenone via Friedel-Crafts Acylation[12]

This method involves a two-step process:

Step 1: Friedel-Crafts Acylation of Chlorobenzene

  • Perform a Friedel-Crafts acylation reaction on chlorobenzene with acetic anhydride using aluminum chloride (AlCl₃) as the Lewis acid catalyst to generate p-chloroacetophenone. Polyethylene glycol 400 can be used as a solvent.

Step 2: Substitution

  • The resulting p-chloroacetophenone undergoes a substitution reaction in an alkaline aqueous solution with a catalyst.

  • The temperature is then reduced to induce crystallization, yielding a crude p-hydroxyacetophenone product.

  • The crude product is recrystallized from a water system to obtain the final pure product.

Visualization of Synthetic Pathways

The following diagrams illustrate the relationships between the primary synthetic routes to substituted hydroxyacetophenones.

Synthesis_Pathways Phenol Phenol PhenylEster Phenolic Ester (e.g., Phenyl Acetate) Phenol->PhenylEster Acylation p_Hydroxyacetophenone para-Hydroxyacetophenone Phenol->p_Hydroxyacetophenone Friedel-Crafts Acylation o_Hydroxyacetophenone ortho-Hydroxyacetophenone PhenylEster->o_Hydroxyacetophenone Fries Rearrangement (ortho-directing) PhenylEster->p_Hydroxyacetophenone Fries Rearrangement (para-directing) m_Nitroacetophenone m-Nitroacetophenone m_Hydroxyacetophenone meta-Hydroxyacetophenone m_Nitroacetophenone->m_Hydroxyacetophenone One-Pot Reduction, Diazotization, Hydrolysis Chlorobenzene Chlorobenzene p_Chloroacetophenone p-Chloroacetophenone Chlorobenzene->p_Chloroacetophenone Friedel-Crafts Acylation p_Chloroacetophenone->p_Hydroxyacetophenone Substitution

Caption: Synthetic routes to substituted hydroxyacetophenones.

Experimental_Workflow cluster_Fries Fries Rearrangement cluster_FC Friedel-Crafts Acylation F_Start Start: Phenyl Ester + Catalyst F_Reaction Reaction: Heat / Microwave F_Start->F_Reaction F_Workup Work-up: Quenching, Extraction, Washing F_Reaction->F_Workup F_Purification Purification: Column Chromatography / Recrystallization F_Workup->F_Purification F_Product Product: o/p-Hydroxyacetophenone F_Purification->F_Product FC_Start Start: Phenol + Acylating Agent + Lewis Acid FC_Reaction Reaction FC_Start->FC_Reaction FC_Workup Work-up: Hydrolysis, Extraction FC_Reaction->FC_Workup FC_Purification Purification FC_Workup->FC_Purification FC_Product Product: Hydroxyacetophenone FC_Purification->FC_Product

Caption: General experimental workflows for key synthesis methods.

References

A Comparative Guide to the Biological Activity of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone is a phenolic compound that has garnered significant interest in the scientific community due to its diverse biological activities. Isolated from natural sources such as the seahorse Hippocampus kuda and the traditional Chinese medicine Moutan Cortex, this compound serves as a versatile scaffold for the synthesis of various derivatives, most notably chalcones.[1][2][3] This guide provides a comprehensive comparison of the biological activities of this compound and its derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

The parent compound has demonstrated significant anti-inflammatory properties by effectively suppressing pro-inflammatory responses. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4] Building upon this foundation, researchers have synthesized a variety of derivatives, primarily through Claisen-Schmidt condensation to form chalcones, and have explored their potential as antimicrobial, anticancer, and antioxidant agents. This guide will delve into the comparative efficacy of these compounds.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antimicrobial, anticancer, and antioxidant activities of this compound and its derivatives. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of chalcone derivatives of this compound has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for this activity, with lower values indicating greater potency.

CompoundTarget OrganismMIC (µg/mL)Reference
Chalcone Derivative SCH-1 Gram-positive bacteriaModerate Activity[1]
Chalcone Derivative SCH-2 Gram-negative bacteriaModerate Activity[1]
Chalcone Derivative SCH-1 FungiNotable Activity[1]
Chalcone Derivative SCH-4 FungiNotable Activity[1]

Note: "Moderate" and "Notable" activities are as described in the cited literature, which did not provide specific MIC values.

Anticancer Activity

The cytotoxic effects of various derivatives have been assessed against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µg/mL)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalcone MCF-7 (Breast Cancer)42.19[5]
Doxorubicin (Standard) MCF-7 (Breast Cancer)10.61[5]
Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound that scavenges 50% of the DPPH radicals.

CompoundAssayIC50 (µg/mL)Reference
2′,4′,4-Trihydroxychalcone DPPH Radical ScavengingNot specified, but noted as most active in the study[6]
Various Chalcone Derivatives DPPH Radical ScavengingIC50 values vary based on substitution patterns[7][8]

Note: Specific IC50 values for the antioxidant activity of this compound and its direct derivatives were not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Synthesis of Chalcone Derivatives (General Protocol)

Chalcones are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base catalyst.

  • Reactants: this compound and a substituted benzaldehyde.

  • Catalyst: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Solvent: Ethanol.

  • Procedure: a. Dissolve the acetophenone and benzaldehyde in ethanol. b. Add the base catalyst to the mixture. c. Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress using thin-layer chromatography (TLC). d. Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl. e. Collect the precipitated solid by filtration, wash with water, and dry. f. Purify the crude product by recrystallization from a suitable solvent like ethanol.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Antioxidant Assay: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reaction Mixture: Prepare a solution of the test compound at various concentrations and mix with a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Incubation: Allow the reaction to proceed in the dark for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Microglia

The parent compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes activates transcription JNK_p38 JNK/p38 MAPK_pathway->JNK_p38 SE1 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone SE1->IKK inhibits SE1->JNK_p38 inhibits phosphorylation

Caption: Inhibition of NF-κB and MAPK pathways by the parent compound.

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates the typical workflow for evaluating the anticancer potential of the synthesized derivatives.

G start Start synthesis Synthesize Chalcone Derivatives start->synthesis mtt_assay Perform MTT Assay to determine IC50 synthesis->mtt_assay cell_culture Culture Cancer Cell Lines cell_culture->mtt_assay data_analysis Analyze Dose-Response and Calculate IC50 mtt_assay->data_analysis lead_id Identify Lead Compounds data_analysis->lead_id further_studies Further Mechanistic Studies lead_id->further_studies end End further_studies->end

Caption: Workflow for anticancer screening of chalcone derivatives.

Conclusion

This compound and its derivatives, particularly chalcones, represent a promising class of compounds with a wide spectrum of biological activities. The parent compound exhibits potent anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. Its derivatives have shown potential as antimicrobial and anticancer agents, although their efficacy is highly dependent on the specific substitution patterns on the aromatic rings.

This guide provides a comparative overview to aid researchers in the strategic design and development of novel therapeutic agents based on this versatile chemical scaffold. Further systematic studies directly comparing the parent compound with a broad range of its derivatives under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

A Comparative Spectroscopic Analysis of Bromo-substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-bromo-substituted acetophenones (2-bromoacetophenone, 3-bromoacetophenone, and 4-bromoacetophenone). It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates and require a comprehensive understanding of their structural characterization through spectroscopic techniques. The guide summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for 2-bromo-, 3-bromo-, and 4-bromoacetophenone, facilitating a clear comparison of their characteristic signals.

Table 1: Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
2-Bromoacetophenone ~1690~3060Not specified
3-Bromoacetophenone ~1688~3065Not specified
4-Bromoacetophenone 1670 - 1685[1][2]~3010[2]Not specified

Note: The C=O stretching frequency in aromatic ketones is influenced by conjugation with the aromatic ring.[3][4] The position of the bromine substituent has a subtle effect on this frequency.

Table 2: ¹H NMR Spectroscopy Data (CDCl₃, ppm)
Compound-CH₃ Signal (s)Aromatic Protons (m)-CH₂Br Signal (s)
2-Bromoacetophenone 2.647.28-7.554.43
3-Bromoacetophenone 2.607.45-7.90N/A
4-Bromoacetophenone 2.60[5]7.61-7.84[5]N/A

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. The multiplicity of signals is indicated as (s) for singlet and (m) for multiplet.

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, ppm)
CompoundC=O-CH₃Aromatic Carbons
2-Bromoacetophenone 200.430.7126.9, 129.4, 130.6, 131.3, 132.0, 139.1
3-Bromoacetophenone 197.526.5128.0, 129.0, 129.5, 133.0, 137.5, 138.0[6]
4-Bromoacetophenone 197.1[5]26.5[5]128.4, 129.8, 131.9, 135.8[5]
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
2-Bromoacetophenone 198/200183/185, 120, 105, 77
3-Bromoacetophenone 198/200[7]183/185, 155/157, 76[7]
4-Bromoacetophenone 198/200[8]183/185[9], 155/157, 76

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Mandatory Visualization

The general workflow for the spectroscopic analysis of bromo-substituted acetophenones is outlined in the diagram below. This process ensures the compound's identity and purity are rigorously confirmed through multiple analytical techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Compound Bromoacetophenone Isomer Purification Purification (e.g., Recrystallization) Compound->Purification FTIR FT-IR Spectroscopy Purification->FTIR Acquire IR Spectrum NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Acquire NMR Spectra MS Mass Spectrometry Purification->MS Acquire Mass Spectrum Data_Analysis Spectral Data Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Verification Structural Verification Data_Analysis->Structure_Verification Conclusion Final Characterization Report Structure_Verification->Conclusion

Caption: General workflow for spectroscopic analysis of bromo-substituted acetophenones.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A small amount of the bromoacetophenone sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.[10]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[10]

  • Data Acquisition : A background spectrum of the empty sample chamber is recorded first. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. Data is typically collected over a range of 4000-400 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the bromoacetophenone isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz) is used to acquire both ¹H and ¹³C NMR spectra.[5]

  • Data Acquisition : For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample is prepared by dissolving a small quantity in a volatile organic solvent like methanol or acetonitrile.[10] The concentration is typically in the range of µg/mL to ng/mL.[10]

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI), is employed.[10]

  • Data Acquisition : The sample is introduced into the ion source. The mass spectrum is then recorded over a suitable mass-to-charge (m/z) range, for instance, 50-500 amu.[10] For fragmentation analysis (MS/MS), the molecular ion peak is selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.[10]

References

Validating the Inhibitory Effect on Cytokine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the inhibitory effect of novel compounds on cytokine production is a critical step in the development of new anti-inflammatory therapeutics. This guide provides an objective comparison of key methodologies, complete with experimental data presentation, detailed protocols, and visualizations of the underlying biological and experimental processes.

The production of pro-inflammatory cytokines is a hallmark of the inflammatory response. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to this process.[1][2][3] The activation of these pathways by various stimuli, including pathogens and pro-inflammatory signals, leads to the transcription and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][4] Therefore, compounds that can modulate these pathways are of significant therapeutic interest.

Key Signaling Pathways in Cytokine Production

Understanding the molecular cascades that lead to cytokine synthesis is fundamental to interpreting inhibitory effects. The two primary pathways are the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by signals like TNF-α or Interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[5][6] This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines.[2][6]

NF-kB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor (e.g., TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB Proteasome Proteasome IkB_NFkB:f0->Proteasome Ubiquitination & Degradation NFkB_n NF-κB IkB_NFkB:f1->NFkB_n DNA Target Gene Promoters NFkB_n->DNA Binds mRNA Cytokine mRNA DNA->mRNA Transcription Cytokine_Protein Pro-inflammatory Cytokines mRNA->Cytokine_Protein Translation

Caption: Simplified NF-κB signaling pathway leading to cytokine production.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical cascade involved in cellular responses to external stimuli, including inflammation.[1] This pathway consists of a series of protein kinases, including ERKs, JNKs, and p38 MAPKs.[1][7] Activation of cell surface receptors triggers a phosphorylation cascade that ultimately activates MAPKs.[1] These activated MAPKs then translocate to the nucleus to activate transcription factors like AP-1, which, in conjunction with NF-κB, drive the expression of pro-inflammatory cytokine genes.[5]

MAPK Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Extracellular Stimulus Receptor Cell Surface Receptor Stimulus->Receptor MAP3K MAP3K (e.g., MEKK1, TAK1) Receptor->MAP3K Activation MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., JNK, p38) MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1, ATF2) MAPK->TF DNA Target Gene Promoters TF->DNA Binds mRNA Cytokine mRNA DNA->mRNA Transcription Cytokine_Protein Pro-inflammatory Cytokines mRNA->Cytokine_Protein Translation

Caption: Overview of the MAPK signaling cascade in cytokine gene expression.

Comparison of Methods for Validating Cytokine Inhibition

Several robust methods are available to quantify the inhibitory effects of a compound on cytokine production. The choice of method depends on the specific research question, required sensitivity, and sample type.[8] The most common techniques are Enzyme-Linked Immunosorbent Assay (ELISA), Intracellular Flow Cytometry, and Real-Time Quantitative PCR (RT-qPCR).[9]

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Intracellular Flow CytometryReal-Time Quantitative PCR (RT-qPCR)
Principle Measures the concentration of secreted cytokine protein in a liquid sample using specific capture and detection antibodies.[10][11]Detects intracellular cytokine protein expression at the single-cell level using fluorescently-labeled antibodies.[12][13]Quantifies the level of cytokine mRNA (gene expression) in cells or tissues.[14][15]
Sample Type Cell culture supernatant, serum, plasma.[9]Whole blood, isolated cells (e.g., PBMCs).Cell lysates, tissue homogenates.
Data Output Absolute concentration of cytokine (e.g., pg/mL).Percentage of cytokine-positive cells, mean fluorescence intensity (MFI).Relative or absolute quantification of mRNA transcripts.
Throughput High (96- or 384-well plates).High (thousands of cells per second).[8]Medium to High (96- or 384-well plates).
Pros - Well-established and validated.[16]- High sensitivity and specificity.[8]- Quantitative results.- Single-cell resolution.[13]- Can identify the specific cell type producing the cytokine.- Multiplexing capability (multiple cytokines and cell markers simultaneously).[12]- Highly sensitive for low-abundance transcripts.[15]- Measures gene expression, providing mechanistic insight.
Cons - Measures secreted protein, not identifying the cellular source.- Single-plex format (one cytokine per assay).[8]- Requires cell stimulation and protein transport inhibitors.- Fixation/permeabilization can affect some cell surface markers.[12]- Measures mRNA, which may not always correlate with protein levels.- Requires careful primer design and validation.

Experimental Protocols

Detailed and optimized protocols are essential for generating reliable and reproducible data. Below are methodologies for the three key assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying secreted cytokines in biological fluids.[17][18] The sandwich ELISA format is most common for cytokine detection.[10]

Experimental Workflow

ELISA Workflow A 1. Coat Plate with Capture Antibody B 2. Block Plate A->B C 3. Add Samples and Standards B->C D 4. Add Biotinylated Detection Antibody C->D E 5. Add Streptavidin-HRP D->E F 6. Add TMB Substrate E->F G 7. Add Stop Solution F->G H 8. Read Absorbance G->H

Caption: Standard workflow for a sandwich ELISA protocol.

Detailed Protocol

  • Plate Coating : Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[10][19]

  • Washing : Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[4]

  • Blocking : Add 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[4]

  • Sample Incubation : Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and experimental samples (e.g., cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[4][19]

  • Detection Antibody : Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[4][19]

  • Enzyme Conjugate : Wash the plate three times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature, protected from light.[19]

  • Substrate Development : Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.[4]

  • Stopping the Reaction : Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Intracellular Flow Cytometry

This technique allows for the detection of cytokines within individual cells, providing information on which cell populations are responding to a stimulus.[13]

Experimental Workflow

Flow Cytometry Workflow A 1. Cell Stimulation (with Protein Transport Inhibitor) B 2. Surface Staining (Optional) A->B C 3. Fixation B->C D 4. Permeabilization C->D E 5. Intracellular Staining with Fluorescent Antibodies D->E F 6. Washing E->F G 7. Acquisition on Flow Cytometer F->G H 8. Data Analysis G->H

Caption: Workflow for intracellular cytokine staining by flow cytometry.

Detailed Protocol

  • Cell Stimulation : Activate cells in vitro with a relevant stimulus (e.g., PMA/Ionomycin or specific antigen).[20] Crucially, include a protein transport inhibitor like Brefeldin A to cause cytokines to accumulate inside the cell.[12]

  • Surface Staining (Optional) : If you need to identify specific cell populations, perform staining for surface markers on live cells before fixation, as some epitopes can be destroyed by the fixation process.[12][21]

  • Fixation : After stimulation, wash the cells and resuspend them in a fixation buffer (e.g., 4% paraformaldehyde). Incubate for 20 minutes at room temperature in the dark.[12] This step cross-links proteins and stabilizes the cell morphology.

  • Permeabilization : Wash the fixed cells. Resuspend the cells in a permeabilization buffer (e.g., containing saponin or a mild detergent).[22] This allows the antibodies to access the intracellular antigens.

  • Intracellular Staining : Add the fluorescently-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30-60 minutes at 4°C in the dark.

  • Washing : Wash the cells twice with permeabilization buffer to remove unbound antibodies.[21]

  • Data Acquisition : Resuspend the final cell pellet in a suitable buffer (e.g., PBS with 1% BSA) and acquire the data on a flow cytometer.

  • Data Analysis : Analyze the data using flow cytometry software to gate on specific cell populations and quantify the percentage of cells expressing the cytokine of interest.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR measures cytokine gene expression by quantifying mRNA levels. It is a highly sensitive method for detecting changes in transcriptional activity.[15][23]

Experimental Workflow

RT-qPCR Workflow A 1. Cell Treatment and Lysis B 2. RNA Extraction A->B C 3. RNA Quantification and Quality Check B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. qPCR Reaction Setup (cDNA, Primers, Master Mix) D->E F 6. qPCR Amplification and Data Collection E->F G 7. Data Analysis (e.g., ΔΔCt Method) F->G

References

Unveiling the Biological Profile of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: A Comparative Guide to its Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound of interest for its anti-inflammatory properties. We will delve into its mechanism of action, compare its performance with its parent compound and other derivatives, and provide detailed experimental protocols for key assays.

Introduction to this compound

This compound, also known as SE1, is a brominated derivative of paeonol. Paeonol is a phenolic compound extracted from the root cortex of Paeonia suffruticosa (Moutan Cortex), a plant used in traditional Chinese medicine. SE1 has been isolated from the sea horse Hippocampus kuda and has demonstrated significant anti-inflammatory potential by suppressing pro-inflammatory responses in microglial cells.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Research has shown that this compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells.

The compound effectively reduces the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it impedes the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, and prevents the nuclear translocation of the NF-κB p65 and p50 subunits.

G Mechanism of Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (p65, p50) TLR4->NFkB_pathway Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK_pathway->Pro_inflammatory_mediators NFkB_pathway->Pro_inflammatory_mediators SE1 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone SE1->MAPK_pathway Inhibits phosphorylation SE1->NFkB_pathway Inhibits nuclear translocation Inflammation Inflammation Pro_inflammatory_mediators->Inflammation

Inhibitory Action on Pro-inflammatory Signaling Pathways

Performance Comparison with Alternatives

While a specific IC50 value for this compound in nitric oxide inhibition assays is not publicly available, its potent anti-inflammatory activity has been qualitatively described. To provide a quantitative comparison, we have summarized the IC50 values for its parent compound, paeonol, and other paeonol derivatives from various studies. The data is presented for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cell lines (RAW264.7 or BV-2).

CompoundCell LineIC50 (µM) for NO InhibitionReference
This compound (SE1) BV-2 Potent Inhibition (IC50 not reported) (Qualitative description from literature)
PaeonolRAW264.7>100(Discovery of novel paeonol-based derivatives)
Paeonol Derivative (b16)RAW264.7~2.5 (more potent than paeonol)(Synthesis and anti-inflammatory activity of paeonol derivatives)
Brominated Paeonol Derivative with long alkyl chain-Strong Activity(Discovery of novel paeonol-based derivatives)

Note: The inhibitory activity can vary based on the specific derivative and the experimental conditions.

The available data suggests that modifications to the paeonol structure, including bromination, can lead to enhanced anti-inflammatory potency.

G Structural Comparison of Paeonol and its Derivatives cluster_paeonol Paeonol cluster_se1 This compound cluster_b16 Paeonol Derivative (b16 Example) Paeonol Paeonol SE1 SE1 B16 Structure of b16 (Not available as a simple image) Aryl urea derivative of paeonol

Molecular Structures of Paeonol and Derivatives

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

LPS-Induced Nitric Oxide Production Assay in BV-2 Microglial Cells

This assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

G Workflow for Nitric Oxide Production Assay cluster_workflow A 1. Seed BV-2 cells in a 96-well plate B 2. Pre-treat cells with test compound (e.g., this compound) A->B C 3. Stimulate cells with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Perform Griess Assay to measure nitrite concentration E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate % inhibition of NO production G->H

Nitric Oxide Assay Workflow

Materials:

  • BV-2 murine microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to each well containing the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.

  • Calculation: Calculate the percentage inhibition of nitric oxide production relative to the LPS-treated control group.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Materials:

  • BV-2 cells

  • Glass coverslips

  • LPS

  • Test compound

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed BV-2 cells on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Treat the cells with the test compound followed by LPS stimulation.

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Conclusion

This compound is a promising anti-inflammatory agent that targets the NF-κB and MAPK signaling pathways. While direct quantitative comparisons of its potency are limited in publicly available literature, the strong anti-inflammatory activity of this brominated paeonol derivative, along with similar findings for other modified paeonol compounds, highlights the potential for developing potent anti-inflammatory drugs from this chemical scaffold. The provided experimental protocols offer a foundation for further research into the cross-reactivity and specific molecular interactions of this compound.

A Comparative Analysis of Acetophenones from Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of naturally occurring acetophenones, supported by experimental data. Acetophenones, a class of phenolic compounds, are widely distributed in the plant and fungal kingdoms and have garnered significant interest for their diverse pharmacological activities.

This guide summarizes quantitative data on the biological activities of various acetophenones, details the experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows. The primary focus is on acetophenones isolated from prominent natural sources, particularly from the genera Melicope and Acronychia.

Comparative Biological Activity of Acetophenones

The biological activities of acetophenones, including their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, are significantly influenced by their chemical structures. The following tables summarize the quantitative data for various acetophenone derivatives, providing a basis for comparative analysis.

Cytotoxic Activity Against Human Cancer Cell Lines

The cytotoxic effects of several acetophenones have been evaluated against a range of human cancer cell lines, with some compounds demonstrating notable potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.

Acetophenone DerivativeNatural SourceCancer Cell LineIC50 (µM)
Melibarbinon BMelicope barbigeraA2780 (Ovarian)30.0[1]
Acronyculatin QAcronychia oligophlebiaMCF-7 (Breast)40.4[2]
Acronyculatin PAcronychia oligophlebiaMCF-7 (Breast)56.8[2]
Acronyculatin RAcronychia oligophlebiaMCF-7 (Breast)69.1[2]
Melibarbichromen BMelicope barbigeraA2780 (Ovarian)75.7[1]
Acronyculatin IAcronychia trifoliolataVariousModerately Active
Acronyculatin JAcronychia trifoliolataVariousModerately Active
Antimicrobial Activity

Several acetophenones have demonstrated significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Acetophenone DerivativeNatural SourceMicroorganismMIC (µg/mL)
Crassipetalone AAcronychia crassipetalaStaphylococcus aureus2.6 - 20.6 (µM)[3]
Crassipetalone AAcronychia crassipetalaEnterococcus faecium2.6 - 20.6 (µM)[3]
(±)-Meliviticine AMelicope viticinaVarious Bacteria & Fungi25-50[4]
(±)-Meliviticine BMelicope viticinaVarious Bacteria & Fungi25-50[4]
Anti-inflammatory Activity

Certain acetophenones exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators.

Acetophenone DerivativeNatural SourceAssayIC50 (µM)
Acrolione AAcronychia oligophlebiaNO production in RAW 264.7 cells26.4[2]
Acrolione CAcronychia oligophlebiaNO production in RAW 264.7 cells46.0[2]
Acrolione DAcronychia oligophlebiaNO production in RAW 264.7 cells57.3[2]
Acrolione BAcronychia oligophlebiaNO production in RAW 264.7 cells79.4[2]
Compound from M. semecarpifoliaMelicope semecarpifoliaSuperoxide anion inhibition21.37 (µg/mL)[2]
Compound from M. semecarpifoliaMelicope semecarpifoliaElastase release inhibition27.35 (µg/mL)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

General Workflow for Isolation and Identification of Acetophenones from Natural Sources

The isolation and characterization of acetophenones from plant materials typically involve a series of extraction and chromatographic techniques.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_identification Structure Elucidation plant_material Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., Methanol, Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, C18) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Acetophenones hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compounds->spectroscopy structure Identified Acetophenone Structure spectroscopy->structure

Caption: General workflow for the isolation and identification of acetophenones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the acetophenone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the acetophenone compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Modulation by Acetophenones

Several acetophenones exert their biological effects by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway by Paeonol

Paeonol, an acetophenone found in peonies, has been shown to inhibit the NF-κB signaling pathway, a key player in the inflammatory response.[5][6][7][8][9]

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Pathway cluster_inhibition Inhibition by Paeonol LPS LPS/TNF-α IKK IKK Complex LPS->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degrades, releasing NFκB_nucleus Nuclear NF-κB NFκB->NFκB_nucleus translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFκB_nucleus->genes activates transcription Paeonol Paeonol Paeonol->IKK inhibits

Caption: Paeonol inhibits the NF-κB signaling pathway by targeting the IKK complex.

Modulation of the MAPK Signaling Pathway by Apocynin

Apocynin, an acetophenone from Picrorhiza kurroa, modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli.[10][11][12][13]

G cluster_stimulus External Stimulus cluster_pathway MAPK Cascade cluster_inhibition Modulation by Apocynin Stimulus Stress/Growth Factors MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates Response Cellular Response (Inflammation, Proliferation) MAPK->Response activates Apocynin Apocynin Apocynin->MAPKKK inhibits

Caption: Apocynin modulates the MAPK signaling pathway by inhibiting upstream kinases.

References

Comparative Efficacy of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone and Known Microglia Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) against established microglia inhibitors, minocycline and ibudilast. The content is based on available preclinical data and is intended to inform researchers, scientists, and professionals in the field of drug development.

Executive Summary

Microglial activation is a key pathological feature in a range of neurodegenerative diseases. Consequently, the identification and characterization of novel microglia inhibitors are of significant interest. This guide evaluates the efficacy of this compound (SE1), a compound isolated from the seahorse Hippocampus kuda, in comparison to the well-known microglia inhibitors minocycline and ibudilast. While qualitative data strongly supports the anti-inflammatory potential of SE1 through the inhibition of critical inflammatory pathways, a direct quantitative comparison is limited by the current lack of publicly available IC50 values for its activity in microglia.

Data Presentation

Table 1: Comparison of Inhibitory Effects on Microglial Activation
CompoundTarget MicrogliaKey Inhibitory EffectsMechanism of Action
This compound (SE1) BV-2 (murine microglia)Inhibits production of Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6.[1]Blocks NF-κB and MAPK (JNK, p38) signaling pathways.[1]
Minocycline BV-2, Primary MicrogliaInhibits production of NO, PGE2, TNF-α, IL-1β, and IL-6.[2][3][4]Inhibits microglial activation and proliferation.[3][4]
Ibudilast Primary MicrogliaSuppresses production of TNF-α and NO.Phosphodiesterase (PDE) inhibitor.[5]
Table 2: Comparative Quantitative Efficacy (IC50 Values)
CompoundParameterCell TypeIC50 Value
This compound (SE1) Nitric Oxide (NO) ProductionBV-2Data not available
TNF-α ProductionBV-2Data not available
Minocycline Nitric Oxide (NO) ProductionBV-2~16.25 µM (Significant reduction from 47.33 µM in LPS-treated cells)[3]
TNF-α ProductionBV-2Data not available
Ibudilast TNF-α ProductionMurine MicrogliaEffective at ≥ 10 µM[5]

Note: The quantitative data for minocycline is derived from a study where pretreatment with 10 µM minocycline resulted in a significant decrease in NO production. The IC50 value is an approximation based on this data. For Ibudilast, the source indicates significant suppression at concentrations of 10 µM or higher, but a specific IC50 value is not provided.

Mechanism of Action and Signaling Pathways

This compound (SE1) exerts its anti-inflammatory effects by targeting key signaling pathways involved in the activation of microglia. Specifically, SE1 has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1]

NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation SE1 SE1 SE1->IKK Inhibition Genes Pro-inflammatory Genes NFkB_nuc->Genes Transcription

MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor ASK1 ASK1 Receptor->ASK1 MKK MKK3/6/4/7 ASK1->MKK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation SE1 SE1 SE1->p38 Inhibition of Phosphorylation SE1->JNK Inhibition of Phosphorylation Genes Pro-inflammatory Genes AP1_nuc->Genes Transcription

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of these microglia inhibitors.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays Culture BV-2 Microglia Culture Treatment Pre-treatment with Inhibitor (SE1, Minocycline, or Ibudilast) Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Viability Cell Viability Assay (MTT) Stimulation->Viability NO_Assay Nitric Oxide Assay (Griess) Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Stimulation->Cytokine_Assay Protein_Assay Protein Expression (Western Blot) Stimulation->Protein_Assay

Cell Culture and Lipopolysaccharide (LPS) Stimulation
  • Cell Line: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Stimulation: To induce an inflammatory response, BV-2 cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Prior to LPS stimulation, cells are typically pre-treated with the test compounds (SE1, minocycline, or ibudilast) for 1-2 hours.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

  • Procedure:

    • BV-2 cells are seeded in a 96-well plate and treated with various concentrations of the test compounds.

    • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Determination (Griess Assay)
  • Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • The cell culture supernatant is collected after treatment with the test compounds and LPS.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.

    • After a short incubation period at room temperature, the absorbance is measured at 540 nm.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The cell culture supernatants are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured at a specific wavelength, and the cytokine concentration is determined from a standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins
  • Principle: Western blotting is used to detect the levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., phosphorylated p65, p38, JNK).

  • Procedure:

    • Cells are lysed, and the total protein concentration is determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the target proteins.

    • A secondary antibody conjugated to an enzyme is then added.

    • The protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound (SE1) demonstrates significant potential as a microglia inhibitor by effectively suppressing the production of key pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.[1] Its qualitative efficacy profile is comparable to that of established inhibitors like minocycline and ibudilast. However, the absence of publicly available quantitative data, such as IC50 values, currently limits a direct and robust comparison of its potency. Further studies are warranted to quantify the efficacy of SE1 and to explore its therapeutic potential in neuroinflammatory and neurodegenerative diseases.

References

A Comparative Guide to the In Vitro and In Vivo Studies of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone and Its Alternatives in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (also referred to as SE1), a compound isolated from the seahorse Hippocampus kuda, with two structurally and functionally related alternatives: Paeonol and Apocynin. While in vitro studies have demonstrated the anti-inflammatory potential of this compound, a notable gap exists in the literature regarding its in vivo efficacy. This guide aims to bridge this gap by presenting the available data for the target compound and contextualizing it with the more extensive in vitro and in vivo data available for Paeonol and Apocynin.

Compound Overview

This compound (SE1) is a brominated derivative of Paeonol. It has been identified as a component of the traditional Chinese medicine Moutan Cortex and has been isolated from marine organisms.[1] Its structural features, particularly the presence of a bromine atom, suggest the potential for unique biological activities.

Paeonol , the non-brominated parent compound of SE1, is the major active component of Moutan Cortex (Paeonia suffruticosa).[2][3] It has a long history of use in traditional medicine for treating inflammatory conditions and has been extensively studied for its pharmacological effects.[2][3]

Apocynin (4'-hydroxy-3'-methoxyacetophenone) is another structurally similar compound, an acetophenone derivative found in the roots of Picrorhiza kurroa. It is a well-characterized inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) involved in inflammation.[4][5]

In Vitro Anti-Inflammatory Activity

In vitro studies provide crucial insights into the mechanisms by which these compounds modulate inflammatory responses at a cellular level. The primary focus of these studies has been on their ability to inhibit the production of key inflammatory mediators in cell models, most commonly using lipopolysaccharide (LPS)-stimulated macrophages or microglial cells.

Data Summary
CompoundCell LineKey Inflammatory Markers InhibitedSignaling Pathways ModulatedQuantitative Data (IC50)
This compound (SE1) Murine BV-2 MicrogliaNitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6, iNOS, COX-2NF-κB, MAPK (JNK, p38)Not explicitly reported in abstracts
Human HT1080 FibrosarcomaMMP-9NF-κB, MAPK (JNK, p38)Not explicitly reported in abstracts
Paeonol Human OA Chondrocytes, RAW264.7 MacrophagesNO, PGE2, TNF-α, IL-1β, IL-6, iNOS, COX-2, MMP-1, MMP-3, MMP-13PI3K/Akt/NF-κB, MAPK/ERK/p38NO Inhibition (RAW264.7): IC50 not explicitly stated, but effective at micromolar concentrations.
Apocynin RAW264.7 MacrophagesNO, TNF-α, IL-1β, IL-6NADPH Oxidase, NF-κB, AP-1NADPH Oxidase Inhibition: IC50 ≈ 10 µM
Experimental Protocols

2.2.1. Cell Culture and Stimulation

Murine BV-2 microglial cells, human HT1080 fibrosarcoma cells, human osteoarthritis (OA) chondrocytes, or murine RAW264.7 macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. To induce an inflammatory response, cells are pre-treated with varying concentrations of the test compound for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.[6]

2.2.2. Nitric Oxide (NO) Production Assay

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples. The percentage of inhibition is calculated relative to LPS-stimulated cells without compound treatment.[2][7]

2.2.3. Prostaglandin E2 (PGE2) and Cytokine Measurement

The levels of PGE2 and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][6]

2.2.4. Western Blot Analysis

To investigate the effects on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB, p38, JNK, ERK, Akt) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][8]

Signaling Pathways

The anti-inflammatory effects of this compound and its alternatives converge on the inhibition of key pro-inflammatory signaling pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Inflammatory Response cluster_3 Inhibitory Action LPS LPS MAPK MAPK (p38, JNK, ERK) LPS->MAPK PI3K_Akt PI3K/Akt LPS->PI3K_Akt NFkB NF-κB MAPK->NFkB PI3K_Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Mediators Inflammatory Mediators (NO, PGE2, iNOS, COX-2) NFkB->Mediators SE1 This compound SE1->MAPK SE1->NFkB Paeonol Paeonol Paeonol->MAPK Paeonol->PI3K_Akt Paeonol->NFkB Apocynin Apocynin Apocynin->NFkB

Inhibitory effects on key inflammatory signaling pathways.

In Vivo Anti-Inflammatory Activity

In vivo studies are essential to validate the therapeutic potential of a compound in a whole-organism context. Animal models of inflammation are used to assess a compound's ability to reduce inflammation and its associated symptoms.

Data Summary
CompoundAnimal ModelRoute of AdministrationKey Findings
This compound (SE1) No data available--
Paeonol Carrageenan-induced paw edema (rats)OralReduced paw edema.[8]
Dextran sulfate sodium (DSS)-induced colitis (mice)OralAmeliorated colitis symptoms.[8]
Destabilization of the medial meniscus (mice OA model)IntraperitonealReduced cartilage degradation.[2]
Lincomycin-induced diarrhea (mice)Not specifiedReduced symptoms and levels of TNF-α and IL-4.[7]
Apocynin Ovalbumin-induced airway inflammation (mice)Not specifiedAttenuated airway hyperresponsiveness and inflammation.[4]
Carrageenan-induced pleurisy (mice)IntraperitonealReduced lung injury and acute inflammation.[9]
Experimental Protocols

3.2.1. Carrageenan-Induced Paw Edema

A commonly used model for acute inflammation. Animals (typically rats or mice) are injected with a phlogistic agent, carrageenan (1% solution), into the sub-plantar surface of the hind paw. The test compound is administered (e.g., orally or intraperitoneally) at various doses prior to carrageenan injection. Paw volume is measured at different time points using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[8]

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement cluster_3 Outcome Compound Test Compound (e.g., Paeonol, Apocynin) Carrageenan Carrageenan Injection (Sub-plantar) Compound->Carrageenan Vehicle Vehicle Control Vehicle->Carrageenan Measurement Paw Volume Measurement (Plethysmometer) Carrageenan->Measurement Outcome Reduced Paw Edema Measurement->Outcome

Workflow for the carrageenan-induced paw edema model.

3.2.2. Dextran Sulfate Sodium (DSS)-Induced Colitis

A widely used model for inflammatory bowel disease. Mice are administered DSS in their drinking water for a specific period (e.g., 5-7 days) to induce colitis. The test compound is administered orally daily. Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored. At the end of the experiment, colon length is measured, and histological analysis is performed to assess inflammation.[8]

3.2.3. Ovalbumin-Induced Airway Inflammation

A model for allergic asthma. Mice are sensitized with ovalbumin (OVA) and aluminum hydroxide, followed by challenges with aerosolized OVA to induce airway inflammation. The test compound is administered before the OVA challenges. Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell infiltration and cytokine levels. Airway hyperresponsiveness is also measured.[4]

Discussion and Future Directions

The available in vitro data strongly suggest that this compound is a potent inhibitor of key inflammatory pathways, particularly the NF-κB and MAPK signaling cascades.[6] Its ability to suppress the production of a wide range of pro-inflammatory mediators, including NO, PGE2, and various cytokines, in microglial cells highlights its potential as a therapeutic agent for neuroinflammatory conditions.[1][6]

The lack of in vivo studies for this compound is a significant research gap. However, the comprehensive in vitro and in vivo data for its parent compound, Paeonol, and the structurally related Apocynin, provide a strong rationale for its further investigation. Both Paeonol and Apocynin have demonstrated significant anti-inflammatory effects in various animal models, including those for arthritis, colitis, and airway inflammation.[2][4][8] Given the potent in vitro activity of the brominated derivative, it is plausible that it may exhibit enhanced or similar efficacy in vivo.

Future research should prioritize conducting in vivo studies on this compound to evaluate its efficacy, pharmacokinetics, and safety profile in relevant animal models of inflammatory diseases. Direct comparative studies with Paeonol would also be highly valuable to determine the impact of the bromine substitution on its biological activity. Such studies are crucial for translating the promising in vitro findings into potential clinical applications.

References

A Comparative Guide to the Mechanism of Action of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone and Alternative Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (also known as SE1), a compound noted for its anti-inflammatory and potential anti-cancer properties. Its performance is objectively compared with three other well-researched natural compounds: Paeonol, Resveratrol, and Curcumin, all of which are recognized for their inhibitory effects on the NF-κB and MAPK signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to aid in research and drug development.

Mechanism of Action Overview

This compound (SE1) has been shown to exert its biological effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] These pathways are critical regulators of inflammatory responses, cell proliferation, and survival. Dysregulation of these pathways is implicated in numerous diseases, including chronic inflammatory conditions and cancer.

SE1 has been demonstrated to inhibit the phosphorylation of key MAPK members, specifically c-Jun N-terminal kinase (JNK) and p38, and to block the nuclear translocation of the p65 and p50 subunits of NF-κB.[1][2] This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators and enzymes such as nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Comparative Analysis with Alternative Compounds

Paeonol, a structurally similar compound to SE1 (differing by the absence of a bromine atom), along with Resveratrol and Curcumin, are also known inhibitors of the NF-κB and MAPK pathways. The following sections provide a comparative overview of their reported inhibitory activities.

Quantitative Data Comparison

The following table summarizes the available quantitative data (IC50 values) for the inhibition of NF-κB and related inflammatory markers by SE1 and the selected alternative compounds. It is important to note that these values are derived from various studies and experimental conditions, which may affect direct comparability.

CompoundTarget/AssayCell LineIC50 ValueReference
This compound (SE1) Inhibition of NO productionBV-2 microgliaNot explicitly stated, but significant inhibition at 10-40 µM[1]
Paeonol Inhibition of NO productionRAW 264.7 macrophagesNot explicitly stated, but significant inhibition at 25-100 µM[3]
Resveratrol NF-κB activation (luciferase assay)HEK293 cells~50 µM[4]
Curcumin NF-κB DNA bindingRAW 264.7 macrophages>50 µM[5]
Curcumin Analog (EF31) NF-κB DNA bindingRAW 264.7 macrophages~5 µM[5][6]
Curcumin Analog (EF24) NF-κB DNA bindingRAW 264.7 macrophages~35 µM[5]
4'-bromo-5,6,7-trimethoxyflavone NO productionRAW 264.7 cells14.22 ± 1.25 µM[7]
4'-bromo-5,6,7-trimethoxyflavone PGE2 productionRAW 264.7 cells10.98 ± 6.25 µM[7]

Note: The IC50 values should be interpreted with caution due to variations in experimental setups, including cell lines, stimuli, and assay methods.

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for their investigation.

G Inhibitory Action on NF-κB and MAPK Pathways cluster_stimulus Stimulus cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response cluster_inhibitors Inhibitors LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK / p38 MAPKK->JNK_p38 AP1 AP-1 JNK_p38->AP1 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) AP1->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocates NFkB_nuc->Inflammation SE1 SE1 SE1->JNK_p38 inhibits SE1->NFkB_nuc inhibits translocation Paeonol Paeonol Paeonol->JNK_p38 inhibits Paeonol->NFkB_nuc inhibits translocation Resveratrol Resveratrol Resveratrol->JNK_p38 inhibits Resveratrol->IKK inhibits Curcumin Curcumin Curcumin->JNK_p38 inhibits Curcumin->IKK inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by SE1 and alternatives.

G Experimental Workflow for Pathway Analysis cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Acquisition start Seed Cells treatment Treat with Compound (SE1, Paeonol, etc.) start->treatment stimulate Stimulate with LPS/TNF-α treatment->stimulate lysis Cell Lysis & Protein Extraction stimulate->lysis western Western Blot lysis->western if Immunofluorescence lysis->if pMAPK p-JNK, p-p38, Total JNK, Total p38 western->pMAPK nfkb_trans NF-κB p65/p50 Nuclear Translocation if->nfkb_trans quant Densitometry/ Fluorescence Quantification pMAPK->quant nfkb_trans->quant results Comparative Analysis quant->results

Caption: General workflow for analyzing MAPK and NF-κB pathway inhibition.

Experimental Protocols

Western Blot Analysis for MAPK Phosphorylation

This protocol is a generalized procedure for assessing the phosphorylation status of MAPK pathway proteins (e.g., JNK, p38).

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., RAW 264.7 macrophages, BV-2 microglia) in 6-well plates and culture until they reach 70-80% confluency.

  • Pre-treat the cells with desired concentrations of the test compound (SE1, Paeonol, Resveratrol, or Curcumin) or vehicle (e.g., DMSO) for a specified duration (e.g., 1 hour).

  • Induce MAPK pathway activation by treating the cells with a stimulant such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Phorbol 12-myristate 13-acetate (PMA) for a short period (e.g., 30 minutes). Include an untreated control group.

b. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein and determine the protein concentration using a suitable method like the BCA assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (10-12%).

  • Perform electrophoresis to separate the proteins by molecular weight.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-JNK, anti-phospho-p38) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total forms of the respective proteins (e.g., anti-JNK, anti-p38) and a loading control (e.g., β-actin or GAPDH).

e. Detection and Analysis:

  • Apply a chemiluminescent substrate to the membrane.

  • Capture the signal using a digital imager or X-ray film.

  • Perform densitometric analysis of the bands using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines a general method for visualizing and quantifying the nuclear translocation of NF-κB subunits (e.g., p65).

a. Cell Culture and Treatment:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat the cells with the test compounds and stimulant as described in the Western Blot protocol.

b. Immunostaining:

  • After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

  • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

  • Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with a nuclear stain like DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides.

c. Imaging and Analysis:

  • Visualize the cells using a fluorescence or confocal microscope.

  • Capture images of the p65 subunit (fluorescent secondary antibody) and the nuclei (DAPI).

  • Analyze the images to quantify the nuclear translocation of the p65 subunit. This can be done by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A higher nuclear-to-cytoplasmic fluorescence ratio indicates increased translocation.

Conclusion

This compound (SE1) is a potent inhibitor of the NF-κB and MAPK signaling pathways, key regulators of inflammation and cellular proliferation. Its mechanism of action is comparable to other well-known natural compounds such as Paeonol, Resveratrol, and Curcumin. The provided quantitative data, while not directly comparable across all studies, suggests that SE1 and its analogs have significant potential as anti-inflammatory and anti-cancer agents. The detailed experimental protocols and workflow diagrams in this guide are intended to facilitate further research into the precise mechanisms and comparative efficacy of these compounds, ultimately aiding in the development of novel therapeutics. Further studies employing standardized assays to directly compare the potency of these compounds are warranted to establish a more definitive comparative profile.

References

Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioactivity of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative analysis of the synthesis and reported bioactivity of the compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, a molecule of interest for its anti-inflammatory properties. We delve into the available data on its synthesis, examine its mechanism of action, and compare it with alternative compounds, supported by experimental protocols and data.

Synthesis of this compound: A Tale of Two Yields

The synthesis of this compound has been reported through various methods, with notable differences in reported yields. This section compares the available synthetic protocols to shed light on their reproducibility.

A prevalent and well-documented method involves the bromination of 2-hydroxy-4-methoxyacetophenone using N-Bromosuccinimide (NBS) in chloroform. This procedure has been reported to yield the desired product in as high as 88%.[1] In contrast, another reported method utilizing bromine in chloroform has a documented yield of 66%.[2] The variance in yields highlights the importance of methodological details in achieving reproducible results.

Parameter Method 1 Method 2
Starting Material 2-hydroxy-4-methoxyacetophenonePaeonol (2-hydroxy-4-methoxyacetophenone)
Brominating Agent N-Bromosuccinimide (NBS)Bromine
Solvent ChloroformChloroform
Reported Yield 88%[1]66%[2]
Reference Wei-Xia Qing, et al. (2009)Tummatorn, J., et al. (2010)

Experimental Protocol for Method 1 (88% Yield):

To a stirred suspension of 2-hydroxy-4-methoxyacetophenone (0.499 g, 3 mmol) in chloroform (50 ml) at room temperature, N-Bromosuccinimide (0.534 g, 3 mmol) is added slowly.[1] The reaction mixture is stirred for 1 hour.[1] Following the reaction, the solution is quenched with a saturated aqueous sodium bicarbonate solution (20 ml).[1] The organic layer is separated, and the aqueous layer is extracted with chloroform.[1] The combined organic extracts are washed with water (20 ml), dried over magnesium sulfate, and evaporated under reduced pressure.[1] The crude product is then purified by short column chromatography using chloroform as the eluent and recrystallized from chloroform to yield this compound as needle-like colorless crystals (0.645 g, 88% yield).[1]

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound Start Start Reactants 2-hydroxy-4-methoxyacetophenone + N-Bromosuccinimide Start->Reactants Reaction Stirring at RT for 1h Reactants->Reaction in Solvent Chloroform Solvent->Reaction Quenching Saturated NaHCO3 Reaction->Quenching Extraction Chloroform Extraction Quenching->Extraction Purification Column Chromatography & Recrystallization Extraction->Purification Product This compound (88% Yield) Purification->Product

Caption: Workflow for the synthesis of this compound.

Bioactivity: Anti-Inflammatory Effects and the Reproducibility Question

This compound has been identified as a potent anti-inflammatory agent. Its mechanism of action involves the suppression of pro-inflammatory responses in microglia, the primary immune cells of the central nervous system.[3][4]

Mechanism of Action: Targeting Key Inflammatory Pathways

Research has shown that this compound inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3] The underlying mechanism for these inhibitory effects is the blockade of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are crucial regulators of the inflammatory response.

Diagram of the Signaling Pathway:

G cluster_pathway Anti-inflammatory Mechanism of this compound LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 activates MAPK_pathway MAPK Signaling (JNK, p38) TLR4->MAPK_pathway activates NFkB_pathway NF-κB Signaling (p65, p50) TLR4->NFkB_pathway activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK_pathway->Inflammatory_Mediators leads to production of NFkB_pathway->Inflammatory_Mediators leads to production of Compound 1-(5-Bromo-2-hydroxy-4- methoxyphenyl)ethanone Compound->MAPK_pathway inhibits Compound->NFkB_pathway inhibits

Caption: Inhibition of NF-κB and MAPK pathways by the target compound.

The Challenge of Quantitative Reproducibility

While the qualitative anti-inflammatory effects of this compound are documented, a critical gap exists in the publicly available literature regarding quantitative, reproducible data. To date, there is a lack of multiple independent studies reporting key metrics such as the half-maximal inhibitory concentration (IC50) for its effects on various inflammatory markers. This absence of data makes it challenging to rigorously assess the reproducibility of its bioactivity.

Comparison with Alternative Anti-Inflammatory Compounds

To provide a broader context, this section compares this compound with other compounds known to inhibit the NF-κB and MAPK pathways and for which quantitative bioactivity data is more readily available.

Compound Target Pathway(s) Reported Bioactivity (IC50) Reference
This compound NF-κB, MAPKData not available[3][4]
Kaempferol NF-κB, MAPKVaries by cell type and stimulus[2]
Oridonin NF-κB, MAPKVaries by cell type and stimulus
Naproxen Derivative (NDC) NF-κB, MAPK, PI3K/AktVaries by endpoint

Experimental Protocols for Bioactivity Assays:

The following are generalized protocols for assessing the anti-inflammatory activity of compounds in microglial cell lines, such as BV-2 cells.

1. Cell Culture and Treatment:

  • Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Cytokine Quantification (ELISA):

  • The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates promise as an anti-inflammatory agent by targeting the NF-κB and MAPK signaling pathways. However, a comprehensive assessment of the reproducibility of both its synthesis and bioactivity is hampered by the limited availability of comparative data, particularly quantitative measures of its biological efficacy. While one synthetic route reports a high yield of 88%, variations exist. More critically, the lack of reported IC50 values from multiple studies for its anti-inflammatory effects underscores the need for further research to establish a robust and reproducible profile for this compound. Future studies should focus on independent verification of the optimal synthesis conditions and a thorough quantitative characterization of its bioactivity to solidify its potential as a therapeutic lead.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Author's Note: As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. The structural attributes of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone—specifically its classification as a halogenated, phenolic organic compound—dictate a stringent and non-negotiable disposal pathway. This guide is structured to provide a clear, logical, and technically grounded framework for its disposal. The core principle underpinning every step is absolute segregation of halogenated waste streams. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and the material's Safety Data Sheet (SDS) before handling.

Core Directive: Hazard Recognition and Waste Segregation

The disposal protocol for any chemical is fundamentally determined by its hazard profile. This compound is a multi-hazard substance, and its proper handling requires an understanding of its constituent chemical classes.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated waste. Halogenated wastes are environmentally persistent and require specific, often high-temperature, disposal methods. Mixing them with non-halogenated waste streams contaminates the entire volume, dramatically increasing disposal costs and complexity.[1][2]

  • Phenolic Compound: The hydroxyl group attached to the aromatic ring gives it phenolic characteristics. Phenols can be corrosive and toxic.[3][4] Safe handling procedures for phenols, including appropriate personal protective equipment, must be followed.[5][6]

  • Toxicity and Irritation: While a comprehensive toxicological profile for this specific molecule is not widely published, analogous brominated and phenolic compounds are known to be harmful if swallowed, cause severe skin and eye damage, and may cause respiratory irritation.[7][8][9][10]

Table 1: Chemical and Hazard Profile

Property Value Source
IUPAC Name This compound [11]
CAS Number 39503-61-2 [11]
Molecular Formula C₉H₉BrO₃ [12]
Primary Hazard Class Halogenated Organic Waste [1][13][14][15]

| Secondary Hazards | Corrosive, Acutely Toxic (inferred), Irritant |[3][7][9][10] |

The foundational principle of disposal is therefore clear: All waste streams containing this compound must be collected in a designated "Halogenated Organic Waste" container. [14][15]

Operational Readiness: Personal Protective Equipment (PPE)

Safe disposal begins with proper protection. Handling of the pure compound, its solutions, or contaminated materials requires a robust selection of PPE to prevent exposure via inhalation, ingestion, or skin contact.

Table 2: Required PPE for Disposal Operations

PPE Category Specification Rationale
Hand Protection Double-gloving: Nitrile inner glove with a chemically resistant outer glove (e.g., neoprene or butyl rubber). Protects against incidental contact and degradation of the glove material by the phenolic compound and potential solvents.[5]
Eye Protection Chemical splash goggles and a full-face shield. Protects against splashes of liquid waste and airborne solid particulates, which can cause severe eye damage.[5][7][8]
Body Protection A fully buttoned, flame-resistant lab coat. A chemically resistant apron is required if there is a significant splash risk. Protects skin and clothing from contamination.[5]

| Footwear | Closed-toe, non-perforated shoes. | Prevents exposure from spills. |

Step-by-Step Disposal Protocols

Follow these distinct protocols based on the type of waste being generated. All waste handling must be performed within a certified chemical fume hood.[5]

Protocol 3.1: Disposal of Unused/Expired Pure Compound
  • Container Selection: Obtain a designated hazardous waste container for "Halogenated Organic Solids." This container must be made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting screw cap.[16][17]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[2][13]

  • Content Identification: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[14]

  • Transfer: Carefully transfer the solid compound into the waste container.

  • Closure: Securely cap the container immediately after the transfer. It should remain closed at all times except when waste is being added.[13][16]

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA), ensuring it is stored with compatible waste types and within a secondary containment bin.[16]

  • Pickup Request: Once the container is full or has been stored for the maximum allowable time per institutional policy, submit a chemical waste pickup request to your EHS department.

Protocol 3.2: Disposal of Contaminated Solid Waste

This stream includes items like gloves, weighing papers, pipette tips, and silica gel contaminated with the compound.

  • Container Selection: Use a designated "Halogenated Contaminated Solid Waste" container, typically a plastic-lined cardboard box or a wide-mouth plastic drum.

  • Labeling: Affix a "Hazardous Waste" label.

  • Content Identification: List all constituents. For example: "Gloves, paper towels, and silica gel contaminated with this compound."

  • Collection: Place all contaminated solid materials directly into this container. Do not dispose of any sharps in this container.

  • Storage and Pickup: Store in the SAA and arrange for EHS pickup as described in Protocol 3.1.

Protocol 3.3: Disposal of Liquid Waste Streams

This applies to solutions of the compound in organic solvents (e.g., from chromatography fractions or reaction workups).

  • Segregation is Critical:

    • If the solvent is halogenated (e.g., dichloromethane), the waste stream is "Halogenated Organic Liquid Waste."

    • If the solvent is non-halogenated (e.g., ethyl acetate, hexanes), the presence of the brominated compound still classifies the entire mixture as "Halogenated Organic Liquid Waste." [1][15]

  • Container Selection: Use a chemically compatible, shatter-resistant container (often a coated glass or plastic solvent bottle) designated for "Halogenated Organic Liquid Waste."

  • Labeling: Affix a "Hazardous Waste" label before adding the first drop of waste.[1]

  • Content Identification: List the full chemical name of all components with estimated percentages (e.g., "Ethyl Acetate (~80%), Hexanes (~19%), this compound (~1%)").

  • Collection: Use a funnel to add waste to the container, and cap it immediately afterward. Do not fill the container beyond 90% capacity to allow for vapor expansion.[15][17]

  • Storage and Pickup: Store in the SAA within secondary containment and arrange for EHS pickup.

Protocol 3.4: Decontamination and Disposal of Empty Containers

An "empty" container that held the compound is still considered hazardous waste until properly decontaminated.[18]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethyl acetate).

  • Rinsate Collection: Each rinse must be collected and disposed of as "Halogenated Organic Liquid Waste" as described in Protocol 3.3. Do not pour the rinsate down the drain. [18]

  • Container Defacing: After the triple rinse, deface or remove the original chemical label to prevent confusion.[14][18]

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate recycling or regular trash, per your institution's policy.

Emergency Protocol: Spill Management

In the event of a spill during disposal, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Assess the Spill:

    • Minor Spill: If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbents appropriate for organic compounds. Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the "Halogenated Contaminated Solid Waste" stream.

    • Major Spill: Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's EHS emergency line from a safe location.[4]

  • Decontamination: After cleanup, decontaminate the area as necessary.

  • Report: Report all spills to your laboratory supervisor and EHS, regardless of size.

Visualized Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for managing waste generated from this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Final Disposition start Identify Waste Containing This compound assess Assess Waste Form (Solid, Liquid, Pure, Contaminated) start->assess solid_waste Select 'Halogenated Solid Waste' Container assess->solid_waste Solid liquid_waste Select 'Halogenated Liquid Waste' Container assess->liquid_waste Liquid label_container Affix 'Hazardous Waste' Label & List All Chemical Constituents solid_waste->label_container liquid_waste->label_container storage Store Securely in SAA with Secondary Containment label_container->storage pickup Request Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. The following procedures are based on established best practices for handling similar brominated phenolic compounds and are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1][6]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for short-term contact. For prolonged handling, consult the manufacturer's resistance guide.Prevents direct skin contact with the chemical.[1][6]
Body Protection Flame-Resistant Laboratory CoatNomex® or 100% cotton recommended; must be fully buttoned.[6]Protects skin and personal clothing from contamination.
Full-Length Pants & Closed-Toe ShoesMade of a non-porous material.Protects lower body and feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorUse with appropriate cartridges when handling outside of a fume hood or if dust generation is likely.Prevents inhalation of airborne particles and vapors.[1][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination when handling this compound.

1. Engineering Controls and Preparation:

  • Fume Hood: All handling of the solid compound, including weighing and solution preparation, must occur within a certified chemical fume hood to manage airborne particulates and vapors.[6][8]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[8]

  • Work Area Preparation: Cover the work surface within the fume hood with absorbent, disposable bench paper.[6]

2. Donning PPE:

  • Before entering the designated handling area, correctly put on all PPE as specified in Table 1.

3. Weighing and Transfer:

  • To minimize the generation of dust, handle the solid compound with care.[1]

  • Use anti-static weigh paper or a tared container for weighing.

  • Utilize a spatula for all transfers.[6]

4. Solution Preparation:

  • When preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Keep the container capped when not in use.[6]

5. Post-Handling Decontamination:

  • Wipe down the work area with an appropriate decontaminating solvent.

  • Remove PPE in the correct order (typically gloves first, followed by lab coat, then eye/face protection) to prevent cross-contamination.[8]

  • Wash hands thoroughly after handling the chemical.[2]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is critical for laboratory and environmental safety. Brominated and phenolic compounds should be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: All contaminated consumables, including gloves, weigh paper, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions and reaction byproducts should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[7] Phenol-containing waste should never be poured down the drain.[9]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[7]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers securely closed except when adding waste.[7][9]

3. Disposal Procedure:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, regional, and national regulations.[7][10]

  • The preferred method for the ultimate disposal of phenolic waste is incineration at a licensed chemical disposal facility.[9]

Visualization: Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely managing this compound from initial preparation to final disposal.

G prep 1. Preparation - Verify fume hood certification - Prepare work surface - Assemble all materials ppe 2. Don PPE - Don all required personal  protective equipment per protocol prep->ppe Proceed to Donning PPE handling 3. Chemical Handling (Inside Fume Hood) - Weigh solid compound - Prepare solutions ppe->handling Ready for Handling decon 4. Decontamination - Clean work surfaces - Doff PPE correctly - Wash hands handling->decon After Handling Complete waste_seg 5. Waste Segregation - Separate solid, liquid,  and sharps waste decon->waste_seg Proceed to Waste Management disposal 6. Final Disposal - Label waste containers - Store in designated area - Contact EHS for pickup waste_seg->disposal Ready for Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.